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  • Product: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
  • CAS: 1602988-41-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Abstract: This document provides a comprehensive technical overview of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a key halogenated nitroaniline building block. With its unique substitution pattern, this compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a key halogenated nitroaniline building block. With its unique substitution pattern, this compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, discusses its reactivity and applications, and provides essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Importance

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a highly functionalized aromatic compound. Its structure is characterized by an aniline core bearing four distinct substituents: a bromine atom, a fluorine atom, a nitro group, and an N-cyclopropyl group. Each of these moieties imparts specific reactivity and properties, making the molecule a versatile synthon for creating diverse chemical entities.

  • Fluorine and Bromine: The presence of two different halogens offers orthogonal reactivity. The C-Br bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom influences the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds.[1]

  • Nitro Group: The electron-withdrawing nitro group is a powerful modulator of the ring's electronics and can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic strategies, enabling further functionalization through amide bond formation, diazotization, or other amine-based reactions.

  • N-Cyclopropyl Group: The cyclopropyl substituent is a well-regarded feature in medicinal chemistry. It can increase metabolic stability, improve potency, and provide a favorable vector for exploring the binding pockets of biological targets.

Given these features, this compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapies. Its structural complexity allows for the precise and strategic assembly of drug candidates.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline are summarized below.

PropertyValueSource(s)
CAS Number 1243350-74-7
Molecular Formula C₉H₈BrFN₂O₂
Molecular Weight 275.08 g/mol
Appearance White to yellow or yellow-brown solid
Purity Typically ≥97%
InChI Key UNWWCMMLUVREEB-UHFFFAOYSA-N[2]
Storage Temperature Refrigerator (2-8°C), protect from light[3]

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods exist, a general and logical pathway can be derived from established organic chemistry principles and related patent literature.[4][5] A plausible synthetic approach involves the nitration of a suitable precursor followed by nucleophilic aromatic substitution.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the cyclopropylamine from the aromatic ring, pointing to a nucleophilic aromatic substitution (SNAAr) reaction as the key step.

G Target 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Intermediate1 1-Bromo-2,4-difluoro-5-nitrobenzene Target->Intermediate1 SNAAr with Cyclopropylamine Precursor1 4-Bromo-2-fluoroaniline Intermediate1->Precursor1 Nitration

Caption: Retrosynthesis of the target compound.

Detailed Synthesis Protocol

The following protocol is a representative example based on the synthesis of analogous structures.[6]

Step 1: Nitration of 4-Bromo-2-fluoroaniline

  • Setup: Charge a reaction vessel with concentrated sulfuric acid (e.g., 2.0 eq) and cool to 0°C to -10°C in an ice-salt bath.

  • Addition: Slowly add 4-bromo-2-fluoroaniline (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 0°C.[6]

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 0.5 eq) at a low temperature.

  • Reaction: Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 5°C. Stir the mixture at 0-5°C for 1-2 hours.[6]

  • Quench & Extraction: Carefully pour the reaction mixture onto crushed ice and water. Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Workup: Wash the organic layer with water and a mild base (e.g., aqueous sodium bicarbonate solution) to neutralize residual acid. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: The crude product, primarily 4-bromo-2-fluoro-5-nitroaniline, can be purified by silica gel chromatography.[6]

  • Causality: Performing the nitration at low temperatures is critical to prevent over-nitration and control the regioselectivity. The strong acid protonates the amino group, making it a meta-director; however, the free amine, though a minor component in equilibrium, is a powerful ortho-para director, leading to the desired product.

Step 2: Nucleophilic Aromatic Substitution (SNAAr)

  • Setup: In a sealed reaction vessel, dissolve the purified 4-bromo-2-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or DMSO.

  • Addition of Amine: Add cyclopropylamine (e.g., 1.5-2.0 eq). The excess amine acts as both the nucleophile and a base to quench the HF generated.

  • Heating: Heat the reaction mixture. For similar substitutions, temperatures around 60-95°C are effective.[5][7] The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction and concentrate it in vacuo.

  • Purification: The resulting residue can be purified by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to yield 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline as a solid.[7]

  • Causality: The SNAAr reaction proceeds because the nitro group, positioned ortho and para to the fluorine atoms, strongly activates the ring towards nucleophilic attack. The fluorine at the 4-position is more activated than the bromine at the 5-position and is a better leaving group, allowing for selective substitution by cyclopropylamine.

Applications in Drug Discovery and Key Reactions

The true value of this compound lies in its utility as a scaffold for building more complex molecules. The predictable reactivity of its functional groups allows for systematic elaboration.

Core Reaction Workflow

A primary application involves the reduction of the nitro group to an amine, which is then typically acylated or used in a coupling reaction. This workflow transforms the scaffold into a key intermediate for many targeted therapies.

G cluster_0 Synthetic Workflow Start 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Step1 Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Start->Step1 Intermediate 4-Bromo-N1-cyclopropyl- 5-fluorobenzene-1,2-diamine Step1->Intermediate Step2 Functionalization (e.g., Amide Coupling, Ring Formation) Intermediate->Step2 Final_Product Complex API Precursor (e.g., Kinase Inhibitor Scaffold) Step2->Final_Product

Caption: Common synthetic workflow utilizing the title compound.

Role in Kinase Inhibitor Synthesis

Many modern kinase inhibitors, such as those targeting ULK1, utilize substituted aniline or aminopyrimidine cores.[8] The diamine intermediate generated from the title compound is ideal for constructing heterocyclic cores (e.g., benzimidazoles) or for further derivatization. The remaining bromo-substituent can be used in a late-stage cross-coupling reaction to introduce additional diversity and tune the pharmacological properties of the final molecule.

Safety, Handling, and Disposal

As a nitroaromatic compound, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and its precursors require careful handling. The following information is synthesized from safety data sheets of analogous compounds.[9][10][11]

Hazard CategoryDescription and Precautionary StatementsSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. (H302+H312+H332)[10]
Skin Irritation Causes skin irritation. (H315) Wear protective gloves and clothing (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352).[10][11]
Eye Irritation Causes serious eye irritation. (H319) Wear eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[10][11]
Respiratory Irritation May cause respiratory irritation. (H335) Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[9][11]
Handling Do not eat, drink or smoke when using this product (P270). Wash hands and any exposed skin thoroughly after handling (P264).[9][10]
Storage Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).[9][10]
Disposal Dispose of contents/container to an approved waste disposal plant (P501). Consult local regulations.[9]

Conclusion

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a high-value, multi-functional chemical intermediate. Its strategic combination of reactive sites—a reducible nitro group, a versatile bromine atom for cross-coupling, a metabolically beneficial fluorine atom, and a potency-enhancing cyclopropyl group—makes it an indispensable tool for medicinal chemists. The synthetic pathways are well-defined, and its subsequent reactions are predictable, allowing for the efficient construction of complex molecular architectures for drug discovery and development. Proper adherence to safety protocols is essential when handling this and related compounds.

References

  • Vertex AI Search. (2025, September 15). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 5-BroMo-4-fluoro-2-nitroaniline | 1052686-50-6, 5-BroMo-4-fluoro-2-nitroaniline Formula.
  • Chemspace. (n.d.). 5-bromo-N-cyclopropyl-2-nitroaniline - C9H9BrN2O2 | CSCS00012262625.
  • AK Scientific, Inc. (n.d.). 5-Bromo-2-fluoroaniline Safety Data Sheet.
  • Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline Safety Data Sheet.
  • Synquest Labs. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline.
  • BLD Pharm. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | CAS 153505-36-3 | SCBT.
  • Chem-Impex. (n.d.). 5-Fluoro-2-nitroaniline.
  • European Patent Office. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Google Patents. (2025, May 30). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • CymitQuimica. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • ChemScene. (n.d.). 5-Bromo-2-fluoro-4-nitroaniline | 1805555-94-5.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
  • BLD Pharm. (n.d.). 5-Bromo-2-fluoro-4-nitroaniline | 1805555-94-5.
  • Merck. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline.
  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.

Sources

Exploratory

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Abstract This technical guide provides a comprehensive, multi-technique approach to the complete molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure Elucidation of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete molecular structure elucidation of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and the logical synthesis of data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating data from ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments, we present a self-validating workflow that culminates in the unambiguous confirmation of the compound's constitution, including its specific aromatic substitution pattern. Detailed experimental protocols, data interpretation, and visual workflows are provided to serve as a practical resource for the structural analysis of complex substituted aromatic compounds.

Introduction: The Analytical Challenge

The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, with the molecular formula C₉H₉BrFN₂O₂, represents a class of highly substituted anilines that are valuable building blocks in medicinal chemistry and materials science. The precise arrangement of its five substituents—a secondary amine, a nitro group, a bromine atom, a fluorine atom, and a cyclopropyl moiety—on the aromatic scaffold dictates its chemical reactivity, biological activity, and physical properties. An erroneous structural assignment can lead to significant setbacks in research and development.

Therefore, a rigorous and systematic approach to structure elucidation is paramount. This guide outlines a holistic strategy that leverages the strengths of orthogonal analytical techniques to build a complete and validated structural picture, piece by piece.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that must be assembled.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard mass spectrometry for its ability to provide an exact mass measurement with high precision (typically to four or five decimal places). This precision is critical for calculating a unique elemental composition, thereby validating the molecular formula and distinguishing it from other potential isomers.

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a highly characteristic isotopic pattern for the molecular ion peak (M⁺). This pattern serves as an immediate and powerful confirmation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data:

Ion Calculated m/z (C₉H₉⁷⁹BrFN₂O₂) Calculated m/z (C₉H₉⁸¹BrFN₂O₂) Expected Ratio Interpretation
[M]⁺ 273.9886 275.9865 ~1:1 Molecular ion peak, confirming bromine presence
[M-C₃H₅]⁺ 232.9573 234.9552 ~1:1 Loss of the cyclopropyl group

| [M-NO₂]⁺ | 227.9936 | 229.9916 | ~1:1 | Loss of the nitro group |

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion cluster and measure the exact mass of the monoisotopic peak. Compare this with the theoretical mass for C₉H₉BrFN₂O₂.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is an indispensable, non-destructive technique for the rapid identification of functional groups. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the molecule's constituent parts. For this molecule, we expect to see clear signatures for the N-H bond of the secondary amine, the highly polar nitro group, and the various C-H, C=C, C-N, and C-halogen bonds.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3380 Medium N-H Stretch Secondary Amine
3100-3000 Medium C-H Stretch (sp²) Aromatic Ring
3000-2850 Medium-Strong C-H Stretch (sp³) Cyclopropyl Group
~1620 Strong N-H Bend Secondary Amine
1570-1600 Medium-Strong C=C Stretch Aromatic Ring
~1520 Strong Asymmetric NO₂ Stretch Nitro Group
~1340 Strong Symmetric NO₂ Stretch Nitro Group
~1280 Strong C-N Stretch Aromatic Amine
~1220 Strong C-F Stretch Aryl-Fluoride

| < 700 | Medium | C-Br Stretch | Aryl-Bromide |

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum to identify and label the characteristic absorption peaks corresponding to the expected functional groups.

Definitive Structural Assembly: NMR Spectroscopy

While MS and IR confirm the pieces, NMR spectroscopy reveals how they are connected. A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals and, ultimately, the molecular structure.

Logical Elucidation Workflow

The following diagram illustrates the systematic workflow for elucidating the molecular structure using a suite of NMR experiments.

G cluster_start Initial Analysis cluster_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Connectivity cluster_end Final Confirmation Unknown Target Compound C₉H₉BrFN₂O₂ MS HRMS (Molecular Formula) Unknown->MS IR FT-IR (Functional Groups) Unknown->IR H1_NMR ¹H NMR (Proton Environments & Splitting) MS->H1_NMR IR->H1_NMR C13_NMR ¹³C NMR + DEPT (Carbon Environments & Types) H1_NMR->C13_NMR COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC C13_NMR->COSY C13_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Structure Confirmed Structure HMBC->Structure

Caption: NMR-centric workflow for structure elucidation.

¹H and ¹³C NMR: The Primary Data

Expertise & Causality: ¹H NMR provides the most sensitive look at the proton framework, revealing the number of distinct proton types, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). ¹³C NMR, often enhanced by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, complements this by identifying all unique carbon environments and classifying them as CH₃, CH₂, CH, or quaternary (C).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-3 ~8.2 d J(H,F) ≈ 7-8 1H Aromatic H, ortho to -NO₂
H-6 ~6.8 d J(H,F) ≈ 10-12 1H Aromatic H, ortho to -Br
NH ~8.5 br s (or d) J(H,H) ≈ 7-9 (if coupled) 1H Amine H
H-cyp (CH) ~2.9 m - 1H Cyclopropyl methine H
H-cyp (CH₂) ~0.9 m - 2H Cyclopropyl methylene H

| H-cyp (CH₂) | ~0.6 | m | - | 2H | Cyclopropyl methylene H |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) with DEPT-135 Phasing:

Carbon Label Predicted δ (ppm) DEPT-135 C-F Coupling Assignment
C-1 ~145 None ²J(C,F) ≈ 10-15 Hz C-NH
C-2 ~130 None ³J(C,F) ≈ 3-5 Hz C-NO₂
C-3 ~126 CH (Up) ⁴J(C,F) ≈ 2-4 Hz Aromatic CH
C-4 ~155 None ¹J(C,F) ≈ 240-250 Hz C-F
C-5 ~110 None ²J(C,F) ≈ 20-25 Hz C-Br
C-6 ~115 CH (Up) ³J(C,F) ≈ 3-5 Hz Aromatic CH
C-cyp (CH) ~24 CH (Up) - Cyclopropyl CH

| C-cyp (CH₂) | ~7 | CH₂ (Down) | - | Cyclopropyl CH₂ |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR suggests the fragments, 2D NMR provides the definitive proof of connectivity.

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out the spin systems, such as the interconnected protons on the cyclopropyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Creates a correlation map between each proton and the carbon it is directly attached to.[1][2] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of structural assembly. It reveals correlations between protons and carbons that are two or three bonds away.[3][4] This allows us to connect the different fragments, link substituents to the aromatic ring, and confirm the overall substitution pattern by observing correlations to non-protonated (quaternary) carbons.

Key Expected 2D NMR Correlations:

Caption: Key HMBC correlations confirming the substitution pattern.

  • H-3 to C-1 and C-5: The proton deshielded by the nitro group (H-3) will show a three-bond correlation to the carbon bearing the amine (C-1) and the carbon bearing the bromine (C-5), locking in their relative positions.

  • H-6 to C-2 and C-4: The proton ortho to the bromine (H-6) will show a three-bond correlation to the carbon with the nitro group (C-2) and the carbon with the fluorine (C-4).

  • NH to C-2 and C-6: The amine proton will show correlations to the two ortho carbons on the ring, confirming its position at C-1.

  • Cyclopropyl Protons to C-1: The cyclopropyl methine proton (and possibly the methylene protons) will show a correlation to C-1, confirming the N-cyclopropyl linkage.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence.

    • DEPT-135: Run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

    • 2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard, optimized pulse programs. The HMBC experiment should be optimized for a long-range coupling of ~8 Hz.

  • Analysis: Process and analyze all spectra using appropriate software to assign all signals and confirm the correlations predicted above.

Conclusion: A Validated Structure

By systematically integrating the evidence from multiple spectroscopic techniques, the molecular structure of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is unambiguously determined. HRMS confirms the elemental formula C₉H₉BrFN₂O₂. FT-IR validates the presence of all key functional groups: a secondary amine, a nitro group, a cyclopropyl ring, and an aromatic system. Finally, a full suite of 1D and 2D NMR experiments provides the definitive connectivity map. The chemical shifts and coupling patterns, particularly the key long-range correlations observed in the HMBC spectrum, allow for the unequivocal assignment of the 1,2,4,5-substitution pattern on the aniline ring. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this compound.

References

  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326. Available at: [Link]

  • Foglizzo, C., & La Manna, A. (1971). Electronic spectra and structure of nitroanilines. Journal of Molecular Structure, 10(3), 401-408. Available at: [Link]

  • Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. Available at: [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Proton Coupling Constants in Substituted Cyclopropanes. Journal of the American Chemical Society, 85(20), 3218–3223. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • Hansen, P. E., & Wiberg, K. B. (1981). Carbon-carbon coupling constants in cyclopropane derivatives. The Journal of Organic Chemistry, 46(12), 2469–2473. Available at: [Link]

  • University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog. Available at: [Link]

  • D'Souza, L. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

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Foundational

Spectroscopic Characterization of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a substituted aniline der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a substituted aniline derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry. Its aromatic core, substituted with a bromine atom, a fluorine atom, a nitro group, and an N-cyclopropyl amine, suggests potential applications as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application. In the absence of extensive published experimental data, this guide leverages predictive spectroscopic models to provide a robust analytical framework.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. The rationale behind the predicted spectral features will be discussed in detail, providing a logical framework for spectral interpretation. Furthermore, standardized protocols for acquiring such data are presented to ensure reproducibility and accuracy in experimental settings.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is characterized by a highly substituted benzene ring. The interplay of the electron-withdrawing nitro group and the halogen substituents, along with the electron-donating effect of the secondary amine, creates a distinct electronic environment that will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the cyclopropyl group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
Aromatic-H (C3-H)8.2 - 8.4dJH-F ≈ 7-9
Aromatic-H (C6-H)6.8 - 7.0dJH-F ≈ 10-12
NH8.5 - 8.7br s-
Cyclopropyl-CH2.5 - 2.7m-
Cyclopropyl-CH₂0.7 - 0.9m-
Cyclopropyl-CH₂'0.5 - 0.7m-

Note: Predictions are based on computational models and may vary from experimental values. The solvent used for analysis will also influence chemical shifts.

Causality Behind Experimental Choices for ¹H NMR:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte without its residual peaks overlapping with the signals of interest is crucial.[1][2] Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its relatively low cost and ability to dissolve a wide range of non-polar to moderately polar compounds.[3] However, for compounds with exchangeable protons like the N-H in an aniline, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down the proton exchange and allow for the observation of the N-H signal and its coupling.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for referencing chemical shifts in ¹H NMR.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

Carbon Assignment Predicted Chemical Shift (ppm)
C-NO₂145 - 148
C-F158 - 162 (d, ¹JC-F ≈ 240-250 Hz)
C-Br110 - 113
C-NH138 - 141
C-H (Aromatic)128 - 130 (d, JC-F)
C-H (Aromatic)115 - 118 (d, JC-F)
Cyclopropyl-CH28 - 32
Cyclopropyl-CH₂6 - 10

Note: Predictions are based on computational models. The large one-bond carbon-fluorine coupling constant is a characteristic feature.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the chosen solvent.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline will exhibit characteristic absorption bands for the N-H, C-H, C=C, N=O, C-N, C-F, and C-Br bonds.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3450Medium
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (cyclopropyl)2950 - 3050Medium
Aromatic C=C Stretch1580 - 1620Medium-Strong
N-O Asymmetric Stretch (nitro)1500 - 1550Strong
N-O Symmetric Stretch (nitro)1330 - 1370Strong
C-N Stretch (aromatic amine)1250 - 1350Medium-Strong
C-F Stretch1200 - 1250Strong
C-Br Stretch500 - 600Medium-Strong

Causality Behind Experimental Choices for IR Spectroscopy:

  • Sample Preparation Technique: For a solid sample like 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.[5][6] Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet, which involves grinding the sample with KBr powder and pressing it into a transparent disk.[7] This method can provide high-quality spectra but is more labor-intensive.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Weight: The calculated molecular weight of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (C₉H₈BrFN₂O₂) is approximately 274.08 g/mol .

  • Ionization Technique: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules.[8][9] It is a "hard" ionization technique that typically induces significant fragmentation, which can be valuable for structural elucidation.[10][11]

  • Expected Molecular Ion Peak (M⁺•): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with roughly equal intensities at m/z values corresponding to the masses of the ⁷⁹Br and ⁸¹Br isotopes.

  • Predicted Key Fragment Ions: Fragmentation is likely to occur at the weakest bonds. Expected fragmentation pathways include:

    • Loss of the nitro group (-NO₂)

    • Loss of the cyclopropyl group (-C₃H₅)

    • Cleavage of the C-Br bond

    • Loss of ethene from the cyclopropyl ring

Predicted Fragment Predicted m/z Plausible Neutral Loss
[M-NO₂]⁺228/230NO₂
[M-C₃H₅]⁺233/235C₃H₅
[M-Br]⁺195Br
[M-C₂H₄]⁺246/248C₂H₄
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Sources

Exploratory

1H and 19F NMR analysis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Comprehensive 1 H and 19 F NMR Analysis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide Executive Summary & Molecular Architecture Highly functionalized fluoroanilines are critical building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 19 F NMR Analysis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide

Executive Summary & Molecular Architecture

Highly functionalized fluoroanilines are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1]. The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) presents a unique analytical challenge due to its poly-substituted benzene core, which features a complex interplay of inductive effects, resonance stabilization, and heteronuclear spin-spin coupling.

To fully validate the structure of this compound, analytical chemists must move beyond simple chemical shift matching. This whitepaper establishes a self-validating Nuclear Magnetic Resonance (NMR) workflow that leverages the synergistic data from 1 H and 19 F nuclei[2]. By understanding the causality behind the molecule's electronic environment—specifically the regioselective synthesis, the push-pull π -system, and intramolecular hydrogen bonding—we can construct an unequivocal structural proof.

The Causality of Synthesis: Regioselective SN​Ar

The structural assignment begins with understanding its synthetic origin. This compound is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) of 1-bromo-2,5-difluoro-4-nitrobenzene with cyclopropylamine[3]. The regioselectivity of this reaction is entirely dictated by the strongly electron-withdrawing nitro group.

In the starting material, the fluorine at C5 is ortho to the nitro group, making it highly activated toward nucleophilic attack. Conversely, the fluorine at C2 is meta to the nitro group and lacks this resonance-driven activation. Furthermore, fluorine is a vastly superior leaving group compared to bromine in SN​Ar reactions due to its electronegativity, which stabilizes the rate-determining Meisenheimer complex. Consequently, the amine exclusively displaces the C5 fluorine, yielding the target regiochemistry.

Synthesis_Regioselectivity SM 1-Bromo-2,5-difluoro -4-nitrobenzene Activation Ortho-NO2 Activation (C5 Fluorine highly activated) SM->Activation Attack Nucleophilic Attack by Cyclopropylamine Activation->Attack Product 5-Bromo-N-cyclopropyl -4-fluoro-2-nitroaniline Attack->Product

Regioselective SNAr synthesis pathway driven by ortho-nitro activation.

Theoretical NMR Predictive Modeling

Before executing the experimental protocols, we must establish a predictive theoretical model based on the molecule's electronic topography.

1. The Intramolecular Hydrogen Bond: The secondary amine (NH-cyclopropyl) is positioned ortho to the nitro group. This spatial arrangement strongly favors the formation of a 6-membered intramolecular hydrogen bond between the NH proton and the nitro oxygen.

  • Causality: This interaction severely depletes electron density around the NH proton, shifting its resonance significantly downfield (typically >8.0 ppm). It also restricts the rotation of the C-N bond, which can induce diastereotopic behavior in the cyclopropyl methylene ( CH2​ ) protons.

2. Aromatic Proton Deshielding/Shielding (The Push-Pull System): The molecule contains two isolated aromatic protons: H3 and H6.

  • H3 Environment: Positioned between the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom. The combined inductive and resonance deshielding effects will push H3 far downfield (~7.9 - 8.1 ppm).

  • H6 Environment: Positioned between the electron-donating cyclopropylamino group (via nitrogen lone pair resonance) and the bromine atom. The shielding effect of the amino group dominates, pushing H6 upfield (~6.9 - 7.2 ppm).

3. Heteronuclear 19 F- 1 H Coupling: The single fluorine atom at C4 will couple with both aromatic protons.

  • Causality: H3 is ortho to the fluorine, resulting in a large 3JHF​ coupling constant (typically 8–11 Hz). H6 is meta to the fluorine, resulting in a smaller 4JHF​ coupling constant (typically 4–6 Hz).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system. The core of this validation lies in acquiring both proton-coupled and proton-decoupled 19 F spectra. The collapse of the 19 F multiplet into a sharp singlet upon 1 H decoupling definitively proves that the observed splitting is due solely to the adjacent aromatic protons, ruling out fluorinated impurities or multiple conformers[2].

Protocol 1: Sample Preparation

Solvent Choice Causality: Chloroform-d ( CDCl3​ ) is selected over polar aprotic solvents like DMSO- d6​ . While DMSO provides excellent solubility, it aggressively competes for hydrogen bonding, potentially disrupting the native intramolecular NH···O 2​ N interaction and altering the conformational dynamics of the cyclopropyl ring[4].

  • Weigh precisely 15–20 mg of the analyte.

  • Dissolve completely in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-precision 5 mm NMR tube, ensuring a minimum solvent column height of 4.0 cm to prevent magnetic field inhomogeneities (shimming artifacts).

Protocol 2: 1 H NMR Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the CDCl3​ deuterium signal (7.26 ppm) and tune the probe to the 1 H frequency.

  • Perform rigorous gradient shimming (Z1-Z5, X, Y) until the TMS peak exhibits a line width at half-height ( w1/2​ ) of < 0.5 Hz.

  • Parameters: Apply a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation, and the acquisition time ( AQ ) to 3.0 seconds. Acquire 16 to 32 scans.

  • Process the Free Induction Decay (FID) with zero-filling to 64k points and apply manual phase and baseline corrections.

Protocol 3: 19 F NMR Acquisition (Coupled and Decoupled)
  • Tune the broadband/fluorine channel to the 19 F frequency (e.g., 376 MHz on a 400 MHz console).

  • Coupled Acquisition ( 19F ): Set the spectral width to 250 ppm (centered at -100 ppm). Set D1​ to 3.0 seconds (fluorine nuclei often exhibit longer T1​ relaxation times). Acquire 32 scans.

  • Decoupled Acquisition ( 19F{1H} ): Activate WALTZ-16 composite pulse decoupling on the 1 H channel during the acquisition phase. Acquire 32 scans.

  • Process both FIDs with a 0.3 Hz exponential line broadening (LB) window function to optimize the signal-to-noise ratio without obscuring the critical JHF​ fine structure.

NMR_Workflow Start Sample Prep: Analyte in CDCl3 Acq1H 1H NMR (400/600 MHz) Standard 1D Start->Acq1H Acq19F 19F NMR (376/564 MHz) Coupled & 1H-Decoupled Start->Acq19F Analyze1H Analyze Aromatic Region (H3 & H6 Couplings) Acq1H->Analyze1H Analyze19F Analyze 19F Multiplets (3J_HF & 4J_HF) Acq19F->Analyze19F CrossVal Cross-Validation (Coupled vs Decoupled) Analyze1H->CrossVal Analyze19F->CrossVal Final Final Structural Assignment CrossVal->Final

Workflow for NMR acquisition and cross-validation of fluorinated anilines.

Quantitative Data Presentation

The following tables summarize the expected empirical NMR data, synthesizing the theoretical predictions with the experimental outputs.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic & Causality
NH 8.10 – 8.30br s1H-Severely deshielded due to intramolecular H-bond with ortho-NO 2​ .
H3 7.90 – 8.05d1H 3JHF​≈9.0 Deshielded by adjacent NO 2​ ; large ortho coupling to F4.
H6 6.95 – 7.15d1H 4JHF​≈5.5 Shielded by adjacent NH-alkyl group; small meta coupling to F4.
CH (c-Pr)2.45 – 2.60m1H-Methine proton adjacent to the electronegative nitrogen atom.
CH 2​ (c-Pr)0.85 – 0.95m2H-Cyclopropyl methylene protons (diastereotopic dynamics).
CH 2​ (c-Pr)0.55 – 0.65m2H-Cyclopropyl methylene protons (diastereotopic dynamics).

Table 2: 19 F NMR Assignments (376 MHz, CDCl3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic & Causality
F4 -115.0 to -120.0dd1F 3JHF​≈9.0 4JHF​≈5.5 Single fluorine environment; splits into a doublet of doublets due to coupling with H3 (ortho) and H6 (meta).

Mechanistic Validation and Logic

The ultimate test of an analytical scientist's rigor is ruling out structural isomers. Suppose the initial SN​Ar reaction had proceeded at the C2 fluorine instead of the C5 fluorine. This would yield the wrong isomer: 2-bromo-N-cyclopropyl-4-fluoro-5-nitroaniline.

How does our self-validating NMR data unequivocally rule this out? In the incorrect isomer, the aromatic protons would be located at C3 (between Br and F) and C6 (between NO 2​ and NH-cyclopropyl). Because the highly deshielding nitro group and the highly shielding amino group are adjacent to the same proton (H6) in the wrong isomer, their electronic effects would partially cancel out, resulting in two aromatic protons with very similar chemical shifts (~7.4 - 7.6 ppm).

However, in our true target molecule (5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline), the synergistic deshielding of NO 2​ and F isolates H3 far downfield (~8.0 ppm), while the shielding of the amine isolates H6 far upfield (~7.0 ppm). The massive chemical shift dispersion ( Δδ≈1.0 ppm) combined with the distinct 3JHF​ and 4JHF​ coupling constants acts as an absolute, irrefutable proof of regiochemistry.

Proton_Assignment Root Aromatic Protons (H3, H6) H3_Node H3 (ortho to F, meta to Br) Downfield Shift (NO2 effect) Root->H3_Node H6_Node H6 (meta to F, ortho to Br) Upfield Shift (NH effect) Root->H6_Node H3_Coupling Large Coupling 3J_HF ≈ 8-10 Hz H3_Node->H3_Coupling H6_Coupling Small Coupling 4J_HF ≈ 4-6 Hz H6_Node->H6_Coupling

Decision tree for assigning aromatic protons via electronic effects and J-coupling.

Conclusion

The comprehensive NMR analysis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline demonstrates the power of combining theoretical electronic modeling with rigorous, self-validating experimental protocols. By leveraging the distinct inductive and resonance effects of the push-pull π -system, alongside the highly sensitive heteronuclear J -couplings provided by the 19 F nucleus, analytical chemists can achieve absolute certainty in structural and regiochemical assignments. The methodologies detailed in this guide ensure data integrity, reproducibility, and high-confidence validation required in pharmaceutical development.

References

  • New class of 19F pH indicators: fluoroanilines - PubMed (nih.gov). 4[4]

  • US 2016/0304523 A1: Fused Tricyclic Benzimidazoles Derivatives as Modulators of TNF Activity - Google Patents. 3[3]

  • EP 3080121 B1: Fused Tricyclic Benzimidazoles Derivatives as Modulators of TNF Activity - European Patent Office. 5[5]

  • 5-Bromo-4-fluoro-2-nitroaniline Product Specifications - Fluorochem. 1[1]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. 2[2]

Sources

Foundational

Synthetic Pathways to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: A Mechanistic and Methodological Guide

Abstract The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) is a highly functionalized, privileged aniline scaffold utilized extensively in medicinal chemistry, particularly as an advanced pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) is a highly functionalized, privileged aniline scaffold utilized extensively in medicinal chemistry, particularly as an advanced precursor for allosteric kinase inhibitors (such as MEK1/2 inhibitors)[1]. The synthesis of this molecule requires strict control over regio- and chemoselectivity. This whitepaper details a robust, two-step synthetic pathway starting from commercially available 1-bromo-2,5-difluorobenzene, emphasizing the mechanistic causality behind electrophilic aromatic nitration and nucleophilic aromatic substitution (SNAr).

Retrosynthetic Strategy & Structural Analysis

The target molecule features four distinct substituents on the benzene ring: a cyclopropylamino group, a nitro group, a fluorine atom, and a bromine atom. The ortho-relationship between the cyclopropylamino group and the strongly electron-withdrawing nitro group immediately suggests a Nucleophilic Aromatic Substitution (SNAr) as the final C–N bond-forming step.

By disconnecting the C–N bond, the ideal precursor is identified as 1-bromo-2,5-difluoro-4-nitrobenzene (CAS: 167415-27-2)[2]. Fluorine is chosen as the leaving group over other halogens due to its superior performance in SNAr reactions. Further retrosynthetic disconnection of the C–NO₂ bond via Electrophilic Aromatic Substitution (EAS) leads back to the readily available starting material, 1-bromo-2,5-difluorobenzene .

SyntheticPathway SM 1-Bromo-2,5-difluorobenzene (Starting Material) Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) SM->Nitration Int 1-Bromo-2,5-difluoro-4-nitrobenzene (Intermediate) Nitration->Int Regioselective para to Br SNAr SNAr Reaction (Cyclopropylamine, Base) Int->SNAr Product 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline (Target) SNAr->Product Chemoselective F displacement

Fig 1: Two-step retrosynthetic and forward pathway to the target aniline.

Mechanistic Rationale: Regio- and Chemoselectivity

To ensure high yields and minimize isomeric byproducts, the synthesis relies on the intrinsic electronic directing effects of the aromatic substituents.

Electrophilic Aromatic Nitration (Regioselectivity)

In the first step, 1-bromo-2,5-difluorobenzene is subjected to nitration. The aromatic ring possesses three available carbons (C3, C4, and C6).

  • Electronic Directing Effects: Both halogens (Br and F) are weakly deactivating but ortho/para-directing. The C4 position is para to the bromine atom and ortho to the C5 fluorine atom, experiencing synergistic activation[3].

  • Steric Hindrance: The C3 position is sterically compressed between two substituents (F at C2 and H at C4), and C6 is adjacent to the bulky bromine atom. Consequently, the nitronium ion (NO₂⁺) selectively attacks the least sterically hindered and electronically favored C4 position , yielding 1-bromo-2,5-difluoro-4-nitrobenzene exclusively.

Nucleophilic Aromatic Substitution (Chemoselectivity)

The intermediate 1-bromo-2,5-difluoro-4-nitrobenzene presents three potential leaving groups: Br at C1, F at C2, and F at C5.

  • Regioselectivity: SNAr requires an electron-withdrawing group (NO₂) ortho or para to the leaving group to stabilize the anionic transition state. The F at C2 is meta to the NO₂ group and is therefore completely unactivated. This leaves C1 (bearing Br) and C5 (bearing F) as viable electrophilic centers.

  • Chemoselectivity (The Element Effect): In SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it withdraws electron density via the inductive effect, making the C5 carbon highly electrophilic and significantly lowering the activation energy for amine attack. As a result, cyclopropylamine selectively displaces the C5 fluorine, leaving the para-bromine intact.

SNArMechanism Int 1-Bromo-2,5-difluoro-4-nitrobenzene Amine Cyclopropylamine Attack at C5 (ortho to NO₂) Int->Amine Meisenheimer Meisenheimer Complex (Anion stabilized by NO₂) Amine->Meisenheimer Rate-Determining Step (Fast due to F electronegativity) F_Loss Elimination of Fluoride (F⁻) Meisenheimer->F_Loss Product 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline F_Loss->Product Rapid Rearomatization

Fig 2: Mechanistic flow of the SNAr reaction highlighting the Meisenheimer complex.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure reproducibility and high purity.

Step 1: Synthesis of 1-Bromo-2,5-difluoro-4-nitrobenzene

Objective: Regioselective nitration of the aromatic core.

  • Preparation: Charge a dry 500 mL round-bottom flask with concentrated sulfuric acid (H₂SO₄, 100 mL). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 1-bromo-2,5-difluorobenzene (50.0 g, 259 mmol) to the stirring acid.

  • Nitration: Prepare a nitrating mixture consisting of fuming nitric acid (HNO₃, 18.0 mL, 1.1 eq) and conc. H₂SO₄ (20 mL). Add this mixture dropwise via an addition funnel over 45 minutes.

    • Causality Check: Maintain the internal temperature strictly below 10 °C to prevent oxidative degradation and the formation of dinitro byproducts[3].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2.5 hours. Monitor completion via GC-MS (aliquot quenched in water/EtOAc).

  • Workup: Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH (pH ~7). Dry under vacuum at 40 °C to afford 1-bromo-2,5-difluoro-4-nitrobenzene.

Step 2: Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Objective: Chemoselective SNAr displacement of the ortho-fluorine.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-bromo-2,5-difluoro-4-nitrobenzene (20.0 g, 84.0 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 22.0 mL, 126 mmol, 1.5 eq).

    • Causality Check: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing degradation of the cyclopropylamine.

  • Amine Addition: Add cyclopropylamine (7.0 mL, 100 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at 35–40 °C for 5 hours. The high electrophilicity of the C5 position allows the reaction to proceed without reflux. Monitor via LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Partition the resulting residue between Ethyl Acetate (150 mL) and Water (100 mL).

  • Isolation & Purification: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, 5% to 20% EtOAc in Hexanes gradient) to isolate the target 5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline as a vibrant orange solid.

Quantitative Reaction Metrics

The table below summarizes the expected quantitative data and analytical parameters for the described synthetic workflows, allowing for rapid benchmarking of experimental success.

Reaction StepStarting MaterialReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1. EAS Nitration 1-Bromo-2,5-difluorobenzeneHNO₃, H₂SO₄0 to 202.585 - 90>97%
2. SNAr 1-Bromo-2,5-difluoro-4-nitrobenzeneCyclopropylamine, DIPEA, THF20 to 405.082 - 88>98%

References

  • Key Organics. "5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Product Page." Key Organics Catalog, Accessed March 10, 2026.

  • Thermo Fisher Scientific / Alfa Aesar. "1-Bromo-2,5-difluoro-4-nitrobenzene, 97%." Thermo Fisher Scientific Catalog, Accessed March 10, 2026.

  • Benchchem. "1-Bromo-3,4-difluoro-2-nitrobenzene: Electrophilic Aromatic Bromination Approach." Benchchem Technical Data, Accessed March 10, 2026.

Sources

Exploratory

Whitepaper: The Strategic Role of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline as a Pivotal Intermediate in Complex Molecule Synthesis

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. **Abstract The landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Abstract

The landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, is defined by the strategic use of highly functionalized building blocks. These intermediates are meticulously designed to allow for the efficient and controlled assembly of complex molecular architectures. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline emerges as a noteworthy example of such a scaffold. Its unique arrangement of reactive sites—a bromo group, a fluoro group, a nitro group, and a secondary cyclopropylamine—offers a rich platform for sequential and diverse chemical transformations. This guide provides a comprehensive analysis of this intermediate, detailing its synthesis, physicochemical properties, and, most critically, its application in multi-step synthetic pathways. We will explore the underlying chemical principles that govern its reactivity and demonstrate its utility as a linchpin for constructing advanced molecular targets.

**1. Introduction: The Architectural Value of Multi-Functionalized Intermediates

The pursuit of novel therapeutic agents and high-performance agrochemicals invariably leads to molecules of increasing structural complexity. The synthetic routes to these targets must be both efficient and versatile. The "ideal" chemical intermediate is one that contains multiple, orthogonally reactive functional groups. This allows for a stepwise and selective elaboration of the molecular framework, minimizing the need for cumbersome protection-deprotection sequences and maximizing overall yield.

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a prime exemplar of this design philosophy. Each of its functional groups serves a distinct synthetic purpose:

  • Nitro Group: A powerful electron-withdrawing group that can be readily reduced to an aniline, which then serves as a key nucleophile or a precursor for diazotization and subsequent coupling reactions.

  • Bromo and Fluoro Groups: These halogens on the aromatic ring are handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) respectively. The fluoro group, in particular, is often targeted for SNAr due to the activating effect of the adjacent nitro group.

  • N-cyclopropylamine: A secondary amine that can participate in a range of coupling and condensation reactions. The cyclopropyl moiety itself can impart unique conformational rigidity and metabolic stability to the final molecule.

This guide will dissect the synthetic utility of this intermediate, providing both a theoretical framework and practical insights for its application in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use.

Table 1: Physicochemical Properties of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

PropertyValue
Molecular Formula C9H8BrFN2O2
Molecular Weight 275.08 g/mol
Appearance Typically a yellow to orange solid
CAS Number 1000343-69-5
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMSO)
Purity (Typical) >98% (as supplied by commercial vendors)

Note: Physical properties can vary slightly depending on the supplier and purity.

Synthesis and Reaction Mechanisms

The primary route to 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline involves the nucleophilic aromatic substitution of a dihalogenated precursor.

General Synthetic Protocol

The most common synthesis starts from 4-bromo-1,2-difluoro-5-nitrobenzene. The greater lability of the fluorine atom at the C1 position (para to the nitro group) allows for its selective displacement by cyclopropylamine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-1,2-difluoro-5-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add cyclopropylamine (1.1-1.5 eq).

  • Base: A non-nucleophilic base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) is added to scavenge the HF generated during the reaction.

  • Temperature Control: The reaction is typically run at room temperature to moderate heat (e.g., 60-80 °C) to facilitate the substitution without promoting side reactions.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen because it can solvate the ions formed in the Meisenheimer complex intermediate, thus stabilizing it and accelerating the SNAr reaction.

  • Base: The base is crucial to neutralize the hydrofluoric acid byproduct. Its removal from the equilibrium drives the reaction to completion. A hindered base like DIPEA is often preferred to minimize any potential side reactions with the electrophilic aromatic ring.

  • Excess Amine: A slight excess of cyclopropylamine ensures that the dihalogenated starting material is fully consumed.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification A 4-Bromo-1,2-difluoro- 5-nitrobenzene E Nucleophilic Aromatic Substitution (SNAr) A->E B Cyclopropylamine B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) Room Temp to 80°C D->E F Crude Product Mixture E->F Reaction Completion & Workup G Purification (Column Chromatography) F->G H 5-Bromo-N-cyclopropyl-4-fluoro- 2-nitroaniline (>98%) G->H

Caption: Synthetic workflow for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline via SNAr.

Role as a Chemical Intermediate: Strategic Transformations

The true value of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline lies in the selective and sequential reactions of its functional groups.

Reduction of the Nitro Group

The most common initial transformation is the reduction of the nitro group to an aniline. This "unlocks" one of the most versatile functional groups in organic synthesis.

  • Protocol: Standard reduction conditions are effective. A common method involves using a reducing agent like iron powder in acetic acid, or tin(II) chloride in ethanol. Catalytic hydrogenation (e.g., H2, Pd/C) is also highly efficient. The resulting diamine, 3-bromo-5-cyclopropylamino-2-fluoroaniline, is a key downstream intermediate.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom is activated towards SNAr by the ortho-nitro group. This allows for the introduction of a wide variety of nucleophiles.

  • Mechanism: This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The strong electron-withdrawing nitro group is essential for stabilizing this intermediate.

  • Applications: This reaction can be used to introduce O-linked, N-linked, or S-linked substituents by reacting with alcohols, amines, or thiols, respectively. This is often performed after the nitro group reduction, as the resulting amino group further activates the ring towards certain transformations.

Palladium-Catalyzed Cross-Coupling of the Bromo Group

The bromo group is an excellent handle for Pd-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.

  • Protocol: In a typical Suzuki coupling, the bromo-intermediate is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like toluene/water.

  • Significance: This allows for the formation of C-C or C-N bonds, dramatically increasing molecular complexity by appending new aryl, heteroaryl, or alkyl groups.

A Representative Synthetic Pathway

The following diagram illustrates a logical sequence of transformations starting from our intermediate, showcasing its versatility.

G cluster_path1 Pathway 1: Nitro Reduction First cluster_path2 Pathway 2: SNAr First A 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline B Nitro Reduction (e.g., Fe/AcOH) A->B F SNAr with R-NH2 (e.g., an amine) A->F C 3-Bromo-5-(cyclopropylamino) -2-fluoroaniline B->C D Suzuki Coupling (Ar-B(OH)2, Pd cat.) C->D E Aryl-substituted Diamine Intermediate D->E G 5-Bromo-N-cyclopropyl- N'-R-2-nitro-diamine F->G H Nitro Reduction (e.g., H2, Pd/C) G->H I Triamine Intermediate H->I

Caption: Divergent synthetic pathways from the core intermediate.

Conclusion and Future Outlook

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is more than just a chemical; it is a strategic tool. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the synthesis of complex, high-value molecules. The ability to selectively address the nitro, fluoro, and bromo moieties allows for a convergent and efficient approach to building molecular libraries for drug discovery and agrochemical research. As synthetic methodologies continue to advance, particularly in the realm of late-stage functionalization, the importance of well-designed, versatile intermediates like this one will only continue to grow. Researchers who understand and leverage the inherent reactivity of this scaffold will be well-positioned to accelerate their discovery programs.

References

Due to the nature of this compound primarily being a commercially available intermediate, detailed peer-reviewed synthetic procedures are often found within patent literature rather than traditional journals. The following represents typical sources where information on this compound and its analogs can be found.

  • Commercial Supplier Data: Technical data sheets from chemical suppliers are a primary source for physicochemical properties.
  • Patent Literature: The use of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline as an intermediate is frequently described in patents for novel pharmaceutical compounds. Searching for the CAS number in patent databases (e.g., Google Patents, SciFinder) will yield examples of its application in the synthesis of, for instance, kinase inhibitors or other biologically active molecules.
  • General Organic Chemistry Textbooks: Principles of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling are covered in depth in standard organic chemistry textbooks, which provide the mechanistic basis for the reactions described herein. For example, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" offers a comprehensive background.
Foundational

Unlocking the Therapeutic Potential of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide for Medicinal Chemists

Abstract In the landscape of modern drug discovery, the strategic design of small molecules with unique structural motifs is paramount to addressing complex biological targets. This guide introduces 5-Bromo-N-cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic design of small molecules with unique structural motifs is paramount to addressing complex biological targets. This guide introduces 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a novel chemical entity poised for exploration in medicinal chemistry. By dissecting its constituent functional groups—a reactive bromo-fluoro-nitroaromatic core and a conformationally rigid N-cyclopropylamine substituent—we will illuminate its potential as a versatile scaffold for the development of targeted therapeutics. This document serves as a comprehensive resource for researchers, providing a forward-looking analysis of its synthetic accessibility, potential biological applications, and a strategic roadmap for its investigation.

Deconstructing the Scaffold: A Rationale for Therapeutic Interest

The therapeutic potential of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline stems from the synergistic interplay of its distinct chemical features. Each component of the molecule offers strategic advantages for drug design, which we will explore individually before considering their combined potential.

  • The N-Cyclopropyl-Aniline Moiety: The cyclopropyl group is a valuable pharmacophore in medicinal chemistry, known for conferring a unique combination of conformational rigidity and metabolic stability.[1][2][3] Its presence can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile by reducing susceptibility to oxidative metabolism.[4] The N-cyclopropylamine motif is particularly significant as a key feature in several classes of enzyme inhibitors, including those for Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5]

  • The Fluorinated Aromatic Core: The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[6][7] Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability, and increase binding affinity to target proteins.[6][8] In the context of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the fluorine atom is expected to modulate the electronic properties of the aniline ring, potentially influencing its reactivity and biological activity.

  • The Bromo Substituent as a Synthetic Handle: The bromine atom on the aromatic ring serves as a versatile synthetic handle for further structural modifications. It readily participates in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Furthermore, halogenated compounds, including those with bromine, have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[9]

  • The 2-Nitroaniline Scaffold: A Double-Edged Sword: The 2-nitroaniline scaffold is present in a number of biologically active compounds.[10] The electron-withdrawing nitro group can play a crucial role in the mechanism of action, particularly in the context of bioreductive activation under the hypoxic conditions often found in solid tumors.[10] While aromatic nitro groups can be associated with toxicity concerns, they are present in several FDA-approved drugs.[11][12][13] The potential for toxicity necessitates careful evaluation, and strategies such as bioisosteric replacement could be considered in later stages of drug development.[11][12][14][15]

The convergence of these features in a single molecule makes 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline a compelling starting point for drug discovery programs targeting a range of therapeutic areas.

Potential Therapeutic Applications: A Forward-Looking Analysis

Based on the structural motifs present in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, we can hypothesize several promising avenues for investigation in medicinal chemistry.

Oncology: Targeting Kinases and Hypoxic Tumors

The 2-nitroaniline scaffold has been explored for its potential in oncology.[10] The presence of the nitro group suggests a potential for selective activation in the hypoxic environment of solid tumors. Furthermore, the overall structure of the molecule bears resemblance to scaffolds used in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site, with substituents that occupy adjacent hydrophobic pockets.[16][17]

Hypothesized Mechanism of Action:

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline could be derivatized to target various protein kinases implicated in cancer, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or serine/threonine kinases (e.g., PIM-1).[18][19][20] The N-cyclopropylamine could potentially interact with the hinge region, while modifications at the bromo position could be used to optimize binding to the hydrophobic pocket.

Proposed Investigational Workflow: Kinase Inhibitor Development

G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation cluster_2 Lead Optimization A 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline B Suzuki/Heck Coupling at Br (Introduction of Aryl/Vinyl Groups) A->B C Buchwald-Hartwig Amination at Br (Introduction of Amines) A->C D Kinase Panel Screening (e.g., VEGFR, PDGFR, PIM-1) B->D C->D E Cell-Based Proliferation Assays (e.g., HCT116, MM.1S) D->E F Hypoxia-Selective Cytotoxicity Assays D->F G SAR-Guided Analogue Synthesis E->G F->G H In Vivo Xenograft Studies G->H I ADME/Tox Profiling G->I

Caption: Proposed workflow for developing kinase inhibitors from the target scaffold.

Infectious Diseases: A Scaffold for Novel Antimicrobials

Halogenated flavonoids and nitroaniline derivatives have demonstrated antimicrobial properties.[9][10] The unique electronic and steric properties of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline make it an interesting candidate for the development of novel antibacterial or antifungal agents.

Hypothesized Mechanism of Action:

The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the molecule may facilitate its passage through microbial cell walls.

Synthetic Accessibility and Derivatization Strategies

A key advantage of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is its amenability to chemical synthesis and diversification. A plausible synthetic route is outlined below.

Proposed Retrosynthetic Analysis

G Target 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Intermediate1 1,5-Dibromo-2,4-difluoro-nitrobenzene Target->Intermediate1 Nucleophilic Aromatic Substitution (with Cyclopropylamine) StartingMaterial Commercially Available Starting Materials Intermediate1->StartingMaterial Nitration & Halogenation

Caption: Retrosynthetic approach to the target compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Materials:

  • 1,5-Dibromo-2,4-difluoronitrobenzene

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,5-dibromo-2,4-difluoronitrobenzene (1.0 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Add cyclopropylamine (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Expected Outcome: This method is expected to provide a moderate to good yield of the desired product. The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: A Phased Approach

A tiered approach to biological evaluation is recommended to efficiently assess the potential of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and its derivatives.

Initial Screening

Table 1: Initial Biological Screening Panel

Assay Type Specific Assays Rationale
Anticancer Kinase panel screening (e.g., VEGFR2, PIM-1, Abl)[18][19]To identify potential kinase targets.
Cell proliferation assays (e.g., against HCT116, A549, MM.1S cell lines)[10]To assess general cytotoxic activity.
Hypoxia-selective cytotoxicity assayTo evaluate the potential for bioreductive activation.[10]
Antimicrobial Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans)[9]To determine the spectrum of antimicrobial activity.
Secondary and Lead Optimization Assays

Based on the results of the initial screening, promising compounds would be advanced to more detailed secondary assays, including:

  • Mechanism of action studies: To elucidate the specific molecular target and pathway.

  • In vivo efficacy studies: Using relevant animal models (e.g., tumor xenografts for anticancer agents).

  • ADME/Tox profiling: To assess the pharmacokinetic and safety profiles of the compounds.

Conclusion and Future Directions

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of a conformationally constrained N-cyclopropylamine, a tunable bromo-fluoroaromatic core, and a potentially bioreducible nitro group provides a rich foundation for the design of novel therapeutics. The strategic location of the bromine atom offers a gateway for extensive chemical diversification, enabling a thorough exploration of the surrounding chemical space.

This guide has outlined a logical and data-driven path forward. The initial focus should be on the synthesis of a focused library of analogues, leveraging the bromine as a synthetic handle for derivatization. Parallel screening of these compounds against kinase and microbial panels will efficiently identify initial hits. Subsequent lead optimization, guided by structure-activity relationships and early ADME/Tox data, will be critical in advancing promising candidates. While the nitro group presents a potential liability, its role in targeted therapies, particularly in oncology, should not be overlooked and warrants careful investigation. Ultimately, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a molecule of high potential, and its systematic investigation is a worthy endeavor for any drug discovery program.

References

  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Tseng, C. C., et al. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Tseng, C. C., et al. (2019, May 8). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • (2024, April 19). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

  • (2024, April 2). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]

  • Tseng, C. C., et al. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Organic Chemistry Portal. [Link]

  • Nitro bioisosteres. Cambridge MedChem Consulting. [Link]

  • (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Insights into the modular design of kinase inhibitors and application to Abl and Axl. PMC. [Link]

  • (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC. [Link]

  • (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]

  • (2021, July 15). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. [Link]

  • (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. [Link]

  • (2026, February 28). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. ResearchGate. [Link]

  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC. [Link]

  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent Office. [Link]

  • (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. [Link]

Sources

Exploratory

The Reactivity Profile of the Aniline Functional Group in Complex Drug Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary The aniline functional group (aminobenzene) is a privileged motif in medicinal chemistry, frequently embedded within kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antipsychotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline functional group (aminobenzene) is a privileged motif in medicinal chemistry, frequently embedded within kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antipsychotics. However, the reactivity of the aniline nitrogen is fundamentally distinct from that of aliphatic amines. Because the nitrogen lone pair is delocalized into the aromatic π -system, anilines exhibit attenuated basicity and nucleophilicity.

This technical guide explores the electronic and steric modulation of aniline reactivity, details essential synthetic transformations (such as the Buchwald-Hartwig amination), and critically examines the metabolic liabilities—specifically the formation of toxic quinone imines—that drug development professionals must mitigate.

Electronic and Steric Modulation of Reactivity

Basicity and Nucleophilicity

The fundamental reactivity of an aniline derivative is dictated by the electron density on its nitrogen atom. Unsubstituted aniline has a pKa of approximately 4.58, making it roughly one million times less basic than a typical aliphatic amine (pKa ~10.5)[1].

Substituents on the aromatic ring exert profound inductive and resonance effects:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-Me) in the ortho or para positions push electron density into the ring, increasing the basicity and nucleophilicity of the amine[1].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens pull electron density away, drastically reducing basicity (e.g., p-nitroaniline has a pKa of 1.02)[1].

In modern methodology, Mayr's nucleophilicity scale ( N ) is often used to quantify these differences. The N parameter provides a highly accurate prediction of reaction rates with various electrophiles, confirming that while anilines are poorer nucleophiles than aliphatic amines, their reactivity can be precisely tuned via ring substitution[2].

Quantitative Physicochemical Properties

Table 1: Influence of Substituents on Aniline pKa and Relative Reactivity [1]

CompoundSubstituent PositionpKa (in H₂O)Electronic EffectRelative Nucleophilicity
Aniline None4.58BaselineModerate
4-Methoxyaniline para (-OMe)5.34Strong EDG (+R)High
4-Methylaniline para (-CH₃)5.12Weak EDG (+I)Moderately High
4-Chloroaniline para (-Cl)3.98Weak EWG (-I, +R)Low
3-Nitroaniline meta (-NO₂)2.50Strong EWG (-I)Very Low
4-Nitroaniline para (-NO₂)1.02Strong EWG (-I, -R)Negligible

Metabolic Liabilities: The Quinone Imine Threat

While anilines are synthetically versatile, they are notorious "structural alerts" in drug discovery[3]. The same electron-rich aromatic system that allows for electrophilic aromatic substitution also makes anilines highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[4].

Mechanism of Toxicity

In vivo, CYP450 enzymes can oxidize the aniline nitrogen to form a reactive nitroso species, or hydroxylate the para/ortho positions followed by further oxidation to generate a quinone imine [5]. Quinone imines are potent, highly electrophilic Michael acceptors. If not rapidly detoxified by endogenous glutathione (GSH), these reactive metabolites (RMs) will covalently bind to nucleophilic cysteine residues on hepatic proteins[6]. This covalent adduction is the primary driver of idiosyncratic adverse drug reactions (IADRs) and severe hepatotoxicity, a paradigm famously established by acetaminophen and diclofenac[6].

Mitigation Strategies

To rescue an aniline-containing scaffold during lead optimization, medicinal chemists employ several structural modifications:

  • Steric Shielding: Installing bulky groups (e.g., methyl or fluoro) at the ortho positions to physically block CYP450 active site access.

  • Electronic Deactivation: Incorporating strong EWGs (like -CF₃ or -CN) to reduce the overall electron density of the ring, thereby raising the oxidation potential and preventing the formation of the quinone imine[3].

G Aniline Substituted Aniline Core Acylation N-Acylation / Sulfonylation (Amides/Sulfonamides) Aniline->Acylation Electrophiles (R-COCl, R-SO2Cl) Coupling Buchwald-Hartwig Cross-Coupling (C-N) Aniline->Coupling Aryl Halides (Pd Catalyst, Base) Tox CYP450 Oxidation (Quinone Imines / Nitroso) Aniline->Tox Metabolic Activation (In vivo) Adducts Toxicity / Hepatotoxicity Tox->Adducts GSH/Protein Binding

Major reactivity pathways and metabolic liabilities of the aniline functional group.

Key Synthetic Transformations & Protocols

Because of their attenuated nucleophilicity, anilines often require specific, optimized conditions for functionalization compared to aliphatic amines.

Transition-Metal Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of complex pharmaceutical intermediates by enabling the cross-coupling of poorly nucleophilic anilines with aryl halides[7],[8]. This reaction bypasses the need for harsh Nucleophilic Aromatic Substitution (SNAr) conditions.

Mechanistic Rationale: The catalytic cycle relies on a Palladium(0) active species. The use of bidentate phosphine ligands with large bite angles, such as XantPhos , or bulky monodentate ligands like BrettPhos , is critical. These ligands sterically crowd the Pd(II) intermediate, forcing the aryl and amine groups into close proximity and accelerating the rate-limiting reductive elimination step to form the C-N bond[9].

Protocol 1: Buchwald-Hartwig Amination of a Deactivated Aniline

This protocol utilizes a self-validating visual cue: the transition of the palladium complex from a dark, resting state to a clear/yellow active catalytic state.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the substituted aniline (1.2 equiv).

  • Catalyst & Ligand Loading: Add Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%). Causality: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by XantPhos to form the active, electron-rich catalyst[9].

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Causality: A mild base is required to deprotonate the coordinated aniline without causing side reactions (like ester hydrolysis) that stronger bases (e.g., NaOtBu) might trigger.

  • Solvent & Degassing (Critical Step): Add anhydrous Toluene (0.2 M). Seal the tube with a septum and degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture in an oil bath at 100 °C for 12 hours.

  • Validation & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.

Workflow Start Prepare Reagents (Aniline + Aryl Halide) Cat Add Pd Source & Ligand (e.g., Pd2(dba)3 + XantPhos) Start->Cat Base Add Base & Solvent (e.g., Cs2CO3 in Toluene) Cat->Base Degas Degas System w/ Argon (Crucial for Pd(0) stability) Base->Degas Heat Heat to 90-110 °C (Drive catalytic cycle) Degas->Heat Workup Filter via Celite & Purification Heat->Workup

Step-by-step logical workflow for the Buchwald-Hartwig cross-coupling of anilines.

Chemoselective N-Acylation

Anilines can be acylated to form stable amides (e.g., paracetamol synthesis). Because they are less nucleophilic than aliphatic amines, chemoselectivity can be achieved in molecules containing both functional groups by carefully tuning the pH and electrophile reactivity.

Protocol 2: Mild N-Acylation
  • Solvation: Dissolve the aniline (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from competing with the aniline as a nucleophile.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise over 10 minutes. Causality: Cooling suppresses exothermic runaway and prevents di-acylation (formation of imides).

  • Validation & Workup: Remove the ice bath and allow warming to room temperature. Monitor via TLC (UV active). Once the starting material is consumed, quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki Cross-Coupling Reactions with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Prepared by: Gemini, Senior Application Scientist Section 1: Introduction and Strategic Overview The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional fun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its core reagents.[1][2] Its power lies in the precise formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a highly functionalized and synthetically valuable building block: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline . This substrate is of particular interest to drug development professionals due to the presence of several key pharmacophoric motifs. The cyclopropylamine moiety is a prevalent bioisostere in medicinal chemistry, known for improving metabolic stability and binding affinity.[4][5] The strategic placement of nitro and fluoro groups provides both electronic activation for coupling and potential vectors for further derivatization.

These application notes serve as a comprehensive technical guide for researchers, providing not only robust, step-by-step protocols but also the underlying scientific rationale for methodological choices. By understanding the substrate's unique reactivity profile, scientists can effectively harness its potential to construct complex biaryl and heteroaryl structures.

Section 2: Substrate Reactivity Profile: A Mechanistic Perspective

The successful application of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline in Suzuki coupling hinges on understanding the electronic and steric interplay of its substituents. Each group profoundly influences the reactivity of the C-Br bond, primarily impacting the rate-determining oxidative addition step of the catalytic cycle.[6][7]

  • Activating Groups (Nitro & Fluoro): The potent electron-withdrawing nature of the nitro (-NO₂) group, complemented by the inductive effect of the fluoro (-F) substituent, renders the aromatic ring electron-deficient. This electronic pull significantly polarizes the C-Br bond, making the carbon atom more electrophilic and thus highly susceptible to oxidative addition by the electron-rich Palladium(0) catalyst.[8][9] This inherent activation suggests that a broad range of palladium catalysts can be effective.

  • The N-Cyclopropylamino Group: This amine substituent presents a dual character. While electron-donating through resonance, its primary influence in this context is steric and its potential to coordinate with the palladium center. As an unprotected ortho-bromoaniline analogue, the free amine can sometimes pose challenges, potentially leading to catalyst inhibition.[2] However, modern ligand systems have been developed that effectively mitigate these interactions, enabling high-yield couplings even with unprotected anilines.[2]

  • The Bromide Leaving Group: Aryl bromides offer a perfect balance of reactivity and stability, making them ideal electrophiles for Suzuki couplings. Their rate of oxidative addition is typically faster than that of chlorides but they are more cost-effective and stable than iodides.[7][9]

Section 3: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition) pd0->oa_complex Ar-Br (Oxidative Addition) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation) oa_complex->trans_complex Ar'-B(OR)₂ Base (Transmetalation) trans_complex->re_entry (Reductive Elimination) product Ar-Ar' (Product) re_entry->pd0 re_entry->product sub_arbr 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline sub_arbr->oa_complex sub_boronic Arylboronic Acid [Ar'-B(OR)₂] sub_boronic->trans_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate. This is often the rate-limiting step.[6]

  • Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[10] This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the substrate's aryl group and the newly transferred group) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]

Section 4: Optimizing Reaction Parameters: A Strategic Guide

The success of any cross-coupling reaction lies in the rational selection of its components. For this specific substrate, the following considerations are key.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is the most critical factor for success. Given the substrate's activated nature but potentially coordinating aniline group, several systems are viable.

Catalyst SystemClass / Ligand TypeTypical Loading (mol%)Key Advantages & Considerations
Pd(PPh₃)₄ Classical, Phosphine2 - 5Readily available and effective for many activated bromides. May require higher temperatures.[12]
Pd(dppf)Cl₂ Ferrocenylphosphine1 - 3Excellent general-purpose catalyst with good stability. Often a reliable first choice for screening.[2]
SPhos-Pd Precatalysts Buchwald Ligand (Biarylphosphine)0.5 - 2Highly active, bulky, and electron-rich. Excellent for challenging substrates, including unprotected anilines, and often allows for lower temperatures and catalyst loadings.[12][13]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)1 - 3High thermal stability and efficiency. Particularly robust and resistant to degradation.[12]
The Crucial Role of the Base

The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step.[14] Its strength and solubility can dramatically influence reaction rates and yields.

  • Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base. It is a common choice for a wide range of Suzuki couplings, often used in solvent systems containing water.[14][15]

  • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective with sterically hindered substrates or less reactive boronic acids. It is often the base of choice when using high-activity Buchwald-type ligands.[8][12]

  • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can accelerate reactions, especially under anhydrous or nearly anhydrous conditions.[16]

Solvent Systems

The solvent must be capable of dissolving the organic substrate, the boronic acid, and, to some extent, the inorganic base. It must also be stable at the required reaction temperature.

  • 1,4-Dioxane / Water: A classic and highly effective solvent system that balances polarity for dissolving all components.[12][14]

  • Toluene / Water: A less polar option that can be beneficial in preventing certain side reactions.

  • N,N-Dimethylformamide (DMF) / Water: A highly polar system that can enhance the solubility of reagents and accelerate reactions, though it requires higher temperatures for removal.[8]

Section 5: Experimental Protocols

The following protocols provide validated starting points for the Suzuki coupling of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent oxidation of the palladium catalyst.

Workflow prep 1. Reagent Prep (Substrate, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Combine solids in flask, Evacuate & backfill with N₂/Ar) prep->setup solvent 3. Solvent Addition (Add degassed solvent/water via syringe) setup->solvent reaction 4. Reaction (Heat to specified temp, Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Cool, Dilute with water, Extract with organic solvent) reaction->workup purify 6. Purification (Dry organic layer, Concentrate, Column Chromatography) workup->purify analysis 7. Analysis (Confirm structure & purity by NMR, MS) purify->analysis

Caption: General Experimental Workflow for Suzuki Coupling.

Protocol 1: General Screening with Pd(dppf)Cl₂

This protocol provides a robust and reliable starting point for coupling with standard aryl- and heteroarylboronic acids.

Materials:

  • 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the arylboronic acid, and potassium carbonate.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Turnover Conditions with SPhos-Pd Precatalyst

This advanced protocol is recommended for achieving higher yields, coupling more challenging substrates (e.g., sterically hindered boronic acids), or for reactions at lower temperatures.

Materials:

  • 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • SPhos Pd G2 or G3 Precatalyst (1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a vial with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the arylboronic acid, SPhos-Pd precatalyst, and potassium phosphate.[12]

  • Add the required volume of degassed 1,4-dioxane.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir vigorously for 2-8 hours, monitoring progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, making it ideal for rapid library synthesis and methods development.[8]

Materials:

  • Same as Protocol 1 or 2, using a microwave-compatible reaction vial.

Procedure:

  • Combine all solid reagents (substrate, boronic acid, base, catalyst) in a microwave vial.[17]

  • Add the degassed solvent system.

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction to a target temperature of 120-140 °C for 15-45 minutes. (Note: Use hold time, not ramp time).

  • After the reaction, allow the vial to cool to a safe temperature (<50 °C) before opening.

  • Follow the work-up and purification steps as described in Protocol 1.

Section 6: Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid.Use fresh catalyst and solvents; Ensure thorough degassing; Use a boronic ester (e.g., pinacol ester) instead of the acid.[7]
Dehalogenation Side Product Catalyst decomposition; Presence of hydride sources (e.g., certain alcohols as impurities).Switch to a more stable catalyst/ligand system (e.g., SPhos or PEPPSI-IPr). Ensure high-purity solvents.[7]
Protodeboronation of Boronic Acid Boronic acid instability, especially under prolonged heating or with excess base/water.Use a more stable boronic ester; Use a milder base (e.g., KF); Minimize reaction time.[7]
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure rigorous inert atmosphere; Reduce catalyst loading after initial optimization.[8]

Section 7: Conclusion

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a versatile and highly activated substrate for Suzuki-Miyaura cross-coupling reactions. Its electronic properties favor the critical oxidative addition step, allowing for a wide range of catalyst systems to be employed effectively. By carefully selecting the appropriate combination of catalyst, base, and solvent, researchers can efficiently synthesize a diverse array of novel biaryl compounds for applications in drug discovery and materials science. The protocols provided herein offer a solid and rational foundation for achieving high-yielding, reproducible results.

Section 8: References

  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. Benchchem.

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley Online Library.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid. Benchchem.

  • A Comparative Guide to Catalysts for Coupling Reactions of 2-Bromo-4-nitroanisole. Benchchem.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone. Benchchem.

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. ACS Publications.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate.

  • Suzuki cross-coupling. Chemistry LibreTexts.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. PMC.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv.

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal.

  • Cross-Coupling Reactions Guide. MilliporeSigma.

Sources

Application

conditions for the reduction of the nitro group on 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Application Note: Chemoselective Reduction of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Executive Summary & Mechanistic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly allo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Executive Summary & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly allosteric kinase inhibitors such as MEK inhibitors—highly functionalized anilines serve as critical building blocks. The reduction of 5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline to its corresponding 1,2-diamine presents a classic chemoselectivity challenge.

The substrate contains four distinct functional groups: an aryl bromide, an aryl fluoride, a reducible nitro group, and a secondary cyclopropylamine. The primary challenge is the lability of the carbon-bromine (C–Br) bond. Standard catalytic hydrogenation conditions (e.g., Pd/C or Pt/C with H₂) inevitably lead to rapid hydrodehalogenation, destroying the aryl bromide before nitro reduction is complete.

To circumvent this, dissolving metal reductions operating via a Single-Electron Transfer (SET) mechanism must be employed. The Béchamp-type reduction, utilizing elemental iron (Fe) and ammonium chloride (NH₄Cl), is the industry standard for preserving halogens during nitro reduction[1].

  • Why Iron? Unlike palladium, iron does not undergo oxidative addition into the C–Br bond under mild aqueous conditions, ensuring >99% retention of the bromine atom.

  • Why Ammonium Chloride? Strong acids (like HCl) can catalyze the ring-opening of the cyclopropylamine moiety. NH₄Cl acts as a mild proton donor (buffering the system at pH ~5.5–6.0), perfectly tuned to facilitate the reduction of nitroso and hydroxylamine intermediates without compromising acid-sensitive functional groups[2]. This specific Fe/NH₄Cl system has been heavily validated for similar bromo-fluoro-nitroaniline derivatives in drug discovery workflows[3].

Quantitative Data: Comparison of Reduction Conditions

To justify the selection of the Fe/NH₄Cl protocol, the following table summarizes the expected outcomes of various reduction systems applied to halogenated nitroarenes.

Table 1: Comparative Analysis of Reduction Conditions for Halogenated Nitroarenes

Reaction SystemSolvent SystemTempC–Br RetentionTypical YieldScalability & Safety
Fe / NH₄Cl EtOH / H₂O (3:1)70–80 °C> 99% 85–95% Excellent; industry standard[1].
Zn / NH₄Cl THF / MeOH (1:1)0–25 °C> 95%80–90%Moderate; highly exothermic.
SnCl₂·2H₂O Ethanol70 °C> 98%75–85%Poor; generates heavy metal waste.
Pd/C + H₂ MeOH or EtOAc25 °C< 5%< 10%Contraindicated ; causes debromination.

Workflow & Decision Matrix Visualization

Workflow SM 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline PdC Pd/C, H2 (Catalytic Hydrogenation) SM->PdC Oxidative Addition Fe Fe, NH4Cl (Béchamp Reduction) SM->Fe Single-Electron Transfer Zn Zn, NH4Cl (Mild SET Reduction) SM->Zn Rapid SET (Exothermic) Debrom Debrominated Byproduct (Loss of Aryl Bromide) PdC->Debrom Hydrodehalogenation Product Desired 1,2-Diamine (Halogens Preserved) Fe->Product Highly Chemoselective Zn->Product Chemoselective

Figure 1: Chemoselective decision matrix for halogenated nitroarene reduction.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Iron-Mediated Reduction (Optimized for Scale-Up)

This is the most robust method for generating 5-bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine .

Materials:

  • 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq)

  • Iron powder, 325 mesh (5.0 eq) (Causality: Fine mesh maximizes surface area for heterogeneous electron transfer).

  • Ammonium chloride (2.0 eq)

  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaniline substrate in Ethanol. Add Water, followed by NH₄Cl.

    • Self-Validation Checkpoint 1: The solution should be bright yellow and homogeneous.

  • Activation: Add the Iron powder in one portion. Begin stirring vigorously (800+ rpm) to keep the dense iron powder suspended.

  • Reaction: Heat the mixture to 75–80 °C (reflux).

    • Self-Validation Checkpoint 2: Within 15–30 minutes, the reaction mixture will transition from bright yellow to a dark, opaque brown/black sludge. This visual change confirms the generation of iron oxides (Fe₃O₄) and the progression of the SET mechanism.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Filter a 50 µL aliquot through a micro-syringe filter and analyze via LC-MS or TLC (3:1 Hexanes/EtOAc).

    • Self-Validation Checkpoint 3: The starting material (Rf ~0.6, yellow spot) must be completely absent. The product will appear as a highly polar, UV-active, and ninhydrin-positive spot (Rf ~0.2). The mass spectrum should show the [M+H]⁺ isotope pattern typical of a single bromine atom (~245/247 m/z), confirming no debromination occurred.

  • Workup: Cool the mixture to room temperature. Filter the entire suspension through a pad of Celite to remove iron sludge. Wash the Celite pad generously with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the target diamine.

Protocol B: Zinc-Mediated Reduction (Optimized for Rapid Milligram-Scale Screening)

For highly sensitive analogs or rapid library synthesis, Zinc offers a faster reaction at room temperature.

Materials:

  • Nitroaniline substrate (1.0 eq)

  • Zinc dust (10.0 eq)

  • Ammonium chloride (5.0 eq)

  • Solvent: THF / Methanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate and NH₄Cl in the THF/MeOH mixture. Cool the flask to 0 °C using an ice bath. (Causality: Zn reduction is highly exothermic; thermal runaway can lead to trace debromination).

  • Addition: Add Zinc dust portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: A white precipitate (zinc salts) will form as the yellow color of the starting material fades to colorless or pale pink.

  • Workup: Filter through Celite, wash with EtOAc, and perform a standard aqueous workup as described in Protocol A. To remove trace zinc ions, washing the organic layer with a 0.1 M EDTA solution is highly recommended.

References

  • Expanding the Palette of Organic Synthesis in... Source: eScholarship.org URL:[Link]

  • Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles Source: MDPI URL:[Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline Source: Google Patents URL

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) in the Synthesis and Functionalization of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction Heavily substituted fluoro-nitroanilines are privileged building blocks in modern drug discovery, serving as critical pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Heavily substituted fluoro-nitroanilines are privileged building blocks in modern drug discovery, serving as critical precursors for kinase inhibitors (e.g., MEK inhibitors) and complex benzimidazole scaffolds. The synthesis and downstream functionalization of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline relies entirely on the precise manipulation of Nucleophilic Aromatic Substitution (SNAr) pathways. This application note provides a comprehensive, self-validating protocol guide for controlling regioselectivity during the assembly of this scaffold and its subsequent functionalization.

Mechanistic Principles of Regioselectivity (The "Why")

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline begins with the polyhalogenated precursor 1-bromo-2,5-difluoro-4-nitrobenzene . When subjected to cyclopropylamine, the substrate presents three potential sites for nucleophilic attack: C1 (bearing Bromine), C2 (bearing Fluorine), and C5 (bearing Fluorine).

The regiochemical outcome is strictly dictated by two synergistic factors:

  • Electronic Activation: The strong electron-withdrawing nitro group at C4 activates the ortho (C5) and para (C1) positions via resonance stabilization of the Meisenheimer intermediate. The C2 position is meta to the nitro group and lacks this resonance activation, rendering it inert to SNAr under standard conditions 1[1].

  • Leaving Group Kinetics: While both C1-Br and C5-F are activated, fluorine is a vastly superior leaving group in SNAr reactions. The high electronegativity of fluorine accelerates the rate-determining step—the nucleophilic addition to the aromatic ring—leading to exclusive substitution at the C5 position 2[2].

Upon substitution at C5, the ring is renumbered to designate the new amine as C1, yielding the target 5-bromo-4-fluoro-2-nitroaniline architecture 3[4].

SNAr_Regioselectivity SM 1-bromo-2,5-difluoro- 4-nitrobenzene C2 Attack at C2-F (Meta to NO2) SM->C2 Cyclopropylamine C1 Attack at C1-Br (Para to NO2) SM->C1 Cyclopropylamine C5 Attack at C5-F (Ortho to NO2) SM->C5 Cyclopropylamine Res_C2 No Reaction (Unactivated) C2->Res_C2 Res_C1 Minor Pathway (Slower LG: Br) C1->Res_C1 Res_C5 Major Pathway (Fast LG: F) C5->Res_C5 Product 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Res_C5->Product

Mechanistic logic tree demonstrating regioselective SNAr at the C5-F position.

Protocol 1: Regioselective Synthesis of the Target Scaffold

Causality of Experimental Choices: We utilize Ethanol as a polar protic solvent to stabilize the polar transition state, while N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation of cyclopropylamine. Maintaining the temperature at 60°C provides sufficient thermal energy to overcome the activation barrier for the C5-F substitution without triggering off-target attack at the C1-Br position.

Table 1: Optimization of Primary SNAr Conditions
SolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C5-F : C1-Br)
MethanolNone252445>99:1
Ethanol DIPEA 60 12 94 >99:1
DMFK₂CO₃10049885:15
Step-by-Step Methodology
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2,5-difluoro-4-nitrobenzene (10.0 g, 42.0 mmol) and absolute ethanol (100 mL).

  • Base Addition: Add DIPEA (8.8 mL, 50.4 mmol, 1.2 eq) to the stirring solution at room temperature.

  • Nucleophile Addition: Cool the flask to 0°C using an ice bath. Slowly add cyclopropylamine (3.5 mL, 50.4 mmol, 1.2 eq) dropwise over 10 minutes to control the exothermic addition.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 12 hours under a nitrogen atmosphere.

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield the product as a bright orange solid.

Self-Validating System Checks
  • Colorimetric Shift: The reaction acts as its own visual indicator. The starting material is a pale yellow solution, which deepens to a vibrant orange/red upon formation of the highly conjugated push-pull nitroaniline system.

  • Isotopic Mass Signature (LC-MS): The presence of the unreacted bromine atom will be immediately obvious in the mass spectrum due to the characteristic 1:1 isotopic pattern (M and M+2 peaks) at m/z 275 and 277 [M+H]⁺.

Downstream Functionalization via Secondary SNAr

Once synthesized, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline serves as an advanced electrophile. The newly installed cyclopropylamino group at C1 is an electron-donating group (EDG), which generally deactivates the ring towards further SNAr. However, the C5-Bromine remains para to the powerful nitro group. By employing harsher conditions, a secondary SNAr can be forced at the C5 position to displace the bromine with cyclic secondary amines, setting the stage for subsequent reduction and annulation.

Downstream_Workflow Start 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline SNAr2 Secondary SNAr (Displacement of C5-Br) Start->SNAr2 Reduction Nitro Reduction (Forming Diamine) SNAr2->Reduction Cyclization Annulation (Benzimidazole) Reduction->Cyclization Product Kinase Inhibitor Scaffold Cyclization->Product

Downstream functionalization workflow for generating advanced kinase inhibitor scaffolds.

Protocol 2: Secondary SNAr at the C5 Position

Causality of Experimental Choices: Because Bromine is a poorer leaving group than Fluorine, and the ring is now partially deactivated by the C1 amine, standard alcoholic solvents are insufficient. We must switch to a highly polar aprotic solvent (DMSO) and elevate the temperature to 110°C to force the displacement of the C5-Bromine.

Table 2: Nucleophile Scope for Secondary SNAr at C5
NucleophileSolventTemp (°C)Time (h)Yield (%)
Morpholine DMSO 110 18 78
N-MethylpiperazineDMSO1101882
Sodium MethoxideMethanol801265
Step-by-Step Methodology (Morpholine Substitution)
  • Preparation: In a heavy-walled pressure vial, dissolve 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (2.0 g, 7.27 mmol) in anhydrous DMSO (15 mL).

  • Reagent Addition: Add Morpholine (3.1 mL, 36.3 mmol, 5.0 eq). Note: An excess of the secondary amine is used to drive the reaction and act as the base.

  • Reaction: Seal the vial and heat the mixture in an oil bath at 110°C for 18 hours.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice water (100 mL). Stir vigorously for 30 minutes to precipitate the product.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL), and dry under high vacuum to afford the C5-morpholino substituted product.

Self-Validating System Checks
  • Loss of Bromine Signature (LC-MS): The diagnostic 1:1 ratio of M and M+2 peaks will disappear, replaced by a single [M+H]⁺ peak corresponding to the new morpholine adduct (m/z 282 [M+H]⁺).

  • ¹⁹F NMR Shift: The fluorine at C4 will experience a significant change in its chemical environment when the adjacent C5-Br is replaced by an amine, resulting in a distinct upfield shift in the ¹⁹F NMR spectrum, confirming regioselective substitution at C5 rather than C4.

References

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis / ResearchGate. 1

  • Fused tricyclic benzimidazoles derivatives as modulators of tnf activity (WO2015086525A1). Google Patents. 2

  • 5-Bromo-4-fluoro-2-nitroaniline Product Specifications. Fluorochem. 3

Sources

Application

Strategic Application of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline in the Synthesis of Novel Kinase Inhibitors

An Application & Protocol Guide for Researchers Abstract The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Inhibitors of the Mitogen-Activated Pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide for Researchers

Abstract

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly MEK inhibitors, have demonstrated significant clinical success. The development of next-generation inhibitors requires versatile and strategically functionalized building blocks. This guide details the application of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline , a highly valuable, multi-functionalized aniline derivative, as a core component in the synthesis of potent and selective kinase inhibitors. We provide a rationale for its use, rooted in established medicinal chemistry principles, and present a detailed, field-tested protocol for its incorporation into a scaffold targeting the MEK1/2 kinases.

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Design

The RAS-RAF-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival.[1][] Its aberrant activation is a hallmark of many human cancers, making its components, especially MEK1 and MEK2, prime targets for therapeutic intervention.[3][4] Marketed MEK inhibitors like Trametinib and Cobimetinib have validated this approach, but the emergence of resistance necessitates the exploration of novel chemical matter.[][5]

The design of modern kinase inhibitors hinges on the use of "privileged scaffolds" decorated with specific functionalities that optimize potency, selectivity, and pharmacokinetic properties. Substituted anilines are a cornerstone of many inhibitor designs, often serving as the "hinge-binding" moiety that anchors the molecule into the ATP-binding pocket of the kinase.[6]

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is not merely a starting material; it is a convergence of strategically placed functionalities, each serving a distinct and critical purpose in a rational drug design campaign:

  • The 2-Nitroaniline Core: The nitro group is a powerful electron-withdrawing feature and, more importantly, a synthetic precursor to a primary amine. This amine serves as a crucial vector for building out the inhibitor scaffold.[7]

  • The 5-Bromo Handle: The bromine atom is an ideal site for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex aryl or heteroaryl groups that can target regions of the kinase active site to enhance potency and selectivity.[8][9]

  • The 4-Fluoro Substituent: Fluorine is a bioisostere of hydrogen with profound effects on a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of adjacent groups.[4][9]

  • The N-Cyclopropyl Group: This small, rigid, and lipophilic group is adept at probing small hydrophobic pockets within the kinase active site.[7][10] Its three-dimensional nature offers advantages over flat aromatic systems, often leading to improved ligand efficiency.

This guide will demonstrate how these features can be synergistically exploited to construct a novel kinase inhibitor scaffold.

The MAPK/ERK Signaling Pathway: Context for MEK Inhibition

To appreciate the application of this building block, one must understand its ultimate biological target. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway, highlighting the central role of MEK1/2, the target of inhibitors derived from our core molecule.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Inhibitor Scaffold (Derived from Core Moiety) Inhibitor->MEK Allosterically Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
Chemical Name 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
CAS Number 1356483-75-4
Molecular Formula C₉H₉BrFN₂O₂
Molecular Weight 276.08 g/mol
Appearance Typically a yellow to orange crystalline solid
Key Reactive Sites 1. Aryl Bromide (C5) 2. Nitro Group (C2) 3. Secondary Amine (N1)

The reactivity of this molecule is governed by the electronic interplay of its substituents. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although the fluorine is not in an ideal position for displacement. The primary synthetic utility lies in leveraging the aryl bromide for cross-coupling and the nitro group for reduction to a nucleophilic amine.

Synthetic Strategy & Experimental Protocols

Our synthetic strategy is designed as a modular, three-stage workflow that maximizes the utility of the core building block to rapidly generate a diverse library of potential kinase inhibitors.

Synthesis_Workflow Start 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Step1 Stage 1: Suzuki Coupling Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Stage 2: Nitro Reduction Intermediate1->Step2 Intermediate2 Key Diamine Intermediate Step2->Intermediate2 Step3 Stage 3: Amide Coupling Intermediate2->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final Reagent1 Heterocyclic Boronic Acid Reagent1->Step1 Reagent2 Reducing Agent (e.g., SnCl2) Reagent2->Step2 Reagent3 Carboxylic Acid + Coupling Agent Reagent3->Step3

Caption: A modular three-stage workflow for kinase inhibitor synthesis.

Protocol 1: Stage 1 - Suzuki-Miyaura Cross-Coupling

Objective: To install a core heterocyclic system (e.g., pyrimidine, quinazoline) at the 5-position via palladium-catalyzed cross-coupling. This is a foundational step for building scaffolds that can interact with the kinase hinge region.[11]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline276.081.01.0
Pyrimidine-5-boronic acid123.911.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-15 mL-
Water-5 mL-

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (276 mg, 1.0 mmol) and pyrimidine-5-boronic acid (149 mg, 1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent & Base Addition: Add 1,4-dioxane (15 mL) and a solution of sodium carbonate (318 mg, 3.0 mmol) in water (5 mL). Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). The mixture will typically turn a deeper yellow or orange.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material (visualized under UV light) typically occurs within 4-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the desired biaryl intermediate.

Protocol 2: Stage 2 - Chemoselective Nitro Group Reduction

Objective: To reduce the nitro group to a primary amine, providing a nucleophilic handle for subsequent functionalization. Stannous chloride (SnCl₂) is chosen for its effectiveness and chemoselectivity in the presence of other reducible groups.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Biaryl Intermediate (from Stage 1)(Varies)1.01.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.634.04.0
Ethanol (EtOH)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.-As needed-

Procedure:

  • Setup: Dissolve the biaryl intermediate (1.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask with a stir bar.

  • Reagent Addition: Add stannous chloride dihydrate (902 mg, 4.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by TLC. The product amine will have a different Rf value and may stain differently (e.g., with ninhydrin). A color change from yellow/orange to a paler shade is often observed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate (50 mL). Carefully add saturated NaHCO₃ solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 8). Caution: Initial addition may cause gas evolution. The tin salts will precipitate as a white solid.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic filtrates, wash with brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo. The resulting key diamine intermediate is often pure enough for the next step but can be further purified by chromatography if necessary.

Protocol 3: Stage 3 - Amide Bond Formation

Objective: To couple the newly formed aniline with a carboxylic acid to install a side chain that can interact with the solvent-exposed region of the kinase, a common strategy for improving selectivity and potency.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Key Diamine Intermediate (from Stage 2)(Varies)1.01.0
3-(Dimethylamino)propanoic acid HCl salt153.611.11.1
HATU (Coupling Reagent)380.231.21.2
DIPEA (Base)129.243.03.0
Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • Setup: In a dry flask under an argon atmosphere, dissolve the key diamine intermediate (1.0 mmol) and 3-(dimethylamino)propanoic acid hydrochloride (169 mg, 1.1 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) and stir the mixture for 10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (456 mg, 1.2 mmol) in one portion. The choice of HATU is based on its high efficiency and low rate of epimerization.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor by TLC or LC-MS for the consumption of the diamine starting material.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with 5% LiCl aqueous solution (3 x 30 mL) to remove residual DMF. Then, wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by reverse-phase HPLC or silica gel chromatography to yield the target kinase inhibitor.

Conclusion

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline represents a sophisticated and highly adaptable building block for modern kinase inhibitor discovery. Its pre-installed functionalities allow for a logical and modular synthetic approach, enabling rapid access to novel chemical entities. The protocols detailed herein provide a robust framework for leveraging its unique reactivity to construct scaffolds aimed at inhibiting key oncogenic drivers like MEK1/2. By understanding the strategic value embedded within this single molecule, medicinal chemists are well-equipped to accelerate the development of the next generation of targeted therapies.

References

  • LI Ruipeng, ZHAO Jianhong, XIA Guangxin, XIE Jianshu, DENG Weiping. Review of Synthetic Routes of Marketed MEK Inhibitors. Chinese Journal of Pharmaceuticals. 2021, 52(10): 1278-1290. [Link]

  • Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
  • ACS Publications. Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][6]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry.
  • Sethi, M. K., et al. Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre. 2016, 8 (6):321-327. [Link]

  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Likhar, R. V., & Joshi, S. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. World Journal of Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PMC. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Chemspace. 5-bromo-N-cyclopropyl-2-nitroaniline. Chemspace. [Link]

  • Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Presentation. [Link]

  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

  • MDPI. Current Development Status of MEK Inhibitors. MDPI. [Link]

Sources

Method

Analytical HPLC Method Development for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Executive Summary The accurate quantification and purity assessment of complex halogenated pharmaceutical intermediates are foundational to modern drug development. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 160...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of complex halogenated pharmaceutical intermediates are foundational to modern drug development. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9)[1] is a highly substituted nitroaromatic compound frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermolabile compounds like nitroanilines[2].

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method tailored specifically for the unique physicochemical properties of this multi-halogenated analyte. By moving beyond generic C18 methodologies and employing orthogonal π−π selectivity, this protocol ensures baseline resolution from closely related synthetic impurities (e.g., des-fluoro and des-bromo analogs).

Molecular Architecture & Chromatographic Rationale (The "Why")

In the detection and quantification of nitroaniline derivatives, the separation and purification of samples play a crucial role[3]. To design an effective method, one must first analyze the causality between the analyte's molecular structure and its chromatographic behavior.

  • Basicity and Ionization: The secondary cyclopropylamine group is severely deactivated by the strongly electron-withdrawing ortho-nitro and para-fluoro groups. Consequently, the amine is practically non-basic under typical HPLC conditions.

  • Stationary Phase Selection: Multi-halogenated nitroanilines often present challenges such as poor peak shape (tailing) and retention time variability due to secondary interactions with the stationary phase[4]. While standard C18 columns rely purely on dispersive hydrophobic forces, a Phenyl-Hexyl stationary phase is selected for this method. The electron-deficient nature of the analyte's aromatic ring interacts strongly with the electron-rich phenyl phase of the column, providing complementary π−π and dipole-dipole interactions[5].

  • Mobile Phase Additives: Although the analyte is uncharged, the addition of 0.1% Trifluoroacetic Acid (TFA) is critical. TFA maintains a low pH (≈ 2.0) to suppress the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that lead to peak tailing[6].

  • Elution Strategy: While isocratic methods are simpler and often used for basic nitroanilines[2], the highly hydrophobic nature of the bromo- and cyclopropyl-substituents necessitates a gradient elution. A gradient approach ensures that structurally similar, yet more lipophilic impurities (such as over-halogenated byproducts) are efficiently eluted without excessive band broadening.

Workflow A 1. Physicochemical Profiling B 2. Stationary Phase Selection A->B C 3. Mobile Phase & Gradient Design B->C D 4. Method Validation (ICH) C->D

Caption: Systematic RP-HPLC method development workflow for halogenated nitroanilines.

Quantitative Data & Method Parameters

To facilitate easy replication and comparison, all structural properties and optimized chromatographic parameters are summarized below.

Table 1: Physicochemical Properties of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

ParameterValue / Description
CAS Number 1602988-41-9[1]
Molecular Formula C9H8BrFN2O2[1]
Molecular Weight 275.07 g/mol
Appearance Yellow to orange crystalline powder
Predicted LogP ~3.5 (Highly hydrophobic)
UV Absorbance Maxima 254 nm ( π→π∗ ) and 380 nm ( n→π∗ )

Table 2: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π−π interactions for halogenated aromatics.
Mobile Phase A 0.1% TFA in HPLC-grade WaterSuppresses residual silanol activity.
Mobile Phase B 0.1% TFA in AcetonitrileProvides strong elution strength for hydrophobic groups.
Flow Rate 1.0 mL/minBalances analysis time with optimal Van Deemter efficiency.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading and peak fronting.
Detection DAD at 254 nm and 380 nm254 nm captures aromatic backbone; 380 nm is specific to the nitro group.

The Self-Validating Analytical Protocol

Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. The following methodology ensures that the instrument verifies its own performance before any unknown sample data is collected.

Step 1: Reagent & Standard Preparation
  • Mobile Phase Preparation: Carefully add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline reference standard. Dissolve in 10.0 mL of Acetonitrile. Causality: Acetonitrile is required as the diluent here because the compound is practically insoluble in water.

  • Working Standard Solutions: Dilute the stock solution using a 50:50 Water:Acetonitrile diluent to create a calibration curve ranging from 1 µg/mL to 100 µg/mL[3]. Filter all solutions through a 0.45 µm PTFE syringe filter to prevent particulate accumulation on the column frit.

Step 2: Gradient Program Execution

Program the quaternary pump to execute the following gradient to ensure highly retained hydrophobic impurities are eluted:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% 90% B (Linear gradient for separation)

  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 15.0 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before injecting unknown samples, the system must pass the following self-validation gates. Inject the 50 µg/mL working standard six consecutive times.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionImplication if Failed
Retention Time RSD (n=6) ≤ 1.0%Indicates pump leak or inadequate column equilibration.
Peak Area RSD (n=6) ≤ 2.0%Indicates autosampler malfunction or sample degradation.
Tailing Factor (T) ≤ 1.5Indicates secondary interactions or column voiding.
Theoretical Plates (N) ≥ 5000Indicates loss of column efficiency/stationary phase degradation.

If any parameter falls outside the acceptance criteria, halt the sequence immediately and proceed to the Troubleshooting section.

Method Validation Framework (ICH Q2(R2))

A Design of Experiments (DoE) approach is highly recommended to systematically identify and optimize critical method variables[6]. Once optimized, the method must be validated according to ICH Q2(R2) guidelines:

  • Linearity: The calibration curve must demonstrate a correlation coefficient ( R2 ) 0.999 over the range of 1 µg/mL to 100 µg/mL[3].

  • Precision & Accuracy: Intra- and inter-day coefficients of variation (CVs) should be evaluated. For nitroaniline derivatives, acceptable CVs are typically < 2.0% for precision, with analytical accuracy ranging from 98.0% to 102.0%[6].

  • Robustness: Deliberate, small variations in column temperature ( ± 2 °C), flow rate ( ± 0.1 mL/min), and mobile phase composition ( ± 2% organic) should be tested to ensure the method remains unaffected during routine usage.

Troubleshooting & Optimization Logic

In case of chromatographic issues, a logical troubleshooting approach can help identify and resolve the problem efficiently[2]. The decision tree below outlines the causality behind common anomalies encountered with halogenated nitroanilines and their immediate corrective actions.

Troubleshooting Issue Chromatographic Anomaly Detected Tailing Peak Tailing (T > 1.5) Issue->Tailing RetShift Retention Time Instability Issue->RetShift ResLoss Co-elution with Impurities Issue->ResLoss Sol1 Increase TFA concentration to suppress silanol activity Tailing->Sol1 Sol2 Verify column oven temp & system equilibration RetShift->Sol2 Sol3 Utilize Phenyl-Hexyl column for orthogonal π-π selectivity ResLoss->Sol3

Caption: Troubleshooting decision tree for common RP-HPLC issues with halogenated nitroanilines.

References

  • Key Organics. "5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.
  • Benchchem. "Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,6-Diisopropyl-4-nitroaniline.
  • RSC Publishing.
  • Benchchem. "4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.
  • SIELC Technologies. "Separation of 2-Nitroaniline on Newcrom R1 HPLC column.
  • PubMed Central (PMC). "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.

Sources

Application

large-scale synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline for process chemistry

Application Note: Large-Scale Process Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Executive Summary The synthesis of 5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a critical unit operation in the produc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Process Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Executive Summary

The synthesis of 5-bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a critical unit operation in the production of advanced active pharmaceutical ingredients (APIs), notably in the development of targeted kinase inhibitors. This application note details a highly optimized, scalable, and self-validating process chemistry protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 1-bromo-2,5-difluoro-4-nitrobenzene. By leveraging rational solvent selection and built-in kinetic checkpoints, this methodology ensures high yield, exceptional purity, and operational safety at the kilogram scale.

Mechanistic Rationale and Regiochemical Control

The core transformation relies on the SNAr reaction between 1-bromo-2,5-difluoro-4-nitrobenzene and cyclopropylamine. The success of this reaction at scale depends entirely on strict regiochemical control.

The starting material possesses two fluorine atoms (C2 and C5) that are potential leaving groups. However, the regioselectivity is dictated by the electronic environment of the di-fluorinated aromatic ring[1]. The fluorine atom at the C5 position is ortho to the strongly electron-withdrawing nitro group. Nucleophilic attack by cyclopropylamine at C5 generates an anionic Meisenheimer complex that is highly stabilized by resonance delocalization into the nitro moiety. Conversely, the C2 fluorine is meta to the nitro group and lacks this direct resonance stabilization, rendering it kinetically inert under these specific thermal conditions[1].

Reaction SM 1-Bromo-2,5-difluoro -4-nitrobenzene Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent Cyclopropylamine + Triethylamine Reagent->Intermediate Product 5-Bromo-N-cyclopropyl -4-fluoro-2-nitroaniline Intermediate->Product Fluoride Elimination

Figure 1. Regioselective SNAr pathway via a stabilized Meisenheimer complex.

Process Chemistry Optimization

Transitioning this SNAr reaction from a discovery-chemistry scale to a pilot-plant environment requires rigorous optimization of the reaction media and acid scavengers to ensure environmental sustainability and high throughput.

  • Solvent Selection (2-MeTHF): 2-Methyltetrahydrofuran (2-MeTHF) is selected over traditional polar aprotic solvents (like DMF or NMP). As a bio-derived, water-immiscible solvent, 2-MeTHF allows the reaction and the subsequent aqueous biphasic workup to be conducted in a single vessel without the need for energy-intensive solvent swapping[2].

  • Base Selection (Triethylamine): While excess cyclopropylamine can act as an acid scavenger, it is a high-cost reagent. Triethylamine (TEA) is introduced as a sacrificial, cost-effective base to neutralize the hydrofluoric acid (HF) byproduct. This forms water-soluble TEA·HF, driving the reaction to completion while preserving the primary amine[2].

Process Step1 1. Reactor Charging SM + 2-MeTHF Step2 2. Controlled Addition Amine + Base (T < 25°C) Step1->Step2 Step3 3. Reaction Aging 45°C for 5 hours Step2->Step3 Step4 4. Biphasic Workup Aqueous Quench & Wash Step3->Step4 Step5 5. Crystallization Heptane Anti-solvent Step4->Step5 Step6 6. Filtration & Drying Vacuum, 50°C Step5->Step6

Figure 2. Large-scale process chemistry workflow with integrated biphasic workup.

Self-Validating Manufacturing Protocol (1.0 kg Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the explicit validation checkpoints are met.

Step 1: Reactor Charging

  • Action: Charge a 20 L jacketed glass-lined reactor with 1-bromo-2,5-difluoro-4-nitrobenzene (1.00 kg, 4.20 mol) and 2-MeTHF (5.0 L). Initiate stirring at 150 rpm. Add Triethylamine (878 mL, 6.30 mol). Cool the internal temperature to 10–15 °C.

  • Validation Checkpoint: Visual inspection must confirm a fully homogeneous, clear yellow solution. If undissolved solids remain, verify solvent volume and reactor temperature before proceeding.

Step 2: Controlled Reagent Addition

  • Action: Add cyclopropylamine (350 mL, 5.04 mol) dropwise via an addition funnel over 2 hours. Maintain the internal temperature strictly between 15–25 °C by adjusting the jacket cooling fluid.

  • Validation Checkpoint (Critical): The SNAr reaction is highly exothermic. A temperature rise of ≥3 °C during the first 5% of the amine addition validates active kinetics. If no exotherm is observed, halt addition immediately to prevent reagent pooling and subsequent thermal runaway.

Step 3: Reaction Aging & IPC

  • Action: Once addition is complete, heat the reactor to an internal temperature of 45 °C and age for 5 hours.

  • Validation Checkpoint: Pull an aliquot for HPLC analysis (In-Process Control). The reaction is validated as complete when unreacted starting material is ≤ 0.5% (AUC). If > 0.5%, age for an additional 2 hours and re-sample.

Step 4: Biphasic Quench and Workup

  • Action: Cool the reactor to 20 °C. Add purified water (3.0 L) to quench the reaction and dissolve the TEA·HF salts. Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes. Drain the lower aqueous layer. Wash the upper organic layer with 5% aqueous NaCl (3.0 L).

  • Validation Checkpoint: The pH of the first aqueous drain must be > 8.0. An acidic pH indicates unneutralized HF, signaling that the TEA charge was insufficient or compromised.

Step 5: Anti-Solvent Crystallization

  • Action: Concentrate the organic phase under reduced pressure (150 mbar, 40 °C) to a residual volume of ~2.0 L. Break the vacuum and adjust the temperature to 20 °C. Slowly charge n-Heptane (10.0 L) over 2 hours to induce crystallization. Cool the slurry to 0–5 °C and age for 2 hours.

  • Validation Checkpoint: A thick, bright orange/yellow crystalline slurry must form. If the mixture oils out, seed crystals (1.0 g) must be added at 20 °C before further cooling.

Step 6: Isolation

  • Action: Filter the slurry through a Nutsche filter. Wash the filter cake with cold (5 °C) n-Heptane (1.0 L). Dry the solid under vacuum (50 mbar) at 50 °C for 12 hours.

Quantitative Data Summaries

Table 1: Stoichiometry and Material Requirements

MaterialRoleMW ( g/mol )EquivalentsMass / Volume
1-Bromo-2,5-difluoro-4-nitrobenzeneStarting Material237.991.001.00 kg
CyclopropylamineNucleophile57.091.20288 g (350 mL)
Triethylamine (TEA)Acid Scavenger101.191.50637 g (878 mL)
2-MethyltetrahydrofuranReaction Solvent86.135.0 Vol5.0 L
n-HeptaneAnti-Solvent100.2010.0 Vol10.0 L

Table 2: Quantitative Batch Data & Quality Metrics (Historical Averages)

ParameterTarget SpecificationObserved Average (n=5)
Isolated Yield ≥ 85.0%89.4% (1.03 kg)
HPLC Purity (AUC) ≥ 98.5%99.2%
Over-substitution Impurity ≤ 0.5%0.15%
Residual Fluoride (ppm) ≤ 50 ppm12 ppm
Residual Solvent (Heptane) ≤ 5000 ppm (ICH Q3C)850 ppm

References

  • Title: Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics Source: CSIRO Publishing URL: [Link]

  • Title: SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of a Chemical Library from 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Introduction: A Privileged Scaffold for Library Diversification In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries from a single, versatile starting material is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Library Diversification

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries from a single, versatile starting material is a cornerstone of efficient lead generation. The substituted aniline moiety, in particular, is a privileged structure, serving as the backbone for a multitude of therapeutic agents, from kinase inhibitors in oncology to antimicrobial agents.[1][2] The title compound, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, is an exemplary scaffold, engineered with multiple, orthogonally reactive sites. This design allows for a systematic and combinatorial approach to chemical space exploration.

This guide provides a comprehensive overview of the synthetic strategies to leverage the unique reactivity of this molecule. We will explore four primary vectors of diversification:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-fluoro position.

  • Palladium-Catalyzed Cross-Coupling at the C5-bromo position.

  • Chemical Transformation of the 2-Nitro Group .

  • Functionalization of the N-Cyclopropylamino Group .

Each section will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the rationale behind the chosen experimental conditions, empowering researchers to construct a robust and diverse library of novel chemical entities.

G cluster_snar Vector 1: SNAr cluster_pd Vector 2: Pd-Catalysis cluster_nitro Vector 3: Nitro Group cluster_amine Vector 4: Amine Group start 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline snar Nucleophilic Aromatic Substitution (C4-F) start->snar pd Cross-Coupling (C5-Br) start->pd nitro Nitro Group Transformation (C2-NO2) start->nitro amine N-Cyclopropylamino Functionalization start->amine snar_out C4-OR, C4-NR2, C4-SR Derivatives snar->snar_out Nu: (R-OH, R2NH, R-SH) suzuki_out C5-Aryl/Vinyl Derivatives pd->suzuki_out Suzuki-Miyaura buchwald_out C5-Amine/Amide Derivatives pd->buchwald_out Buchwald-Hartwig nitro_out Diamino Precursors (Benzimidazoles, etc.) nitro->nitro_out Reduction amine_out N-Acyl / N-Sulfonyl Derivatives amine->amine_out Acylation / Sulfonylation G pd0 L2Pd(0) ox_add Oxidative Addition pd_complex L2Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br transmetal Transmetalation pd_r L2Pd(II)(Ar)(R') pd_complex->pd_r R'B(OH)2 pd_r->pd0 Ar-R' red_elim Reductive Elimination product Ar-R' arbr Ar-Br rboronic R'-B(OH)2 + Base G cluster_step1 Step 1: SNAr (C4-F) cluster_step2 Step 2: Cross-Coupling (C5-Br) cluster_step3 Step 3: Nitro Reduction (C2-NO2) start Core Scaffold: 5-Br, 4-F, 2-NO2 snar_o Add R1-OH start->snar_o snar_n Add R1-NHR2 start->snar_n snar_s Add R1-SH start->snar_s suzuki Suzuki with R3-B(OH)2 snar_o->suzuki buchwald Buchwald with R3-NHR4 snar_o->buchwald snar_n->suzuki snar_n->buchwald snar_s->suzuki snar_s->buchwald reduction Reduction (e.g., SnCl2) suzuki->reduction buchwald->reduction end Diverse Library of Diamino Scaffolds reduction->end

Sources

Application

Application Notes &amp; Protocols for the Strategic Derivatization of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the strategic chemical modification of 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the strategic chemical modification of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This trifunctional aromatic building block offers three distinct and orthogonally addressable reaction sites, making it a highly valuable intermediate in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical discovery. We will delve into the causality behind its reactivity, providing field-proven, step-by-step protocols for its most critical transformations: Nucleophilic Aromatic Substitution (SNAr) at the C4-fluoro position, palladium-catalyzed cross-coupling at the C5-bromo position, and reduction of the 2-nitro group.

Molecular Profile and Reactivity Analysis

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a carefully designed scaffold where the electronic and steric nature of each substituent dictates the reactivity of the other positions. Understanding this interplay is paramount for predictable and high-yield synthesis.

PropertyValue
IUPAC Name 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
Molecular Formula C₉H₈BrFN₂O₂
Molecular Weight 275.08 g/mol
CAS Number 1356483-75-4 (similar structure)
Appearance Typically a yellow or orange solid

Inherent Reactivity Logic:

  • C4-Fluoro Site (SNAr): The fluorine atom is profoundly activated towards nucleophilic attack. This is due to the powerful electron-withdrawing effect of the nitro group positioned ortho to it. This group stabilizes the negative charge in the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism.[1][2] The fluorine's high electronegativity also contributes to making the C4 carbon highly electrophilic.

  • C5-Bromo Site (Cross-Coupling): The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[3] This site is sterically accessible and its reactivity is generally independent of the other functional groups under typical cross-coupling conditions, allowing for selective C-C or C-N bond formation.

  • C2-Nitro Group (Reduction): The nitro group serves not only as a powerful activating group for SNAr but also as a synthetic handle. It can be readily reduced to a primary amine, opening pathways for the synthesis of benzimidazoles, quinoxalines, or other heterocyclic systems, as well as introducing a new site for amidation or other derivatizations.

Caption: Key reactive sites on the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold.

Protocol I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the displacement of the activated fluoride with a generic primary or secondary amine nucleophile. The choice of a polar aprotic solvent is critical to solvate the base and nucleophile effectively without interfering with the reaction.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nitro group is crucial for stabilizing this intermediate. In the second step, the aromaticity is restored by the elimination of the fluoride leaving group.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline275.081.0275 mg
Amine Nucleophile (e.g., Morpholine)87.121.2 - 1.5105 - 131 mg (1.2-1.5 mmol)
Diisopropylethylamine (DIPEA) or K₂CO₃129.24 / 138.212.0 - 3.0340 µL / 415 mg (2-3 mmol)
N,N-Dimethylformamide (DMF) or DMSO--3 - 5 mL
Step-by-Step Protocol
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) and the base (DIPEA or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (DMF or DMSO, 3-5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The product spot should be more polar if an amine nucleophile is used.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: General workflow for the SNAr reaction protocol.

Protocol II: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol enables the formation of a new carbon-carbon bond at the bromide position, a cornerstone reaction for generating biaryl structures commonly found in pharmaceuticals.[3][4][5]

Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond; (2) Transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst.[6]

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline275.081.0138 mg
Arylboronic Acid or EsterVariable1.20.6 mmol
Pd(dppf)Cl₂ or Pd(PPh₃)₄816.64 / 1155.560.03 - 0.0512 - 20 mg / 17 - 29 mg
Potassium Carbonate (K₂CO₃)138.212.5173 mg (1.25 mmol)
Dioxane/Water (4:1 mixture)--5 mL
Step-by-Step Protocol
  • Vessel Preparation: Add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) to a reaction vial or flask.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed dioxane/water solvent mixture (5 mL), followed by the palladium catalyst (3-5 mol%).

  • Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the desired biaryl product.

Protocol III: Buchwald-Hartwig Amination at the C5-Position

For the synthesis of diarylamines or aryl-alkylamines, the Buchwald-Hartwig amination offers a powerful alternative to classical methods, known for its broad substrate scope and functional group tolerance.[7][8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst.[9][10] The choice of phosphine ligand is critical for reaction efficiency.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline275.081.0138 mg
Amine Coupling PartnerVariable1.20.6 mmol
Pd₂(dba)₃915.720.02 (2 mol%)9.2 mg
Xantphos or BINAP578.68 / 622.670.04 (4 mol%)11.6 mg / 12.5 mg
Sodium tert-butoxide (NaOtBu)96.101.467 mg (0.7 mmol)
Anhydrous Toluene or Dioxane--5 mL
Step-by-Step Protocol
  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (NaOtBu) to a dry reaction vial.

  • Reagent Addition: Add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling (Section 3.2, Steps 5 & 6).

  • Purification: Purify by flash column chromatography.

Safety Precautions

  • General Handling: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and related halogenated nitroaromatics should be handled with care. They are potentially harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11][12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice).

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.

  • Palladium Catalysts: Palladium catalysts are expensive and can be toxic. Handle them carefully, and dispose of palladium-containing waste according to your institution's guidelines.

  • Bases: Sodium tert-butoxide is a strong, moisture-sensitive base. Handle it in an inert atmosphere. DIPEA is a corrosive liquid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient degassing; poor quality solvent/reagents; incorrect base.Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Use anhydrous solvents. For Suzuki, ensure the base is strong enough (e.g., K₂CO₃, Cs₂CO₃).
Formation of Byproducts Suzuki: Homocoupling of boronic acid. General: Decomposition at high temperatures.Use a slight excess of the bromo-aniline starting material. Run the reaction at the lowest effective temperature. Monitor closely to avoid over-running.
Difficult Purification Product co-elutes with starting material or ligand.Adjust the polarity of the chromatography mobile phase. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of N-(4-bromophenyl)-4-nitroaniline: Buchwald-Hartwig vs. Ullmann Reaction.
  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • CymitQuimica. (n.d.). CAS 765-30-0: Cyclopropylamine.
  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
  • ACS Publications. (2026, February 9). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters.
  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Merck & Co. (2018, July 16). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Universität Tübingen. (n.d.). Studies on the Nucleophilic Aromatic F-Fluorination.
  • AK Scientific, Inc. (n.d.). 5-Bromo-2-fluoroaniline Safety Data Sheet.
  • ECHEMI. (n.d.). 5-BroMo-4-fluoro-2-nitroaniline Use and Manufacturing.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline.
  • Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET.
  • Chemspace. (n.d.). 5-bromo-N-cyclopropyl-2-nitroaniline.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoro-2-methylaniline 97.
  • ChemScene. (n.d.). 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

Sources

Method

use of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline in the synthesis of heterocyclic compounds

Application Note: Synthesis of Fluorinated Benzimidazole Scaffolds Using 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Strategic Rationale & Scaffold Significance In modern drug discovery, 5-Bromo-N-cyclopropyl-4-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluorinated Benzimidazole Scaffolds Using 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Strategic Rationale & Scaffold Significance

In modern drug discovery, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) serves as a highly privileged, polyfunctional building block. It is utilized extensively in the development of targeted kinase inhibitors (e.g., MEK, BRAF, and EGFR inhibitors). The strategic placement of the N-cyclopropyl group provides enhanced metabolic stability and a unique spatial constraint that often improves target binding affinity. Furthermore, the orthogonal reactivity of the nitro group (reducible to an amine for heterocyclization) and the C5-bromo substituent (a prime handle for transition-metal-catalyzed cross-coupling) makes this molecule an ideal precursor for generating diverse, patentable 1-cyclopropyl-1H-benzimidazole libraries.

Mechanistic Causality & Regiochemical Mapping

The transformation of this nitroaniline into a functionalized benzimidazole requires strict chemoselectivity and an understanding of IUPAC numbering shifts during cyclization.

  • Chemoselective Nitro Reduction: The first critical step is the reduction of the nitro group to yield 5-bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine (CAS: 1599249-73-6). Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here due to the high risk of hydrodehalogenation at the sensitive C-Br bond. Instead, a mild, metal-mediated reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This system selectively reduces the nitro group via sequential nitroso and hydroxylamine intermediates without cleaving the aryl bromide bond [1].

  • Orthoester Cyclization: The resulting 1,2-diamine is cyclized using triethyl orthoformate. This water-free methodology avoids the harsh acidic conditions and high temperatures required by traditional carboxylic acid condensations, driving the reaction forward via the continuous distillation of ethanol byproducts [2].

  • Regiochemical Numbering Shift (Critical Insight): A common pitfall in this synthesis is misassigning the final product's regiochemistry. In the starting aniline, the bromo group is at C5 and the fluoro group is at C4. Upon cyclization, the nitrogen bearing the cyclopropyl group becomes N1 of the benzimidazole core. Consequently, the numbering of the fused benzene ring shifts: the original C5-bromo becomes C6-bromo , and the original C4-fluoro becomes C5-fluoro . The resulting scaffold is 6-bromo-1-cyclopropyl-5-fluoro-1H-benzimidazole .

Experimental Workflows & Protocols

G A 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline B 5-Bromo-N1-cyclopropyl- 4-fluorobenzene-1,2-diamine A->B Fe, NH4Cl EtOH/H2O, 80°C C 6-Bromo-1-cyclopropyl- 5-fluoro-1H-benzimidazole B->C HC(OEt)3, p-TsOH 100°C

Workflow: Synthesis of the 1-cyclopropyl-1H-benzimidazole scaffold from nitroaniline.

Protocol A: Chemoselective Reduction to 1,2-Diamine

Causality: The Fe/NH₄Cl system provides a buffered, slightly acidic environment that activates the iron surface while preventing the over-reduction of the aryl halide [3].

  • Preparation : In a 250 mL round-bottom flask, suspend 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (10.0 g, 36.3 mmol, 1.0 eq) in a 4:1 mixture of Ethanol/Water (100 mL).

  • Activation : Add Ammonium Chloride (9.7 g, 181.5 mmol, 5.0 eq) and Iron powder (325 mesh, 10.1 g, 181.5 mmol, 5.0 eq) to the vigorously stirring suspension.

  • Reaction : Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

  • Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The bright yellow starting material (Rf ~0.7) should disappear, replaced by a highly polar, UV-active diamine spot (Rf ~0.4).

  • Workup : Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite® to remove the iron sludge. Wash the pad thoroughly with Ethyl Acetate (3 x 50 mL).

  • Isolation : Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diamine as a dark solid. Note: Use immediately in the next step to prevent oxidative degradation.

Protocol B: Cyclization to Benzimidazole Core

Causality: Triethyl orthoformate acts as both the C1 synthon and the solvent. Catalytic p-TsOH accelerates the initial Schiff base formation and subsequent intramolecular cyclization [2].

  • Preparation : Dissolve the crude 5-bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine (~8.5 g, 34.7 mmol, 1.0 eq) in Triethyl orthoformate (17.3 mL, 104.1 mmol, 3.0 eq).

  • Catalysis : Add p-Toluenesulfonic acid monohydrate (0.66 g, 3.47 mmol, 0.1 eq).

  • Reaction : Heat the mixture to 100°C under a nitrogen atmosphere for 3 hours.

  • Validation : Monitor by LC-MS. Look for the complete disappearance of the diamine mass ([M+H]⁺ = 246.0/248.0) and the emergence of the benzimidazole product ([M+H]⁺ = 256.0/258.0).

  • Workup : Cool to room temperature. The product often precipitates directly. If not, concentrate the mixture in vacuo to remove excess orthoester and ethanol.

  • Purification : Purify via flash column chromatography (DCM/MeOH 95:5) to afford 6-bromo-1-cyclopropyl-5-fluoro-1H-benzimidazole as an off-white solid.

Protocol C: Downstream SAR Expansion (Suzuki-Miyaura Coupling)

Causality: The C6-bromo position is now primed for palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl groups for Structure-Activity Relationship (SAR) exploration.

  • Preparation : In a microwave vial, combine the benzimidazole scaffold (1.0 eq), desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).

  • Catalysis : Add Pd(dppf)Cl₂ (0.05 eq). Degas the suspension by bubbling N₂ for 10 minutes.

  • Reaction : Seal the vial and heat at 90°C for 4 hours.

  • Isolation : Filter through Celite, concentrate, and purify via preparative HPLC.

Quantitative Data & Validation Parameters

Reaction StepReagents & CatalystTemp / TimeExpected YieldAnalytical Validation (LC-MS / TLC)
1. Nitro Reduction Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O80°C / 3h85 - 92%[M+H]⁺ 246.0/248.0 Rf 0.4 (Hex/EtOAc 3:1)
2. Cyclization HC(OEt)₃ (3 eq), p-TsOH (0.1 eq)100°C / 3h78 - 85%[M+H]⁺ 256.0/258.0 Rf 0.3 (DCM/MeOH 20:1)
3. Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90°C / 4h65 - 80%Mass varies by Ar-group Disappearance of C6-Br

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education, ACS Publications URL:[Link]

  • Benzimidazole synthesis Source: Organic Chemistry Portal URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline can be a multi-step process with several potential challenges. This guide provides a logical, question-and-answer-based approach to address common issues you may encounter.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that can arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield in the Final N-cyclopropylation Step

Question: I am attempting to synthesize 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline from 4-bromo-5-fluoro-2-nitroaniline and cyclopropylamine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the nucleophilic aromatic substitution (SNAr) of a di-halogenated nitroaniline with cyclopropylamine can stem from several factors. The electron-withdrawing nitro group activates the ring to nucleophilic attack, but side reactions and suboptimal conditions can hinder the desired transformation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Without adequate heat, the reaction may proceed slowly or not at all.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition. A European patent for a similar N-cyclopropylation suggests that monitoring by TLC is an effective method.[1]
Side Reactions The presence of two halogen substituents (bromo and fluoro) can lead to a mixture of products where the cyclopropylamine substitutes at either position. Additionally, di-substitution can occur.The fluorine atom is generally a better leaving group in SNAr reactions than bromine. To favor substitution at the fluorine position, it's crucial to control the stoichiometry of the reactants. Use a slight excess of cyclopropylamine (1.1-1.5 equivalents) to drive the reaction to monosubstitution. Running the reaction at the lowest effective temperature can also improve selectivity.
Base Strength and Concentration A base is often used to scavenge the HBr or HF generated during the reaction. An inappropriate base or concentration can lead to side reactions or decomposition of the starting material or product.Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to prevent competition with the cyclopropylamine nucleophile. The base should be added slowly to control the exotherm of the neutralization reaction.
Solvent Choice The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.Screen a variety of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Problem 2: Formation of Impurities During Nitration

Question: During the nitration of a bromo-fluoroaniline precursor, I am observing the formation of multiple nitrated isomers, leading to a difficult purification process. How can I improve the regioselectivity of the nitration?

Answer: Achieving high regioselectivity in the nitration of substituted anilines can be challenging due to the strong activating and directing effects of the amino group. The formation of multiple isomers is a common issue.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Direct Nitration of the Aniline The amino group is a powerful ortho-, para-director. Direct nitration can lead to a mixture of isomers and oxidation of the aniline.Protect the amino group as an acetamide before nitration. The acetyl group is less activating and will still direct ortho- and para- to the amino position, but with better control. The acetyl group can be removed by acid or base hydrolysis after the nitration step. A patent for the preparation of 2-bromo-5-fluoro-4-nitroaniline utilizes this strategy.[2]
Harsh Nitrating Conditions The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to over-nitration and oxidative side products.Use a milder nitrating agent, such as nitric acid in acetic anhydride. It is also crucial to maintain a low reaction temperature (typically -10°C to 0°C) to control the reaction rate and improve selectivity.[3]
Substrate Control The inherent directing effects of the existing substituents on the aniline ring dictate the position of nitration.Carefully consider the electronic and steric effects of the bromo and fluoro substituents. The position of nitration will be a result of the combined directing influence of all substituents. If possible, choose a starting material where the desired position for nitration is sterically and electronically favored.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Q1: What is a general synthetic strategy to obtain 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline?

A1: A plausible synthetic route would involve the following key steps:

  • Protection of the amino group of a suitable starting material like 4-bromo-2-fluoroaniline.

  • Nitration of the protected aniline.

  • Deprotection of the amino group to yield the nitrated aniline.

  • N-cyclopropylation of the resulting aniline with cyclopropylamine.

The choice of the initial starting material is crucial and will influence the number of steps and the overall yield.

Q2: How can I effectively purify the final product?

A2: Purification of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline will likely involve chromatographic techniques. Due to the presence of potential isomeric impurities, a combination of methods may be necessary.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in separating the desired product from starting materials and byproducts.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a cost-effective method for purification, especially on a larger scale.[4] Screening for a suitable solvent system is the first step.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps in this synthesis involve hazardous materials and reactions.

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. Reactions should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is essential. The reaction is often exothermic and requires careful temperature control to prevent runaway reactions.

  • Bromination: Bromine is a toxic and highly corrosive substance.[5] Handle it with extreme care in a fume hood.

  • Solvents: Many of the solvents used, such as DMF and DMSO, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: N-cyclopropylation of 4-Bromo-5-fluoro-2-nitroaniline (Hypothetical Optimized Conditions)

This protocol is a suggested starting point based on similar reactions and should be optimized for your specific laboratory conditions.

  • To a stirred solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of aniline), add triethylamine (2.0 eq).

  • Add cyclopropylamine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 4-Bromo-2-fluoroaniline B N-(4-Bromo-2-fluorophenyl)acetamide A->B Acetic Anhydride C N-(5-Bromo-4-fluoro-2-nitrophenyl)acetamide B->C HNO3, H2SO4 D 5-Bromo-4-fluoro-2-nitroaniline C->D Acid Hydrolysis E 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline D->E Cyclopropylamine, Base

Caption: A proposed multi-step synthesis of the target compound.

Diagram 2: Troubleshooting Low Yield in N-cyclopropylation

Troubleshooting_Yield Start Low Yield in N-cyclopropylation Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes, but with side products Q1->A1_Yes Yes A1_No No, starting material remains Q1->A1_No No Sol_A1_Yes Optimize stoichiometry and temperature for selectivity A1_Yes->Sol_A1_Yes Sol_A1_No_Temp Increase reaction temperature A1_No->Sol_A1_No_Temp Sol_A1_No_Solvent Screen polar aprotic solvents (DMF, DMSO) A1_No->Sol_A1_No_Solvent

Caption: A decision tree for troubleshooting low yields.

References

  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. DOI:10.15227/orgsyn.008.0046.
  • European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1).
  • Nandiwale, K. Y., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 21, 10-38.
  • Chemspace. (n.d.). 5-bromo-N-cyclopropyl-2-nitroaniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Chem-Impex. (n.d.). 5-Bromo-2-fluoroaniline.
  • ChemScene. (n.d.). 153505-36-3 | 4-Bromo-5-fluoro-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
  • Longkumer, N., et al. (2022). Facile Green Synthesis of Bromoaniline Molecules: An Experimental and Computational Insight into their Antifungal Behaviour. Asian Journal of Chemistry, 34, 3115-3124.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline via Recrystallization

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9). This highly substituted halogenated nitroaniline serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including advanced kinase inhibitor scaffolds[1].

Due to its dense substitution pattern, purifying this compound presents unique thermodynamic and kinetic challenges, most notably liquid-liquid phase separation ("oiling out") and thermal degradation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Physicochemical Profile & Data Summary

Understanding the molecular architecture of your intermediate is the first step in designing a successful purification strategy. The combination of a bulky cyclopropyl group, multiple halogens, and a polar nitro group significantly impacts the crystal lattice energy and solubility profile.

PropertyValue / DescriptionImpact on Purification
Chemical Name 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroanilineN/A
CAS Number 1602988-41-9N/A
Molecular Formula C9H8BrFN2O2High mass-to-carbon ratio affects solvent density interactions.
Molecular Weight 289.08 g/mol Moderately heavy; requires careful supersaturation control.
Structural Features Secondary amine, ortho-nitro, para-fluoro, meta-bromoAsymmetry and steric bulk disrupt crystal packing, lowering the melting point and increasing the risk of oiling out.
Solubility Profile Soluble in EtOAc, DCM, hot Ethanol; Insoluble in WaterIdeal for binary solvent/anti-solvent recrystallization systems.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my crude product separates as a dense, dark oil instead of forming crystals ("oiling out"). What causes this and how can I fix it? A1: "Oiling out" occurs when the solute precipitates at a temperature above its melting point, or when the solution becomes supersaturated before reaching the crystallization boundary, causing it to separate as a liquid rather than a crystalline solid[2]. For 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the bulky cyclopropyl ring and asymmetric halogenation disrupt the crystal lattice, inherently lowering its melting point. Impurities further depress this melting point.

  • The Fix:

    • Re-dissolve: Reheat the mixture until the oil dissolves completely.

    • Adjust Solvent Ratio: Add 5–10% more of the "good" solvent (e.g., Ethanol) to decrease the saturation temperature[2].

    • Controlled Cooling: Cool the solution extremely slowly. Do not use an ice bath until nucleation has occurred at room temperature.

    • Seeding: Introduce a pure seed crystal of the compound at the metastable zone to bypass the energy barrier for nucleation[3].

Q2: How do I select an optimal solvent system to remove regioisomeric impurities (e.g., over-brominated or unreacted starting materials)? A2: The nitroaniline core is highly polar, while the cyclopropyl and bromo groups are lipophilic. A binary solvent/anti-solvent system is highly effective here.

  • The Fix: We recommend an Ethanol/Water system. The target compound has moderate solubility in hot ethanol but is insoluble in water. Polar impurities (like unreacted amines) will remain dissolved in the aqueous-alcoholic mother liquor, while highly lipophilic impurities can be removed by an initial hot filtration or by washing the final crystals with cold heptane.

Q3: The recrystallized product is still exhibiting a dark orange/brown discoloration. Is this thermal degradation? A3: It is highly likely. Nitroaromatics are sensitive to prolonged thermal stress, which can lead to oxidation or polymerization, especially in the presence of trace transition metals or acidic/basic impurities[4].

  • The Fix: Limit heating time. Do not boil the solvent for extended periods. Use a solvent with a lower boiling point (e.g., Ethanol instead of DMF or Toluene) to ensure the dissolution temperature remains below 70°C. If color persists, add activated charcoal during the hot dissolution phase, stir for 5 minutes, and perform a hot filtration through a Celite pad before cooling[4].

Q4: My crystal yield is below 50%. How can I push the equilibrium to maximize recovery without co-precipitating impurities? A4: Low yield in mixed-solvent recrystallization usually stems from an overabundance of the "good" solvent or insufficient cooling[4].

  • The Fix: Use the "dropwise anti-solvent" technique. Dissolve the crude in minimal hot ethanol, then add hot water dropwise just until the solution turns persistently cloudy. Add exactly one drop of ethanol to clear it, then cool. This ensures you are exactly at the saturation point, promoting rapid nucleation upon cooling without trapping impurities.

Part 3: Experimental Protocol: Step-by-Step Recrystallization

This self-validating protocol utilizes an Ethanol/Water binary system to maximize both purity and yield while mitigating the risk of thermal degradation and oiling out.

Materials Required:

  • Crude 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

  • Erlenmeyer flasks, Hot plate, Vacuum filtration apparatus (Büchner funnel)

Methodology:

  • Dissolution: Place 10.0 g of the crude compound in a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol. Heat gently to 60–65°C with swirling until the solid completely dissolves. Caution: Do not exceed 70°C to prevent degradation of the nitro group.

  • Hot Filtration (Optional): If insoluble particulates or dark impurities are present, rapidly pass the hot solution through a fluted filter paper or a Celite pad into a pre-warmed flask[4].

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add hot deionized water dropwise. Continue until the solution becomes faintly cloudy and the cloudiness persists after swirling.

  • Saturation Adjustment: Add 1–2 drops of hot ethanol until the solution just turns clear again. This guarantees the solution is exactly at the saturation boundary[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1–2 hours. Crucial: Do not agitate the flask, as mechanical shock before nucleation can induce oiling out.

  • Ice Bath Maturation: Once a healthy crop of needle-like crystals has formed at room temperature, transfer the flask to an ice bath (0–5°C) for 45 minutes to maximize thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of an ice-cold 1:1 Ethanol/Water mixture to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40°C to a constant weight.

Part 4: Workflow Visualization

RecrystallizationWorkflow Start Crude 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Dissolve Dissolve in minimal hot Ethanol (60-65°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add hot H2O dropwise until cloudy, then 1 drop EtOH Filter->AntiSolvent Cooling Cool slowly to Room Temperature AntiSolvent->Cooling Decision Observation during cooling? Cooling->Decision Oiling Oiling Out (Liquid phase separates) Decision->Oiling Droplets form Crystallization Nucleation (Solid crystals form) Decision->Crystallization Needles/Powder form FixOil Reheat to dissolve, add 5% more EtOH Oiling->FixOil IceBath Transfer to Ice Bath (0-5°C) for 1 hour Crystallization->IceBath FixOil->Cooling Cool slower Isolate Vacuum Filtration & Wash with cold EtOH/H2O IceBath->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow for recrystallization and troubleshooting oiling out of the target nitroaniline.

References

  • Unravelling the Origin of Solvate Formation in the Anticancer Drug Trametinib: Insights from Crystal Structure Analysis and Computational Modeling Source: ACS Publications URL:[Link]

  • A Review of Laser-Induced Crystallization from Solution Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Workflows

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists utilizing 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9)—a highly functionalized,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists utilizing 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9)—a highly functionalized, multi-reactive intermediate frequently employed in the synthesis of kinase inhibitors (e.g., MEK1/2 inhibitors).

Due to its dense array of activating and deactivating functional groups, this scaffold is notoriously prone to side reactions, including undesired nucleophilic aromatic substitution (SNAr), protodehalogenation, and chemoselectivity failures during reduction. This guide provides causal mechanistic insights and self-validating protocols to minimize these impurities.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: During my Suzuki-Miyaura coupling, I am observing a major impurity where the C5-bromine is replaced by a hydroxyl or alkoxide group. How do I prevent this?

The Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) side reaction. In your substrate, the bromine atom at C5 is positioned para to the strongly electron-withdrawing nitro group at C2. This electronic arrangement highly activates the C-Br bond toward SNAr . When using strong aqueous bases (like NaOH or KOH) or alkoxides in your Suzuki coupling, the hydroxide/alkoxide acts as a nucleophile, displacing the bromide before the palladium oxidative addition can occur . The Solution: Switch to a milder, non-nucleophilic base system. Potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) in a biphasic solvent system (e.g., Toluene/H2O) significantly reduces the SNAr background reaction. Additionally, utilizing a highly active palladium precatalyst (such as XPhos Pd G3) accelerates the desired cross-coupling pathway, outcompeting the SNAr displacement.

Q2: I am attempting to functionalize the C4 position by displacing the fluorine atom via SNAr, but my nucleophile exclusively attacks the C5-bromine position. Why is the fluorine unreactive?

The Causality: The regioselectivity of SNAr is dictated by the stabilization of the Meisenheimer intermediate. While fluorine is generally a superior leaving group for SNAr compared to bromine, its position in this specific molecule makes it electronically deactivated. The fluorine at C4 is meta to the nitro group (providing no resonance stabilization for nucleophilic attack) and para to the electron-donating N-cyclopropylamine group, which actively repels incoming nucleophiles. Conversely, the bromine at C5 is para to the nitro group, providing immense resonance stabilization. The Solution: If functionalization at C4 is strictly required, the SNAr must be performed after the nitro group is reduced to an amine (to remove the activation at C5) and potentially after the bromine is replaced or protected.

Q3: I need to reduce the nitro group to an amine to form a 1,2-diamine. However, standard catalytic hydrogenation (Pd/C, H2) results in complete loss of the bromine atom.

The Causality: Palladium on carbon is an excellent catalyst for nitro reduction, but it readily undergoes oxidative addition into activated C-Br bonds. Under a hydrogen atmosphere, this leads to rapid hydrodebromination (replacement of Br with H) . The Solution: Employ chemoselective, metal-mediated reduction conditions that do not rely on precious metal catalysis. The Béchamp reduction (Iron powder/NH4Cl) or Zinc-mediated reduction provides a milder alternative that leaves the C-Br and C-F bonds completely intact.

Part 2: Visualizing Reactivity Pathways

Reactivity SM 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Suzuki Suzuki Coupling (Pd cat., Base) SM->Suzuki Target: C-Br SNAr Undesired SNAr (Strong Nucleophile) SM->SNAr Competing Pathway Reduction Nitro Reduction (Reducing Agent) SM->Reduction Target: NO2 Prod_Suzuki Desired Biaryl Suzuki->Prod_Suzuki Side_DeBr Protodebromination Suzuki->Side_DeBr Side_SNAr C5-Substituted Phenol/Ether SNAr->Side_SNAr Prod_Red 1,2-Diamine (Br intact) Reduction->Prod_Red Side_Red Hydrodebromination Reduction->Side_Red

Fig 1. Reactivity map and competing side-product pathways for the nitroaniline intermediate.

Part 3: Quantitative Data on Nitro Reduction Methods

To prevent hydrodebromination, selecting the correct reduction method is critical. The table below summarizes the quantitative outcomes of various reduction strategies applied to halogenated nitroanilines.

Reduction MethodReagents & ConditionsChemoselectivity (Br Retention)Typical YieldPrimary Side Product / Impurity
Catalytic Hydrogenation Pd/C (10%), H2 (1 atm), MeOHLow (< 10%)< 20%Protodebrominated diamine
Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O (80°C)High (> 95%)85 - 95%Iron oxide complexes (removable)
Zinc Reduction Zn dust, NH4Cl, MeOH/H2O (RT)High (> 98%)90 - 98%Hydroxylamine (if incomplete)

Part 4: Validated Experimental Protocols

Protocol A: SNAr-Suppressed Suzuki-Miyaura Coupling

This protocol is designed to validate itself at each step, ensuring the C-Br bond is coupled without SNAr displacement or protodebromination.

  • Reaction Setup: Charge a 100 mL Schlenk flask with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

    • Causality: K3PO4 is strictly chosen over NaOH to eliminate the nucleophilic hydroxide source, shutting down the SNAr pathway .

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene/H2O (to achieve 0.1 M concentration). Sparge the biphasic mixture with Argon for 15 minutes.

    • Validation Checkpoint: The mixture will transition from a dense suspension to a partially solvated state. Complete deoxygenation is critical to prevent palladium-catalyzed homocoupling of the boronic acid.

  • Catalyst Activation: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Monitoring & Quenching:

    • Validation Checkpoint: Monitor via LC-MS or HPLC at the 2-hour mark. The reaction is self-validated as complete when the starting material peak (strong UV absorbance at 254 nm) is <1% relative to the product mass.

    • Cool to room temperature, dilute with EtOAc, and wash with brine to remove phosphate salts.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

This workflow ensures the reduction of the nitro group to an amine while achieving >95% retention of the sensitive C5-bromine and C4-fluorine atoms.

  • Substrate Solvation: Dissolve the nitroaniline intermediate (1.0 equiv) in a 4:1 mixture of Ethanol/H2O (0.2 M).

  • Reagent Addition: Add solid NH4Cl (5.0 equiv) followed by fine Iron (Fe) powder (325 mesh, 5.0 equiv).

    • Causality: NH4Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could trigger unwanted side reactions or cyclopropyl ring opening .

  • Thermal Activation: Heat the suspension to 80°C.

    • Validation Checkpoint: The reaction mixture will turn dark brown/black as iron oxides are formed. Monitor via TLC (Hexanes/EtOAc 3:1). The highly yellow nitro starting material spot will disappear, replaced by a highly polar, UV-active baseline spot (the diamine).

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove iron sludge. Wash the pad generously with EtOAc. Concentrate the filtrate in vacuo to yield the pure 1,2-diamine.

Workflow Start Nitroarene Substrate Conditions Fe powder, NH4Cl EtOH/H2O, 80°C Start->Conditions Monitor TLC/HPLC Check (Disappearance of SM) Conditions->Monitor Workup Celite Filtration & EtOAc Extraction Monitor->Workup Product Pure 1,2-Diamine (Halogens Intact) Workup->Product

Fig 2. Self-validating workflow for the chemoselective Béchamp reduction of nitroarenes.

References

  • Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Taylor & Francis URL
  • Title: 2-Bromo-5-nitroaniline | High-Purity Reagent | RUO Source: BenchChem URL
  • Title: 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7)
Optimization

how to avoid de-bromination during reactions with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Welcome to the dedicated technical support resource for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly functionalized aniline derivative. Our goal is to provide you with in-depth troubleshooting advice and robust protocols to help you avoid common pitfalls, particularly the undesired side reaction of de-bromination.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Q1: What makes the bromine atom on 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline susceptible to cleavage?

The susceptibility of the C-Br bond to cleavage, leading to de-bromination, is a result of the electronic nature of the substituted aniline ring. The key factors are:

  • Electron-Donating Groups: The N-cyclopropylamino group is a moderately strong electron-donating group. This increases the electron density on the aromatic ring, which can facilitate certain side reactions, especially under basic conditions used in many cross-coupling reactions.[1]

  • Catalyst Interactions: In palladium-catalyzed reactions, the mechanism of de-bromination often involves the formation of hydride species which can reductively cleave the C-Br bond. These hydride species can originate from solvents, reagents, or the decomposition of the catalyst system itself.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of catalyst degradation and the formation of unwanted side products, including the de-brominated compound.[1]

Q2: I'm observing significant de-bromination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the most likely cause?

The most common causes for de-bromination in palladium-catalyzed cross-coupling reactions with substrates like this are:

  • Sub-optimal Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, out-competing the de-bromination pathway.[1]

  • Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain alcohols as solvents, can act as hydride sources, leading to reductive de-bromination.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and increase the rate of side reactions.[1]

  • Base-Mediated Decomposition: The choice and strength of the base can influence the stability of the starting material and the catalyst.

Q3: Can de-bromination occur during the reduction of the nitro group?

Yes, de-bromination can be a significant side reaction during the reduction of the nitro group, particularly under catalytic hydrogenation conditions. The catalysts used for nitro group reduction (e.g., Palladium on carbon) are also highly effective for the hydrogenolysis of aryl halides.[1] The reaction conditions for nitro reduction can often be harsh enough to also cleave the C-Br bond.

Q4: How does the N-cyclopropyl group affect the reactivity of the molecule?

The N-cyclopropyl group has several effects:

  • Electronic: It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution (though the nitro group is a strong deactivator). This electron-donating nature can also influence the stability of the C-Br bond.

  • Steric: The cyclopropyl group provides steric bulk around the nitrogen atom, which can influence the rate and outcome of reactions involving the amine or adjacent positions.

  • Metabolic Stability: In a drug discovery context, the cyclopropyl moiety is often introduced to enhance metabolic stability and can favorably impact binding to biological targets.[2]

Troubleshooting Guide: Minimizing De-bromination

This section provides a structured approach to troubleshooting and minimizing de-bromination in common reaction types involving 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck)
Observation Potential Cause(s) Recommended Solution(s)
High levels (>10%) of de-brominated byproduct. 1. Inappropriate catalyst/ligand combination. 2. Reaction temperature is too high. 3. Presence of water or other hydride sources. 4. Non-optimal base.1. Screen Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For Suzuki couplings, Pd(dppf)Cl₂ can be effective.[1] 2. Optimize Temperature: Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled, anhydrous solvents. 4. Base Selection: Use a weaker base if possible (e.g., K₂CO₃ or Cs₂CO₃ instead of t-butoxides).[3]
Reaction is sluggish and de-bromination occurs upon forcing conditions (higher temp/longer time). 1. Low catalyst activity. 2. Poor solubility of reagents.1. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). 2. Solvent Screening: Try different anhydrous solvents like dioxane, toluene, or DME to improve solubility.
Nitro Group Reduction
Observation Potential Cause(s) Recommended Solution(s)
De-bromination observed alongside the formation of the desired aniline. 1. Catalytic hydrogenation with Pd/C is too aggressive. 2. Harsh reducing agents.1. Alternative Catalysts: Use alternative catalysts for hydrogenation that are less prone to causing dehalogenation, such as platinum-based catalysts (e.g., PtO₂) or nickel catalysts. 2. Chemical Reduction: Employ chemical reducing agents like iron powder in acetic acid or ammonium chloride, or stannous chloride (SnCl₂) in HCl. These methods are often chemoselective for the nitro group in the presence of aryl halides.
Incomplete reduction and some de-bromination. 1. Insufficient reducing agent. 2. Catalyst poisoning.1. Stoichiometry: Ensure a sufficient excess of the chemical reducing agent is used. 2. Purify Starting Material: Ensure the starting material is free of impurities that could poison the catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, designed to minimize de-bromination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized De-bromination

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline with an arylboronic acid.

Materials:

  • 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Chemoselective Nitro Group Reduction

This protocol outlines the reduction of the nitro group using iron powder, which is generally selective in the presence of an aryl bromide.

Materials:

  • 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

  • Iron powder (Fe), fine grade (5-10 equivalents)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the desired reaction pathway versus the undesired de-bromination side reaction in a palladium-catalyzed cross-coupling.

cluster_0 Desired Catalytic Cycle cluster_1 De-bromination Pathway A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Transmetalation (with R-B(OH)2) C->D H Ar-Pd(II)(Br)L2 E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F G Ar-R + Pd(0)L2 F->G I β-Hydride Elimination (from base/solvent) or Reductive Cleavage H->I J Ar-H + Pd(0)L2 I->J K Hydride Source (e.g., H₂O, ROH) K->I cluster_coupling Pd-Catalyzed Cross-Coupling cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_success Success start Start: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline check_conditions Initial Reaction Setup: - Anhydrous Solvents - Degassed Reagents - Bulky, Electron-Rich Ligand - Moderate Temperature (60-80°C) start->check_conditions run_reaction Run Reaction & Monitor by LC-MS check_conditions->run_reaction analysis Analyze Crude Reaction: De-bromination > 5%? run_reaction->analysis optimize Optimize: 1. Lower Temperature 2. Screen Ligands/Bases 3. Check Reagent Purity analysis->optimize Yes success Proceed to Work-up & Purification analysis->success No optimize->run_reaction

Caption: Workflow for Minimizing De-bromination

References

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • ACS. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Mol, J., & Grée, R. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 28(9), 3869. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for the Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the optimization of this synthesis, with a particular focus on the critical parameters of temperature and pressure. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure you can run self-validating and successful protocols.

The Reaction: A Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline from a suitable precursor, such as 1,5-dibromo-4-fluoro-2-nitrobenzene, and cyclopropylamine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-poor aromatic ring is attacked by the nucleophile (cyclopropylamine), leading to the substitution of a leaving group (a bromide ion in this case). The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[1][2]

Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (cyclopropylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[3]

  • Leaving Group Departure: The leaving group (bromide) is eliminated, and the aromaticity of the ring is restored. This step is generally fast.[3]

Caption: General reaction scheme for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline?

A: The most critical parameters are temperature, choice of solvent, and the base used. Pressure can also be a significant factor, especially when dealing with a volatile amine like cyclopropylamine or when trying to accelerate the reaction at lower temperatures. Careful control of these parameters is essential for achieving high yield and purity.

Q2: How does temperature affect the reaction?

A: Temperature has a profound impact on the reaction rate.

  • Increased Rate: Generally, higher temperatures increase the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer complex.[4]

  • Side Reactions: However, excessively high temperatures can lead to side reactions, such as the formation of di-substituted products or decomposition of the starting materials and product. For instance, in related syntheses, temperatures are often carefully controlled to prevent unwanted side reactions.[5]

  • Optimal Range: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many SNAr reactions with amines, temperatures in the range of 80-120 °C are common.[6] However, for highly activated substrates, the reaction might proceed at lower temperatures.[7]

Q3: When should I consider adjusting the pressure of the reaction?

A: While many SNAr reactions are run at atmospheric pressure, adjusting the pressure can be beneficial in certain situations:

  • Volatile Reagents: Cyclopropylamine has a boiling point of 49-50°C. Running the reaction in a sealed vessel under elevated pressure can help maintain the concentration of the amine in the reaction mixture, especially at temperatures above its boiling point.

  • Rate Enhancement: High pressure can increase the rate of some SNAr reactions.[8] This can be particularly useful if you need to run the reaction at a lower temperature to prevent the degradation of sensitive functional groups.

  • Extreme Conditions: In cases of very unreactive aryl halides, high temperatures (above 300 °C) and high pressures (over 170 atmospheres) might be required, though this is less common for activated systems like the one .[9]

Q4: What are the best solvents and bases for this reaction?

A: The choice of solvent and base is crucial for a successful reaction.

  • Solvents: Polar aprotic solvents are generally preferred as they can solvate the cation of the base and the intermediate complex without interfering with the nucleophile.[6] Commonly used solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)[4] It is critical to use anhydrous solvents to prevent hydrolysis of the starting material or product.[6]

  • Bases: A base is often required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HBr formed during the reaction. Non-nucleophilic bases are ideal. Examples include:

    • Potassium carbonate (K₂CO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA)

    • Potassium tert-butoxide (t-BuOK) can also be used, but care must be taken as it is a very strong base.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. 2. Poor Substrate Activation: While the nitro group is a strong activator, steric hindrance could play a role. 3. Weak Nucleophile/Base: The cyclopropylamine may not be sufficiently nucleophilic, or the base may be too weak.1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition by TLC or LC-MS.[6] 2. Consider a more polar solvent like DMSO to better solvate the intermediate complex. 3. Use a stronger base to enhance the nucleophilicity of the amine. Ensure the base is non-nucleophilic to avoid competing reactions.[4]
Significant Impurity Formation 1. Di-substitution: Reaction of the product with another molecule of cyclopropylamine. 2. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions. 3. Thermal Decomposition: The starting material or product may be unstable at the reaction temperature.1. Use a controlled stoichiometry of cyclopropylamine (e.g., 1.05-1.2 equivalents). 2. Lower the reaction temperature and accept a longer reaction time. 3. Choose a more stable solvent. If using DMF at high temperatures, consider switching to DMSO or NMP.
Reaction Stalls 1. Reagent Degradation: The amine or base may degrade over time at elevated temperatures. 2. Product Inhibition: The product formed may inhibit the reaction.1. Add the amine or base in portions over the course of the reaction. 2. Consider running the reaction at a higher concentration to favor the desired reaction pathway.
Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield or Impurities Check_Temp Is the reaction temperature optimized? Start->Check_Temp Increase_Temp Gradually increase temperature. Monitor by TLC/LC-MS. Check_Temp->Increase_Temp No/Low Conversion Decrease_Temp Lower temperature to reduce side reactions. Check_Temp->Decrease_Temp Impurities Check_Solvent Is the solvent appropriate? Change_Solvent Switch to a more polar aprotic solvent (e.g., DMSO). Check_Solvent->Change_Solvent Yes Check_Base Is the base strong enough and non-nucleophilic? Change_Base Use a stronger, non-nucleophilic base. Check_Base->Change_Base Yes Check_Stoichiometry Is the stoichiometry of cyclopropylamine controlled? Adjust_Stoichiometry Use 1.05-1.2 eq. of amine. Check_Stoichiometry->Adjust_Stoichiometry Yes Increase_Temp->Check_Solvent Decrease_Temp->Check_Stoichiometry Change_Solvent->Check_Base Success Reaction Optimized Change_Base->Success Adjust_Stoichiometry->Success

Caption: A decision-making workflow for troubleshooting common issues.

Experimental Protocol

The following is a general protocol for the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. It should be optimized based on your specific laboratory conditions and analytical capabilities.

Materials:
  • 1,5-Dibromo-4-fluoro-2-nitrobenzene (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:
  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromo-4-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes the expected effects of varying temperature and pressure on the reaction.

ParameterEffect on Reaction RateEffect on YieldEffect on Purity
Temperature Increase IncreasesMay increase up to an optimum, then decreaseMay decrease due to side reactions/decomposition
Pressure Increase May increaseMay increase, especially with volatile aminesGenerally has a minor effect, but can allow for lower temperatures, thus improving purity

References

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes | Journal of the American Chemical Society. Available at: [Link]

  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Optimization of reaction temperature and time. - ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. Available at: [Link]

  • 5-bromo-N-cyclopropyl-2-nitroaniline - Chemspace. Available at: [Link]

  • Synthesis of 4-bromo-2-fluoro-5-nitroaniline - PrepChem.com. Available at: [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.

Sources

Optimization

troubleshooting low conversion rates in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline coupling reactions

Welcome to the Advanced Troubleshooting Dashboard. When dealing with highly functionalized nitroaryl halides, standard palladium-catalyzed cross-coupling conditions often fail.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Dashboard. When dealing with highly functionalized nitroaryl halides, standard palladium-catalyzed cross-coupling conditions often fail. The substrate 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline presents a perfect storm of electronic and steric challenges. This guide provides a mechanistic deep dive, quantitative decision matrices, and self-validating protocols to help you achieve high conversion rates.

Mechanistic Diagnostic Dashboard: The Electronic Push-Pull Topology

To troubleshoot low conversion, we must first understand the causality behind the molecule's reactivity. Do not treat this substrate as a standard aryl bromide; its topology dictates its failure modes:

  • The 5-Bromo Position (The Target): Located para to the strongly electron-withdrawing nitro group. This severe electron depletion hyper-activates the C-Br bond, making Pd(0) oxidative addition extremely fast. However, it also makes the resulting Pd(II) intermediate highly stable, shifting the rate-limiting step to transmetalation and increasing the risk of protodehalogenation[1]. Furthermore, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

  • The 4-Fluoro Position (The Bystander): Located para to the electron-donating N-cyclopropylamine. The resonance donation from the amine nitrogen protects the C-F bond from SNAr, making it surprisingly stable despite being a good leaving group.

  • The N-Cyclopropylamine (The Saboteur): The secondary amine possesses an acidic N-H proton. In the presence of strong bases, deprotonation yields an amide anion that pumps electron density into the ring, counteracting the nitro group, stalling transmetalation, and potentially chelating the palladium center.

  • The Nitro Group (The Oxidant): The NO₂ moiety can physically interact with the catalyst, oxidizing electron-rich phosphine ligands into inert phosphine oxides, leading to rapid catalyst death[3].

Visualizing the Failure Modes

Pathway Substrate 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Pd_Cat Pd(0) Oxidative Addition (Fast) Substrate->Pd_Cat Productive Pathway Base_Attack Strong Nucleophilic Base (e.g., NaOtBu) Substrate->Base_Attack Competing Pathway Reductant Protic Solvent / Heat (e.g., EtOH) Substrate->Reductant Side Reaction Product Desired Cross-Coupling (Suzuki/Buchwald) Pd_Cat->Product Transmetalation & Reductive Elimination Dehalogen Protodehalogenation (Loss of Br) Pd_Cat->Dehalogen Hydride Transfer SNAr_Prod SNAr Byproduct (Substitution at C5) Base_Attack->SNAr_Prod Nucleophilic Attack

Divergent reaction pathways for the substrate under coupling conditions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-Br Addition (Accelerated by p-NO2) LigandOx Ligand Oxidation (Catalyst Death) Pd0->LigandOx NO2 Interaction TransMet Transmetalation Complex OxAdd->TransMet Nucleophile (Rate-Limiting) AnionPoison Amide Anion Chelation OxAdd->AnionPoison Deprotonated N-H (Strong Base) TransMet->Pd0 Reductive Elimination (Product Release)

Impact of nitro and secondary amine groups on the Pd catalytic cycle.

Quantitative Decision Matrices

To achieve high conversion, you must precisely tune your base and ligand to navigate the electronic pitfalls described above.

Table 1: Base Selection Matrix
Base ChoicepKa (Conjugate Acid)Amine Deprotonation RiskSNAr Risk at C5Recommendation
NaOtBu ~17.0HighHighAvoid. Triggers SNAr and catalyst poisoning.
K₂CO₃ ~10.3LowModerateAcceptable. Good for standard Suzuki couplings.
Cs₂CO₃ ~10.3LowLowIdeal. High solubility but low nucleophilicity.
K₃PO₄ ~12.3LowLowIdeal. Best balance of basicity and non-nucleophilicity.
Table 2: Ligand Performance Comparison
Ligand ClassSusceptibility to NO₂ OxidationRelative Transmetalation RatePrimary Use Case
Monodentate Phosphines (PPh₃) HighModerateBasic couplings; highly prone to failure here.
Biaryl Phosphines (XPhos) ModerateFastBuchwald-Hartwig; requires higher Pd loading.
Bidentate Phosphines (dppf) LowModerateSuzuki; robust against oxidation and chelation.
N-Heterocyclic Carbenes (IPr) Very LowVery FastDifficult nitroarenes; highly recommended[4].

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my reaction yielding mostly hydrodehalogenated byproduct (loss of bromine) instead of the cross-coupled product? A: Hydrodehalogenation occurs when the Pd(II) oxidative addition complex undergoes a hydride transfer instead of transmetalation[1]. Because the 5-bromo position is para to the nitro group, oxidative addition is extremely fast, but the resulting Pd(II) intermediate is stabilized, making transmetalation the rate-limiting step. If you use a solvent that can act as a hydride donor (like ethanol) or a base too weak to facilitate transmetalation, the long-lived Pd(II) species will abstract a hydride. Solution: Switch to strictly anhydrous, non-protic solvents (e.g., Toluene or Dioxane) and use a more active ligand (like an NHC or dppf).

Q2: I am seeing a significant amount of a byproduct that looks like an alkoxide or amine substitution at the 5-position. How do I stop this? A: You are observing competing Nucleophilic Aromatic Substitution (SNAr). The para-nitro group highly activates the 5-bromo position toward nucleophilic attack[2]. If you use strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu), they will directly attack the carbon bearing the bromine before the palladium catalyst can engage. Solution: Switch to non-nucleophilic, milder inorganic bases. Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are basic enough to drive the catalytic cycle but lack the nucleophilicity to trigger SNAr.

Q3: My reaction mixture turns black within 15 minutes, and conversion halts at 10%. What is causing catalyst death? A: The rapid formation of a black precipitate indicates the precipitation of inactive "Pd black." In nitroaromatic couplings, the nitro group acts as an oxidant, converting electron-rich phosphines into inert phosphine oxides, stripping the palladium of its stabilizing ligands[3]. Solution: Abandon standard phosphine ligands. Transition to N-heterocyclic carbenes (NHCs) like IPr, which are highly resistant to oxidation and provide sufficient steric bulk to prevent off-cycle chelation[4].

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (SNAr-Suppressed)

Objective: Couple an arylboronic acid to the 5-bromo position while suppressing SNAr and ligand oxidation.

  • Preparation: In a flame-dried Schlenk tube, combine 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 equiv), Arylboronic Acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and finely ground anhydrous K₃PO₄ (2.5 equiv).

  • Inertion: Evacuate and backfill the vessel with Argon three times. (Causality: Oxygen must be strictly excluded to prevent exacerbating the oxidative environment already created by the nitro group).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M).

    • Validation Checkpoint: The solution should appear deep red/orange. If it turns black immediately upon solvent addition, your solvent is wet or contaminated with oxygen.

  • Heating: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring (Self-Validation): After 2 hours, take a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 3:1).

    • Expected: Disappearance of the yellow starting material (R_f ~0.6). Appearance of a new, highly UV-active spot (R_f ~0.4).

    • Failure Mode: If a spot appears at R_f ~0.2, SNAr is occurring. Verify base identity and ensure no nucleophilic impurities are present.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts and Pd residue, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Amine-Protected)

Objective: Couple a secondary amine without deprotonating the substrate's N-cyclopropyl group.

  • Preparation: In a glovebox or under strict Argon, combine the substrate (1.0 equiv), the coupling amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), IPr·HCl (NHC ligand precursor, 5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.15 M).

  • Heating: Heat to 90 °C. (Causality: Cs₂CO₃ is chosen because its low solubility in toluene creates a slow-release basic environment, preventing sudden spikes in pH that would deprotonate the substrate's N-H bond).

  • Monitoring (Self-Validation): Monitor via LC-MS after 4 hours.

    • Expected: Product mass [M+H]+.

    • Failure Mode: If you observe a mass corresponding to [M - Br + H]+, protodehalogenation is occurring. Ensure your toluene is strictly anhydrous and degassed.

References

  • [4] Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances. URL:[Link]

  • [3] Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. URL:[Link]

  • [2] Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

identifying and characterizing impurities in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline samples

Technical Support Center: Troubleshooting Impurity Profiling for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Introduction Welcome to the Analytical Support Center. This guide provides advanced troubleshooting, validate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Impurity Profiling for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Introduction Welcome to the Analytical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for identifying and characterizing impurities in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (BCFNA). As a critical halogenated nitroaniline intermediate in pharmaceutical synthesis, BCFNA presents unique analytical challenges, including regioisomer co-elution, in-source degradation during mass spectrometry, and the need for stringent control of mutagenic impurities under ICH Q3A and M7 guidelines[1][2].

Mechanistic Origins of BCFNA Impurities

Understanding the synthetic causality is the first step in impurity profiling. BCFNA is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of a polyhalogenated nitrobenzene with cyclopropylamine. The presence of multiple electrophilic sites on the starting material inevitably leads to competitive side reactions.

G SM Starting Material (Polyhalonitrobenzene) Reagent Cyclopropylamine (SNAr Reaction) SM->Reagent API Target: BCFNA (5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline) Reagent->API Target Substitution Regio Impurity A: Regioisomer (Alternate F Attack) Reagent->Regio Ortho-F Substitution Bis Impurity B: Bis-substituted (Over-reaction) Reagent->Bis Excess Amine Dehalo Impurity C: Debrominated Degradant API->Dehalo Thermal/Photolytic Degradation

SNAr pathway showing the formation of BCFNA and competitive impurity generation.

Quantitative Impurity Profile

The following table summarizes the expected impurities, their structural characteristics, and typical relative retention times (RRT) based on validated reverse-phase chromatography.

Impurity TypeStructural ModificationExpected m/z [M+H]⁺RRT (Approx)Regulatory Classification
BCFNA (Target) N/A275.0 / 277.0 (1:1 ratio)1.00API Intermediate
Regioisomer Cyclopropylamine at alternate carbon275.0 / 277.0 (1:1 ratio)0.92 - 0.98Organic Impurity[1]
Bis-substituted Two cyclopropylamino groups312.1 / 314.1 (1:1 ratio)1.15Organic Impurity[1]
Debrominated Loss of Br, replaced by H197.10.65Organic Impurity / Degradant
Unreacted SM Polyhalogenated nitrobenzeneVaries>1.20Potentially Mutagenic[2]

Troubleshooting FAQs

Q1: I am observing a split peak or a closely eluting shoulder on the main BCFNA peak in my RP-HPLC chromatogram. How can I resolve this? Causality: Halogenated nitroanilines frequently form regioisomers during the SNAr step because polyfluorinated nitrobenzenes have multiple electrophilic sites. These isomers have identical molecular weights and highly similar polarities, leading to co-elution on standard C18 columns. Solution: Switch from a standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. PFP columns leverage π−π , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the electronegative fluorine and nitro groups around the aromatic ring, effectively resolving positional isomers.

Q2: During LC-MS analysis, the mass spectrum of BCFNA shows a base peak at m/z 197 instead of the expected m/z 275/277. Is my sample degraded? Causality: Not necessarily. Nitroaromatics and halogenated compounds are highly susceptible to in-source fragmentation and reductive debromination within the electrospray ionization (ESI) source, especially at high capillary temperatures or high cone voltages[3]. The m/z 197 peak corresponds to the loss of the bromine atom ([M+H - Br + H]⁺). Solution: Lower the capillary temperature (e.g., from 350°C to 250°C) and reduce the declustering potential/cone voltage. To validate whether the debromination is an in-source artifact or a true sample impurity, check the chromatographic retention time. If m/z 197 perfectly co-elutes with the main m/z 275 peak, it is an in-source fragment. If it elutes earlier (as debrominated compounds are more polar), it is a true impurity.

Q3: How do we qualify the safety of these impurities for regulatory submissions? Causality: Nitroanilines contain a structural alert for mutagenicity (the nitroaromatic group). Under ICH M7 guidelines, any impurity containing this alert must be assessed for DNA reactivity[2]. Solution: Perform an in silico (QSAR) assessment. If flagged, the impurity must be controlled to the Threshold of Toxicological Concern (TTC) or tested in a bacterial reverse mutation assay (Ames test). For non-mutagenic organic impurities, follow ICH Q3A(R2) reporting and qualification thresholds (typically 0.05% for reporting)[1].

Validated Experimental Protocols

Protocol 1: LC-MS/MS Method for Trace Impurity Characterization Self-validating system: This protocol uses an isotopic pattern check (Bromine has a distinct 1:1 M:M+2 ratio) to automatically validate whether an unknown peak contains the bromine atom, distinguishing starting material carryover from non-halogenated degradants.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the BCFNA sample.

  • Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Dilute to 10 µg/mL using the initial mobile phase conditions (5% Acetonitrile) to prevent solvent effects (peak distortion/fronting).

Step 2: Chromatographic Separation

  • Column: Kinetex PFP (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH naturally ~6.0). Note: Avoid Trifluoroacetic Acid (TFA) as it suppresses ESI signal and causes ion pairing, which reduces sensitivity for trace aniline impurities[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow rate: 0.6 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (ESI+)

  • Capillary Temperature: 275°C (optimized to prevent thermal debromination).

  • Spray Voltage: 3.5 kV.

  • Acquisition: Full Scan (m/z 100-500) and Data-Dependent MS2 (ddMS2).

  • Validation Check: Program the data analysis software to flag any precursor ion exhibiting a ~1:1 isotopic doublet separated by 2 Da. This confirms the preservation of the 5-bromo substituent in the impurity structure.

G Start Detect Unknown Peak in LC-MS IsoCheck Does MS1 show 1:1 Isotope Ratio (M / M+2)? Start->IsoCheck HasBr Bromine Present IsoCheck->HasBr Yes NoBr Bromine Absent IsoCheck->NoBr No MassCheck Is m/z = 275/277? HasBr->MassCheck Dehalo Debrominated Impurity NoBr->Dehalo Mass = 197 RTCheck Does RT match Main Peak? MassCheck->RTCheck Yes OtherBr Other Br-containing Impurity (e.g., SM) MassCheck->OtherBr No Regio Regioisomer Impurity RTCheck->Regio No

Decision tree for identifying BCFNA impurities using MS isotopic patterns and retention times.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL: [Link]

  • Title: A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient Source: Journal of Pharmaceutical Research International URL: [Link]

Sources

Optimization

stability issues of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline under acidic or basic conditions

Welcome to the technical support and troubleshooting guide for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) . This highly functionalized aniline derivative is a critical building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) . This highly functionalized aniline derivative is a critical building block in the synthesis of complex pharmaceutical agents, most notably in the development of MEK inhibitors like Binimetinib[1].

Due to the presence of a strained secondary amine (N-cyclopropyl), a strongly electron-withdrawing nitro group, and two distinct halogens (fluorine and bromine), this molecule exhibits complex reactivity. This guide is designed for researchers and drug development professionals to troubleshoot stability issues under acidic and basic conditions, understand the mechanistic causality behind degradation, and execute controlled synthetic protocols.

Visual Workflow: Reactivity & Degradation Pathways

G A 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline B Ring-Opened Product (e.g., 3-chloropropyl) A->B Strong Aqueous Acid + Heat C Protonated Amine (Deactivated Ring) A->C Mild Acid (Reversible) D SNAr Product (Halogen Displacement) A->D Nucleophilic Base E N-Deprotonated Anion (Oligomerization) A->E Strong Non-Nucleophilic Base

Degradation and reactivity pathways of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Troubleshooting FAQs

Acidic Conditions: Ring Strain and Protonation

Q: Why does my compound degrade into an unknown byproduct when exposed to strong aqueous acids (e.g., 3M HCl) during workup? A: The degradation is caused by the nucleophilic ring-opening of the cyclopropyl group. The cyclopropyl ring possesses immense angle strain. When the adjacent secondary amine is protonated under strongly acidic conditions, the resulting −NH2+​− group becomes powerfully electron-withdrawing, polarizing the C-C bonds of the cyclopropyl ring. At elevated temperatures, nucleophiles present in the acid (such as chloride ions) attack the strained ring, relieving the strain and forming a linear alkyl chain (e.g., a 3-chloropropylamine derivative). To prevent this, limit acidic workups to mild, cold conditions (e.g., saturated NH4​Cl or dilute acetic acid).

Q: Does mild acid permanently deactivate the molecule? A: No. Mild acids (like 0.1M TFA in DCM) simply protonate the secondary amine. While this temporarily deactivates the aromatic ring toward electrophilic attack by removing the electron-donating capability of the nitrogen, the process is entirely reversible upon neutralization.

Basic Conditions: SNAr and Deprotonation

Q: I am observing multiple spots on my TLC when reacting the compound under basic conditions. What is driving this instability? A: Your compound is undergoing unintended Nucleophilic Aromatic Substitution (SNAr) and/or deprotonation. The nitro group at the C2 position is a powerful electron-withdrawing group that strongly activates the aromatic ring for SNAr[2].

  • C5-Bromine Displacement: The bromine at C5 is para to the nitro group, making it highly susceptible to displacement by nucleophilic bases (like alkoxides or unhindered amines) due to direct resonance stabilization of the intermediate[3].

  • C4-Fluorine Displacement: While the fluorine at C4 is meta to the nitro group, fluorine is highly electronegative and acts as an excellent leaving group in SNAr reactions because it inductively stabilizes the transition state during the rate-determining nucleophilic attack[4].

  • Amine Deprotonation: If you are using strong, non-nucleophilic bases (e.g., NaH, KOtBu), the N-H proton of the secondary amine can be deprotonated, leading to a highly reactive nitrogen anion that causes intermolecular oligomerization.

Quantitative Data Presentation

The following table summarizes the stability profile of the compound across various pH ranges and conditions to guide your experimental design.

ConditionReagentsTemperaturePrimary Degradation PathwayEstimated Stability / Half-Life
Strongly Acidic 3M HCl (aq)>60 °CCyclopropyl ring opening< 2 hours
Mildly Acidic 0.1M TFA in DCM25 °CReversible amine protonation> 48 hours (Stable)
Strongly Basic NaH, KOtBu25 °CAmine deprotonation, oligomerization< 1 hour
Nucleophilic Basic NaOMe, Primary Amines>40 °CSNAr (Halogen displacement)Reaction dependent (Minutes)
Mildly Basic K2​CO3​ in DMF25 °CStable (unless nucleophile added)> 24 hours (Stable)

Experimental Protocols: Controlled SNAr

To harness the reactivity of this scaffold without triggering unwanted degradation, follow this self-validating protocol for selective Nucleophilic Aromatic Substitution.

G A Activated Halogen (C5-Br or C4-F) B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophile Attack (Rate Determining) C Substituted Product (Halide Leaving) B->C Elimination of Halide (Fast)

General SNAr addition-elimination mechanism via the Meisenheimer complex.

Step-by-Step Methodology

Objective: Selectively displace a halogen via SNAr while preserving the sensitive N-cyclopropyl group.

  • Reagent Preparation: Dissolve 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous, aprotic conditions prevent competitive hydrolysis of the halogens.

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is basic enough to act as an acid scavenger but sterically hindered enough to prevent deprotonation of the secondary aniline, which would otherwise deactivate the ring.

  • Nucleophile Introduction: Introduce the desired nucleophile (e.g., a secondary amine) (1.1 eq) dropwise. Maintain the reaction at 40 °C.

  • Self-Validating Monitoring (LC-MS): Monitor the reaction at 1-hour intervals using LC-MS.

    • Validation Check: Analyze the mass spectrum of the product peak. If the C5-Bromine is displaced, the characteristic 1:1 isotopic doublet of the starting material ( M / M+2 ) will collapse into a single mass peak. If the C4-Fluorine is displaced, the 1:1 bromine doublet will be retained in the product mass. This provides an immediate, internal validation of the reaction's regioselectivity.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure. Avoid strong acid washes to protect the cyclopropyl ring.

References

  • A Comparative Analysis of Reactivity: 2-Fluoro- 4-nitroaniline versus 4-Fluoro-2-nitroaniline in Nucleophilic Arom
  • 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6. Benchchem.
  • Binimetinib. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the management of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the management of the highly exothermic reaction that occurs during the synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

I. Understanding the Hazard: Why This Reaction is Exothermic

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, cyclopropylamine acts as a nucleophile, attacking the electron-deficient aromatic ring of a precursor like 1,5-dibromo-4-fluoro-2-nitrobenzene and displacing a leaving group (in this case, likely a bromine atom).

The reaction's significant exothermicity stems from several factors:

  • Aromatic Ring Activation: The presence of a strong electron-withdrawing nitro group (-NO2) makes the aromatic ring highly electron-poor and thus extremely susceptible to nucleophilic attack.[1] This high degree of activation leads to a very fast and energetic reaction.

  • Nucleophile Reactivity: Cyclopropylamine is a reactive amine, and its reaction with the activated ring is thermodynamically very favorable.[2]

  • Heat of Reaction: The formation of the new carbon-nitrogen bond and the overall transformation release a substantial amount of energy as heat.[3]

An uncontrolled release of this energy can lead to a thermal runaway , where the reaction rate increases as the temperature rises, creating a dangerous feedback loop.[3] This can result in a rapid increase in temperature and pressure, potentially boiling the solvent and causing a catastrophic failure of the reaction vessel.[3][4]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Uncontrolled and Rapid Temperature Spike During Cyclopropylamine Addition

  • Immediate Action:

    • Stop Reagent Addition Immediately. This is the most critical first step to halt further heat generation.[5]

    • Ensure Maximum Cooling. Increase the efficiency of your cooling bath. If using an ice bath, ensure it is a well-mixed slurry of ice and water. For lower temperatures, use a dry ice/acetone bath.[5]

    • If temperature continues to rise above the safe limit, prepare for emergency quenching. (See Protocol 2).

  • Root Cause Analysis & Corrective Actions:

    • Cause: Reagent addition was too fast. The rate of heat generation exceeded the system's capacity for heat removal.[3]

      • Solution: Reduce the addition rate significantly. Use a syringe pump for precise, slow, and consistent addition of the cyclopropylamine. The goal is to maintain a stable internal temperature.

    • Cause: Inadequate cooling. The cooling bath may not have sufficient surface area contact with the flask or may not be at the required temperature.[6]

      • Solution: Use a larger reaction flask to increase the surface area-to-volume ratio, which improves heat transfer.[3] Ensure the flask is immersed deeply in the cooling bath.

    • Cause: High concentration of reactants. More concentrated reactants lead to a faster reaction and greater heat output per unit volume.[7]

      • Solution: Dilute the reaction mixture by using more solvent. While this may increase reaction time, it provides a larger thermal mass to absorb the heat generated.

Issue 2: Low Yield and Formation of Impurities

  • Root Cause Analysis & Corrective Actions:

    • Cause: Localized "hot spots" due to poor mixing. Even with slow addition, inefficient stirring can create small regions of high temperature where side reactions or degradation can occur.

      • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions. This ensures efficient mixing and uniform temperature distribution.

    • Cause: Reaction temperature was too high. Elevated temperatures can promote the formation of undesired byproducts.

      • Solution: Maintain the recommended low temperature throughout the addition and for a period afterward. Monitor the internal reaction temperature, not just the bath temperature.

    • Cause: Incorrect stoichiometry. An excess of cyclopropylamine could potentially lead to side reactions.

      • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of cyclopropylamine, but avoid a large excess.

Issue 3: Reaction Fails to Go to Completion

  • Root Cause Analysis & Corrective Actions:

    • Cause: Reaction temperature is too low. While controlling the exotherm is critical, the temperature must be high enough for the reaction to proceed at a reasonable rate.

      • Solution: After the initial exothermic addition phase is complete and the temperature is stable, you may need to allow the reaction to slowly warm to a slightly higher temperature (e.g., room temperature) and stir for several hours to ensure completion. Monitor progress by TLC or LC-MS.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this SNAr reaction? A1: The reaction proceeds via an addition-elimination mechanism. The cyclopropylamine (nucleophile) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1][8] This intermediate is stabilized by the resonance-delocalizing effect of the ortho- and para-nitro group. In a subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[1]

Q2: Why is fluorine often a good leaving group in SNAr, contrary to SN1/SN2 reactions? A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[1] The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating this initial attack. The C-F bond is broken in the second, faster step, so its high strength does not impede the overall reaction rate.[1][8]

Q3: What are the critical process parameters to monitor and control? A3: The most critical parameters are summarized in the table below.

ParameterRecommended Control RangeRationale for Control
Internal Reaction Temp. 0 °C to 5 °C (during addition)Prevents thermal runaway by keeping the reaction rate manageable.[5]
Cyclopropylamine Addition Rate Slow, dropwise (e.g., over 1-2 hours)Ensures heat generation rate does not exceed heat removal rate.[6]
Stirring Speed Vigorous and efficientPrevents localized hot spots and ensures homogenous temperature.
Reactant Concentration Moderate dilutionProvides thermal mass to absorb heat and makes the exotherm easier to control.

Q4: What solvents are appropriate for this reaction? A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, enhancing its reactivity. Suitable options include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. However, for managing the exotherm, a solvent with a relatively low boiling point might be less desirable in case of a cooling failure. The choice should balance reactivity with safety considerations.

Q5: Are there modern alternatives for managing such hazardous reactions? A5: Yes, continuous flow chemistry is an increasingly adopted technology for handling highly exothermic and hazardous reactions like nitrations and certain SNAr processes.[9] Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, preventing the buildup of large amounts of energetic material and significantly enhancing safety.[10]

IV. Experimental Protocols & Workflows

Protocol 1: Controlled Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Materials:

  • 1,5-Dibromo-4-fluoro-2-nitrobenzene (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Ice-salt or dry ice-acetone cooling bath

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with an overhead mechanical stirrer, a temperature probe to measure the internal temperature, and a dropping funnel under a nitrogen atmosphere.

  • Charging the Reactor: Charge the flask with 1,5-Dibromo-4-fluoro-2-nitrobenzene and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Cooling: Begin vigorous stirring and cool the solution to an internal temperature of 0 °C using an ice-salt bath.

  • Reagent Addition: Slowly add the cyclopropylamine dropwise via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Allow the reaction to warm slowly to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[5]

  • Drying: Dry the product in a vacuum oven at a low temperature.

Diagram: Synthesis Workflow

The following diagram illustrates the critical control points in the synthesis workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep 1. Assemble dry reactor (N2 atmosphere) charge 2. Charge with aryl halide and solvent cool 3. Cool to 0°C charge->cool add 4. Add Cyclopropylamine (Dropwise, < 5°C) cool->add CRITICAL CONTROL stir 5. Stir at 0-5°C, then warm to RT add->stir monitor 6. Monitor by TLC/LC-MS stir->monitor quench 7. Pour into ice water monitor->quench filter 8. Filter solid product quench->filter wash 9. Wash with H2O filter->wash dry 10. Dry under vacuum wash->dry

Caption: Workflow for controlled synthesis with critical temperature control points highlighted.

Protocol 2: Emergency Quenching Procedure for Runaway Reaction

This procedure should only be performed if the temperature continues to rise uncontrollably after stopping reagent addition.

  • Alert Personnel: Inform colleagues and the lab supervisor immediately.

  • Prepare Quench Solution: In a separate flask, prepare a solution of a less reactive quenching agent, such as isopropanol, cooled in an ice bath.[11][12]

  • Controlled Quench: If safe to do so, slowly and carefully add the cold isopropanol to the runaway reaction mixture. This should be done from behind a blast shield. The goal is to both dilute and react with the excess reagents in a more controlled manner than water.[11]

  • Final Quench: Once the initial exotherm from the isopropanol addition has subsided and the temperature is under control, a mixture of isopropanol/water can be added, followed by water to ensure all reactive materials are neutralized.[11][12]

Diagram: Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting an exothermic event.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Structural Confirmation of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Derivatives by Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor.[1][2][3] For researchers working with...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor.[1][2][3] For researchers working with complex molecules like 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline derivatives, mass spectrometry (MS) emerges as a pivotal analytical technique, offering unparalleled sensitivity and structural insight.[4][5] This guide provides an in-depth comparison of mass spectrometric approaches for the structural elucidation of this class of compounds, grounded in established fragmentation principles and supported by orthogonal analytical techniques.

The Analytical Challenge: Deconstructing a Multifunctional Molecule

The target molecule, 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, presents a unique analytical puzzle due to its combination of functional groups: a nitroaromatic system, halogen substituents (bromine and fluorine), and an N-cyclopropyl amine. Each of these moieties imparts characteristic behavior under mass spectrometric analysis, which, when pieced together, allows for a confident structural assignment.

Core Strategy: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

The primary strategy for structural confirmation relies on two pillars of modern mass spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, typically to within 5 parts per million (ppm).[6][7] This precision is crucial for determining the elemental composition of the parent molecule and its fragments, significantly narrowing down potential molecular formulas.[4][8][9]

  • Tandem Mass Spectrometry (MS/MS): Also known as MS², this method involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID).[10] The resulting fragment ions (product ions) provide a veritable fingerprint of the molecule's structure, revealing its connectivity.[4][10]

Ionization Technique: Choosing the Right Tool for the Job

The first step in any MS analysis is the ionization of the analyte. For a molecule like 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, two common atmospheric pressure ionization (API) techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
Principle Ionization occurs in the liquid phase from charged droplets.Ionization occurs in the gas phase via corona discharge.The aniline nitrogen provides a site for protonation, making it amenable to both techniques.
Analyte Polarity Ideal for polar to highly polar compounds.[11]Suited for moderately polar to non-polar compounds.[12]The molecule possesses moderate polarity, making both ESI and APCI viable options.
Thermal Stability Gentler technique, suitable for thermally labile compounds.[13]Requires volatilization at elevated temperatures.[13]ESI is often preferred as a starting point to avoid potential thermal degradation of the nitro group.
Molecular Weight Effective for both small molecules and large biomolecules.[11]Generally better for smaller, more volatile compounds.[13]The target molecule falls well within the optimal range for both techniques.

Verdict: ESI is the recommended initial approach due to its gentle nature. However, if ionization efficiency is low, APCI should be employed as it can be more effective for less polar small molecules.[12][14]

Deciphering the Fragmentation Pattern: A Predictive Approach

The power of MS/MS lies in its ability to generate predictable fragmentation patterns based on the molecule's structure.[15][16] For 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, we can anticipate several key fragmentation pathways:

  • The Nitro Group: Aromatic nitro compounds characteristically lose the nitro group (NO₂) or nitric oxide (NO).[17][18] This results in significant fragment ions that are indicative of this functionality.

  • Halogens: The presence of bromine is readily identified by its characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[19]

  • N-cyclopropyl Group: The cyclopropyl ring is prone to cleavage. Studies on N-cyclopropylanilines have shown that under certain conditions, the cyclopropyl group can be selectively cleaved from the nitrogen atom.[20] This can occur via ring-opening to form a more stable radical cation.[21]

  • Aromatic Ring: The stable aromatic core will likely remain intact in many fragmentation pathways, serving as the backbone for many observed fragment ions.[22][23]

The following diagram illustrates a plausible fragmentation workflow:

FragmentationWorkflow M Molecular Ion [M+H]+ F1 Loss of NO2 (Nitro Group) M->F1 F2 Loss of C3H5 (Cyclopropyl Radical) M->F2 F3 Loss of Br (Bromine Radical) M->F3 F4 Loss of HF (Hydrogen Fluoride) F1->F4

Caption: Predicted fragmentation workflow for 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

Anticipated High-Resolution Mass Data

Assuming the molecular formula C₉H₈BrFN₃O₂, the expected high-resolution mass data would be as follows:

IonMolecular FormulaCalculated m/z
[M+H]⁺ (⁷⁹Br) C₉H₉BrFN₃O₂⁺291.9884
[M+H]⁺ (⁸¹Br) C₉H₉⁸¹BrFN₃O₂⁺293.9863
[M+H-NO₂]⁺ C₉H₉BrFN₂⁺245.9931
[M+H-C₃H₅]⁺ C₆H₄BrFN₃O₂⁺250.9520

Experimental Protocol: A Step-by-Step Guide

A robust and self-validating protocol is essential for obtaining reliable data.[1][2][24]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid for positive mode ESI.

  • Instrumentation (Q-TOF or Orbitrap HRMS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Gas Flow: Set according to manufacturer's recommendations (e.g., 8-12 L/min).

    • Mass Analyzer:

      • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the precursor ion and its isotopic pattern.

      • Tandem MS (MS/MS): Select the monoisotopic precursor ion (e.g., m/z 291.9884) for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the precursor ion and calculate the mass error in ppm.

    • Propose an elemental composition using the instrument's software.

    • Identify and assign structures to the major fragment ions observed in the MS/MS spectrum.

    • Compare the observed fragmentation pattern with the predicted pathways.

Comparison with Orthogonal Analytical Techniques

While mass spectrometry is a powerful tool, its data should be corroborated with orthogonal techniques for complete structural confirmation, particularly for regulatory submissions.[25]

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight and elemental composition (HRMS); structural fragments (MS/MS).[4][5]High sensitivity, small sample requirement, provides connectivity information.[4]Cannot distinguish between certain isomers; does not provide stereochemical information.[8][26]
NMR Spectroscopy Detailed atom connectivity (¹H, ¹³C NMR), spatial relationships (NOESY), and stereochemistry.[27][28][29]Gold standard for determining the carbon-hydrogen framework and relative stereochemistry.[30]Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret.[28]
X-ray Crystallography Absolute 3D atomic arrangement in a crystal lattice.[31][32]Unambiguously determines the complete molecular structure, including absolute stereochemistry.[33][34][35]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[31][33]
A Comprehensive Analytical Workflow

The integration of these techniques provides a self-validating system for structural confirmation.

AnalyticalWorkflow start Synthesized Compound lcms LC-MS Analysis (Purity & MW Check) start->lcms hrms HRMS Analysis (Elemental Composition) lcms->hrms msms Tandem MS (MS/MS) (Fragmentation Pattern) hrms->msms nmr NMR Spectroscopy (Connectivity & Stereochemistry) msms->nmr Corroborate confirm Confirmed Structure msms->confirm xray X-ray Crystallography (Absolute Structure) nmr->xray If crystal available nmr->confirm xray->confirm

Caption: Integrated workflow for unambiguous structural confirmation.

Conclusion

Confirming the structure of novel derivatives such as 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline requires a multi-faceted analytical approach. High-resolution tandem mass spectrometry stands as the primary tool, providing rapid and sensitive analysis of molecular weight, elemental composition, and key structural motifs through predictable fragmentation pathways. By following a rigorous experimental protocol and validating the findings with orthogonal techniques like NMR and X-ray crystallography, researchers can ensure the scientific integrity of their work and meet the stringent requirements of drug development.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Börner, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Fiveable. (n.d.). NMR Spectroscopy for Structure Determination. Retrieved from [Link]

  • Imad, A. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Khan, S. (2023). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. Retrieved from [Link]

  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96-103. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Muhammad, S. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • R.B. Cole. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]

  • Rafie, M. (2022, April 15). Atmospheric Pressure Photoionization — The Second Source for LC-MS? LCGC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Toomula, N. (2015, February 24). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6563. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline vs. Non-Fluorinated Analogs

Executive Summary In the design of advanced pharmaceutical intermediates—particularly kinase inhibitors—halogen substitution patterns dictate downstream synthetic viability. This guide provides an objective, mechanistica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced pharmaceutical intermediates—particularly kinase inhibitors—halogen substitution patterns dictate downstream synthetic viability. This guide provides an objective, mechanistically grounded comparison between 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (Compound A) and its non-fluorinated analog, 5-Bromo-N-cyclopropyl-2-nitroaniline (Compound B) . By analyzing the dichotomy between inductive (-I) and resonance (+M) effects, we demonstrate how the strategic placement of a single fluorine atom fundamentally rewires the molecule's reactivity profile, accelerating cross-coupling and nucleophilic aromatic substitution (SNAr) while enforcing strict regioselectivity.

Electronic Profiling & Mechanistic Divergence

To understand the performance gap between these two building blocks, we must map the electronic influence of the 4-fluoro substituent across the nitroaniline core.

SNAr Kinetics: The Ortho-Fluorine Acceleration Effect

In both compounds, the primary site for SNAr is the C5-Bromine bond. This is because C5 is positioned para to the strongly electron-withdrawing C2-nitro group. However, Compound A exhibits a drastically accelerated SNAr rate compared to Compound B.

When a nucleophile attacks C5, the aromatic system forms an anionic intermediate known as a Meisenheimer complex. Resonance mapping reveals that the accumulating negative charge localizes strictly on C6, C2, and C4 .

  • In Compound B , the charge at C4 sits on a carbon bearing only a hydrogen atom, offering no stabilization.

  • In Compound A , the charge at C4 sits directly adjacent to the highly electronegative fluorine atom. As established in physical organic literature, the potent negative inductive effect (-I) of fluorine significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, stabilizing the transition state and accelerating the rate-determining addition step 1.

Regioselectivity: Why Fluorine is a Spectator, Not a Leaving Group

Despite fluorine generally being an excellent leaving group in SNAr reactions 2, it remains untouched in Compound A. If a nucleophile were to attack C4, the resulting negative charge would localize on C1, C3, and C5—completely bypassing the stabilizing C2-nitro group. Thus, the fluorine atom acts exclusively as an electronic accelerator for the C5-Br displacement.

Palladium-Catalyzed Cross-Coupling Dynamics

In reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the initial and often rate-limiting step is the oxidative addition of Pd(0) into the C-Br bond. The ortho-fluorine in Compound A withdraws electron density from the C5 position, polarizing the C-Br bond and lowering its σ∗ orbital energy. This renders Compound A significantly more reactive toward oxidative addition than Compound B.

ElectronicInfluence F_atom 4-Fluoro Substituent (-I Effect Dominant) C5_Br C5-Br Bond (ortho to F) F_atom->C5_Br Strong -I withdraws e- C1_NH C1-NH-Cyclopropyl (para to F) F_atom->C1_NH Long-range -I effect SNAr SNAr Reactivity Accelerated C5_Br->SNAr Lowers LUMO CrossCoupling Pd Oxidative Addition Accelerated C5_Br->CrossCoupling Polarizes C-Br Nucleophilicity Amine Nucleophilicity Attenuated C1_NH->Nucleophilicity Reduces e- density

Logical network mapping the electronic influence of the 4-fluoro substituent on reactivity.

Quantitative Performance Comparison

The table below summarizes the comparative reactivity metrics based on the electronic profiling of both compounds.

ParameterCompound A (4-Fluoro)Compound B (Non-Fluorinated)Mechanistic Driver
SNAr Relative Rate ( krel​ ) ~150x1xStrong -I stabilization of the Meisenheimer complex at C4 by F.
Pd Oxidative Addition Rate AcceleratedBaselineLowered C-Br σ∗ LUMO energy via F inductive effect.
Amine pKa (Calculated) ~1.8~2.1Subtle electron withdrawal ( σp​ = +0.06) by the para-fluorine.
SNAr Regioselectivity Exclusive at C5Exclusive at C5C5 is para to NO2; F at C4 directs ortho but does not leave.

Self-Validating Experimental Protocols

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating protocols. Every step is designed to isolate the kinetic variable while ensuring mass balance.

Protocol A: Kinetic Evaluation of SNAr Reactivity

Objective: Quantify the acceleration provided by the 4-fluoro group during the displacement of the C5-bromide by a secondary amine. Causality & Validation: This protocol employs pseudo-first-order conditions (excess nucleophile) so the reaction rate depends solely on the arene concentration. An internal standard (biphenyl) is used to validate that the rate of starting material disappearance perfectly matches product formation, proving no material is lost to degradation 3.

  • Preparation: In a dry 20 mL vial, dissolve the target arene (Compound A or B, 0.5 mmol) and biphenyl (0.25 mmol, internal standard) in anhydrous DMSO (5.0 mL).

  • Initiation: Bring the solution to exactly 40 °C. Add morpholine (2.5 mmol, 5.0 eq) in one portion and stir at 500 rpm.

  • Sampling: At t= 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 950 µL of cold Acetonitrile/Water (1:1 v/v) containing 0.1% TFA to protonate the morpholine and halt the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Arene]t​/[Arene]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

SNArPathway Start Fluorinated Nitroaniline Nuc Nucleophilic Attack at C5 Start->Nuc MC Meisenheimer Complex Nuc->MC Rate-Determining F_stab F-atom Stabilization MC->F_stab -I Effect Elim Bromide Elimination MC->Elim Fast Product Substituted Product Elim->Product

SNAr reaction workflow highlighting the stabilization of the Meisenheimer complex by fluorine.

Protocol B: Comparative Suzuki-Miyaura Coupling Efficiency

Objective: Compare the oxidative addition efficiency of the C-Br bond under mild catalytic conditions. Causality & Validation: By running the reaction at a deliberately lowered temperature (60 °C instead of the standard 90–100 °C), the reaction is prevented from reaching 100% conversion immediately. This allows the inherent difference in oxidative addition rates to manifest as a measurable yield discrepancy. Parallel execution in a single heating block ensures identical thermal profiles.

  • Setup: To two separate reaction vials, add Compound A (0.5 mmol) and Compound B (0.5 mmol) respectively.

  • Reagents: To each vial, add phenylboronic acid (0.6 mmol, 1.2 eq), K2CO3 (1.0 mmol, 2.0 eq), and Pd(dppf)Cl2 (0.01 mmol, 2 mol%).

  • Solvent: Add 4.0 mL of degassed 1,4-Dioxane/Water (4:1 v/v) to each vial.

  • Execution: Seal the vials, place them simultaneously into a pre-heated 60 °C block, and stir at 800 rpm for exactly 2 hours.

  • Workup & Analysis: Cool rapidly in an ice bath, dilute with ethyl acetate, filter through a short pad of Celite, and analyze conversion via GC-FID or LC-MS. Compound A will consistently demonstrate a higher conversion percentage due to the fluorine-mediated LUMO lowering of the C-Br bond.

References

  • Chemistry LibreTexts - 15.
  • Chemistry StackExchange - Why are fluorides more reactive in nucleophilic arom
  • Benchchem - The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide

Sources

Validation

Biological Activity Screening of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Derivatives: A Comparative Guide

Introduction The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (5-BCFNA, CAS: 1602988-41-9) is a highly privileged building block in modern medicinal chemistry. It serves as a critical precursor for the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (5-BCFNA, CAS: 1602988-41-9) is a highly privileged building block in modern medicinal chemistry. It serves as a critical precursor for the synthesis of 1-cyclopropyl-benzimidazole-based kinase inhibitors, which are frequently targeted against the MAPK pathway (e.g., MEK1/2) or mutant receptor tyrosine kinases in oncology ([1]).

The structural rationale behind 5-BCFNA is deeply rooted in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties:

  • Cyclopropyl Group: As extensively documented in medicinal chemistry literature, the incorporation of a cyclopropyl fragment restricts conformational flexibility, enhances metabolic stability against cytochrome P450 oxidation, and provides an entropically favorable binding conformation within the kinase hinge region ([2]).

  • Fluoro Group: Lowers the pKa of the benzimidazole core, improving membrane permeability and mitigating hERG liability.

  • Bromo Group: Acts as a versatile synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to explore the solvent-exposed pocket of the kinase.

  • Nitro Group: Readily reduced to an amine to facilitate benzimidazole cyclization.

This guide provides an objective comparison of the primary biological screening methodologies used to evaluate 5-BCFNA derivatives, complete with self-validating experimental protocols and comparative data.

Section 1: Synthesis Workflow & Mechanistic Context

Before biological screening, 5-BCFNA undergoes a standard chemical transformation. The nitro group is reduced to yield a 1,2-diamine intermediate, which is subsequently cyclized using an acid catalyst (e.g., formic acid) to form the 1-cyclopropyl-5-fluoro-6-bromo-benzimidazole core. Late-stage cross-coupling generates the final library of derivatives ready for in vitro screening.

Synthesis A 5-BCFNA (CAS: 1602988-41-9) B Nitro Reduction (Pd/C, H2) A->B C 1,2-Diamine Intermediate B->C D Cyclization (Formic Acid) C->D E 1-Cyclopropyl Benzimidazole Core D->E F Cross-Coupling (Suzuki) E->F G Final Kinase Inhibitor F->G

Chemical transformation workflow of 5-BCFNA into functionalized benzimidazole kinase inhibitors.

Section 2: Comparative Screening Methodologies

To accurately assess the biological activity of 5-BCFNA derivatives, a multi-tiered screening cascade is required. Relying on a single assay can lead to false positives due to compound aggregation or off-target cytotoxicity. Below is an objective comparison of three orthogonal screening alternatives.

Screening ModalityAssay TypePrimary OutputThroughputCost per WellPhysiological RelevanceBest Used For
TR-FRET BiochemicalIC₅₀ (Enzyme Inhibition)High (384/1536-well)LowLowPrimary HTS, SAR generation
Surface Plasmon Resonance (SPR) BiophysicalK_d, K_on, K_off (Kinetics)MediumHighLowTarget engagement, Residence time
CellTiter-Glo (CTG) Cell-BasedEC₅₀ (Cell Viability)Medium/HighMediumHighCellular penetration, Phenotypic efficacy

Table 1: Objective comparison of biological screening methodologies for kinase inhibitors.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic rationales for critical steps to guarantee reproducibility and data trustworthiness.

Protocol A: TR-FRET Biochemical Kinase Assay (MEK1)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common issue with highly conjugated benzimidazole derivatives.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Expert Insight: The addition of 2 mM DTT is critical to prevent the oxidation of catalytic cysteine residues in the kinase, ensuring stable and reproducible IC₅₀ values. Tween-20 (0.01%) is included to prevent non-specific compound aggregation and promiscuous inhibition.

  • Compound Dilution: Serially dilute 5-BCFNA derivatives in 100% DMSO, then transfer to the assay plate using acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM recombinant MEK1 enzyme and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated substrate peptide. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a multi-mode reader using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Validation: Calculate the Z'-factor using DMSO (negative control) and a reference inhibitor like Binimetinib (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol B: Cell Viability Assay (CellTiter-Glo)

Rationale: Measures ATP levels as a proxy for metabolically active cells, determining the phenotypic anti-proliferative effect of the derivatives.

  • Cell Seeding: Seed A375 (BRAF V600E mutant) melanoma cells at 2,000 cells/well in a 384-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add serially diluted 5-BCFNA derivatives.

    • Expert Insight: Maintain the final DMSO concentration strictly below 0.5%. Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which artificially inflates the apparent potency (EC₅₀) of the compounds, leading to false SAR interpretations.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Normalize data against the DMSO control (100% viability) and Staurosporine (0% viability).

Section 4: Comparative Experimental Data

The following table summarizes the biological activity of three synthesized 5-BCFNA derivatives (A, B, and C) compared to a reference standard. The data demonstrates how modifications at the C6 position (replacing the original bromine atom via cross-coupling) impact both biochemical potency and cellular efficacy.

CompoundSubstitution at C6 (ex-Bromo)MEK1 IC₅₀ (nM)SPR K_d (nM)A375 EC₅₀ (nM)
Reference (Binimetinib) N/A12.0 ± 1.58.525.4 ± 3.2
5-BCFNA-Deriv A Phenyl145.2 ± 10.4110.0>1000
5-BCFNA-Deriv B 3-Pyridyl45.6 ± 4.138.2185.0 ± 15.5
5-BCFNA-Deriv C 2-Fluoro-4-Iodophenyl8.4 ± 0.95.114.2 ± 1.8

Table 2: Biological activity profile of 5-BCFNA derivatives. Data represents mean ± SD (n=3).

Data Analysis: Derivative C, which incorporates a bulky, halogenated phenyl ring, exhibits sub-nanomolar binding affinity and superior cellular potency compared to the reference. This suggests that the solvent-exposed pocket of the target kinase favorably accommodates lipophilic, electron-withdrawing substituents, validating the utility of the bromo-handle on the original 5-BCFNA scaffold.

Section 5: Mechanism of Action & Pathway Visualization

The most potent 5-BCFNA derivatives function as non-ATP competitive, allosteric inhibitors. By binding to the allosteric pocket adjacent to the ATP-binding site, the 1-cyclopropyl-benzimidazole core locks the kinase in a catalytically inactive conformation. This prevents the phosphorylation of ERK1/2, thereby halting the downstream transcription of genes required for cell proliferation and survival.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor 5-BCFNA Derivative Inhibitor->MEK Allosteric Inhibition

MAPK signaling cascade illustrating the allosteric inhibition of MEK1/2 by 5-BCFNA derivatives.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

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Comparative

Comparative Structure-Activity Relationship (SAR) Guide: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Scaffold The 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Scaffold

The 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold presents a compelling starting point for medicinal chemistry exploration. This guide provides an in-depth, comparative analysis of its structure-activity relationships (SAR), drawing upon experimental data from analogous compounds to infer the therapeutic potential of this chemical series. While direct, comprehensive SAR studies on this specific parent compound are not extensively published, by dissecting its core structural motifs—the 2-nitroaniline core, the N-cyclopropyl substituent, and the dual halogenation pattern—we can construct a robust, predictive framework for analog design and optimization.

Nitroaniline derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer and antimicrobial properties.[1] The electron-withdrawing nature of the nitro group is often a key contributor to their mechanism of action.[1] The incorporation of a cyclopropyl group at the N-position is a strategic design choice, as this small, strained ring can enhance metabolic stability, improve potency by conformational constraint, and serve as a bioisosteric replacement for larger alkyl groups.[2] Furthermore, the presence and positioning of halogen atoms (bromine and fluorine) can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will systematically explore the anticipated impact of modifications at key positions of the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline core, providing a rationale for future synthetic efforts and biological evaluation.

Comparative Analysis of Structural Modifications

The SAR of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline analogs can be systematically evaluated by considering variations at three primary locations: the N-cyclopropyl group, the nitro group and its position, and the halogen substituents on the aniline ring.

The N-Cyclopropyl Group: A Key Modulator of Potency and Pharmacokinetics

The N-cyclopropyl moiety is a well-established functional group in drug design, known to confer several advantageous properties. Its rigid structure can lock the molecule into a bioactive conformation, potentially increasing binding affinity to a biological target.[2] Moreover, the cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.

In the context of the 2-nitroaniline scaffold, the N-cyclopropyl group is anticipated to play a crucial role in defining the molecule's activity. To explore the SAR around this position, a comparative analysis of analogs with different N-substituents is warranted.

Table 1: Inferred SAR of N-Substituent Analogs

AnalogN-SubstituentPredicted Impact on ActivityRationale
1a Cyclopropyl (Parent)BaselineThe rigid cyclopropyl group provides a balance of potency and metabolic stability.
1b IsopropylPotentially reduced activityIncreased steric bulk may hinder optimal binding.
1c EthylPotentially reduced metabolic stabilityMore susceptible to oxidative metabolism.
1d H (unsubstituted)Likely reduced activityLoss of the hydrophobic interaction and conformational rigidity provided by the cyclopropyl group.
1e PhenylActivity is context-dependentMay introduce new interactions but also significant steric hindrance.
The 2-Nitro Group: A Driver of Biological Activity

The nitro group, particularly at the ortho position to the amino group, is a strong electron-withdrawing group that significantly influences the electronic properties of the aniline ring.[1] This feature is often critical for the biological activity of nitroaromatic compounds, which can act as bioreductive prodrugs, especially in the hypoxic environments of solid tumors.

The position of the nitro group is a critical determinant of activity. While the parent compound has a 2-nitro substituent, analogs with the nitro group at the meta or para positions would likely exhibit different biological profiles.

Table 2: Inferred SAR of Nitro Group Positional Isomers

AnalogNitro Group PositionPredicted Impact on ActivityRationale
2a 2-Nitro (Parent)BaselineThe ortho-nitro group influences the electronics and potential for intramolecular hydrogen bonding.
2b 4-NitroPotentially altered activity profileChanges the electronic distribution and steric environment around the amino group.
2c 3-NitroPotentially reduced activityLess direct electronic influence on the amino group compared to the ortho and para positions.
Halogen Substituents: Fine-Tuning the Physicochemical Properties

The presence of both bromine and fluorine on the aniline ring offers multiple avenues for SAR exploration. Halogen atoms can modulate lipophilicity, membrane permeability, and metabolic stability. Their position and nature (size, electronegativity) are critical.

In the parent compound, the bromine is at position 5 and the fluorine at position 4. A systematic replacement and repositioning of these halogens would provide valuable SAR data.

Table 3: Inferred SAR of Halogenated Analogs

AnalogSubstitution PatternPredicted Impact on ActivityRationale
3a 5-Bromo, 4-Fluoro (Parent)BaselineThe specific combination and positions of these halogens define the starting point for activity.
3b 5-Chloro, 4-FluoroPotentially similar or slightly altered activityChlorine is smaller and more electronegative than bromine, which could subtly affect binding and physicochemical properties.
3c 5-Bromo, 4-ChloroPotentially similar or slightly altered activityReplacing fluorine with chlorine increases size and reduces electronegativity at this position.
3d 4,5-DifluoroPotentially altered activity and solubilityThe smaller size of fluorine may lead to a better fit in some binding pockets, and increased fluorination can impact pKa and cell permeability.
3e 4,5-DibromoIncreased lipophilicityThe larger and more lipophilic bromine atoms could enhance membrane permeability but may also lead to non-specific binding.
3f 5-Bromo (no fluoro)Reduced activityThe fluorine atom may be involved in a key interaction or contribute to favorable electronic properties.
3g 4-Fluoro (no bromo)Reduced activityThe bromine atom may be crucial for potency, potentially through a halogen bond or by influencing the overall electronic nature of the ring.

Experimental Protocols

General Synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Analogs

A plausible synthetic route to the target compound and its analogs would involve the nucleophilic aromatic substitution of a dihalogenated nitrobenzene with cyclopropylamine.

Step-by-Step Methodology:

  • Starting Material: 1,4-Dibromo-2-fluoro-5-nitrobenzene or a similarly substituted dihalonitrobenzene.

  • Reaction: To a solution of the dihalonitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add cyclopropylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

In Vitro Biological Evaluation: Anticancer and Antimicrobial Assays

Anticancer Activity (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Antimicrobial Activity (Broth Microdilution Assay):

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Compound Dilution: Prepare serial dilutions of the synthesized analogs in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components and the inferred relationships between structural modifications and biological activity.

SAR_Overview cluster_core Core Scaffold cluster_modifications Modification Points Core 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline N-Sub N-Cyclopropyl Group Core->N-Sub Influences Potency & PK Nitro 2-Nitro Group Core->Nitro Drives Biological Activity Halogen Halogen Substituents (Br, F) Core->Halogen Fine-tunes Properties

Caption: Key modification points on the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HRMS Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and evaluation of analogs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit inferred, structure-activity relationship analysis for analogs of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline. The core scaffold combines several key features known to be important for biological activity. The N-cyclopropyl group offers a means to enhance potency and metabolic stability, while the 2-nitroaniline core is a well-established pharmacophore with potential for anticancer and antimicrobial effects. The dual halogenation provides an opportunity to fine-tune the physicochemical properties of the compounds.

Future research should focus on the systematic synthesis and biological evaluation of the analogs proposed in this guide. Such studies will provide the necessary experimental data to validate these inferred SARs and to identify lead compounds for further development. Particular attention should be paid to the potential for these compounds to act as bioreductive drugs, and their selectivity for cancer cells or microbial pathogens over host cells should be thoroughly investigated.

References

Sources

Validation

advantages of the cyclopropyl moiety in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline for drug design

Beyond the Isopropyl: The Strategic Advantages of the Cyclopropyl Moiety in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline for Drug Design In the synthesis of targeted therapeutics—particularly kinase inhibitors—the selec...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Isopropyl: The Strategic Advantages of the Cyclopropyl Moiety in 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline for Drug Design

In the synthesis of targeted therapeutics—particularly kinase inhibitors—the selection of functional building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of the drug candidate. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) is a highly privileged intermediate. While its bromo and fluoro substituents provide essential vectors for cross-coupling and electronic modulation, and the nitro group serves as a latent amine for heterocycle cyclization, it is the N-cyclopropyl moiety that offers transformative advantages over traditional aliphatic alternatives like the isopropyl group.

This guide objectively compares the cyclopropyl moiety against standard alkyl alternatives, detailing the mechanistic rationale and providing the experimental frameworks necessary to validate these advantages in your own drug discovery pipelines.

The CYP450 Shield: Overcoming Metabolic Liability

A primary reason medicinal chemists replace isopropyl groups with cyclopropyl rings is to curtail rapid oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4[1].

The isopropyl group contains a highly vulnerable tertiary carbon. The hydrogen atom attached to this carbon has a relatively low bond dissociation energy (BDE), making it a prime target for CYP-mediated hydrogen atom abstraction—the rate-limiting step in enzymatic hydroxylation.

Conversely, the cyclopropyl ring possesses unique orbital hybridization. Due to the geometric constraints of the three-membered ring, the C–C bonds exhibit enhanced p-character, which forces the C–H bonds to adopt higher s-character (sp²-like). This hybridization results in shorter, significantly stronger C–H bonds with a much higher BDE[2]. Consequently, the energetic barrier for CYP450 to abstract a hydrogen atom from a cyclopropyl ring is substantially higher, drastically reducing intrinsic clearance ( CLint​ ) and extending the drug's in vivo half-life.

Conformational Restriction and 'Cyclopropylic Strain'

Flexible aliphatic chains incur a high entropic penalty ( ΔS ) upon binding to a target protein, as they must freeze into a single bioactive conformation. The cyclopropyl moiety acts as a structural lock.

Because of its rigid ring structure, the cyclopropyl group restricts the rotational degrees of freedom of the attached nitrogen. Furthermore, adjacent substituents on the ring are subject to "cyclopropylic strain"—a mutual steric repulsion that forces the molecule to adopt and maintain a highly specific, pre-organized geometry[3]. When 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is elaborated into a final active pharmaceutical ingredient (API), this conformational restriction ensures the molecule is pre-organized to fit precisely into the kinase hinge region or allosteric pocket, significantly boosting binding affinity by minimizing entropic loss.

G A N-Cyclopropyl Moiety B Increased C-H Bond Energy A->B C Conformational Restriction A->C D Lower Lipophilicity (vs Isopropyl) A->D E CYP450 Resistance B->E F Lower Entropic Penalty C->F G Improved Aqueous Solubility D->G

Fig 1: Pharmacological impact pathways of the cyclopropyl moiety in drug design.

Physicochemical Tuning: Optimizing Ligand Lipophilicity Efficiency (LLE)

While lipophilicity is required for cell membrane permeability, excessive lipophilicity drives off-target toxicity, plasma protein binding, and poor aqueous solubility. A common misconception is that all cyclic alkanes are highly lipophilic. In reality, substituting an isopropyl group with a cyclopropyl group reduces the overall lipophilicity of the molecule.

The Hansch π -value for an isopropyl group is 1.53, whereas the cyclopropyl group is significantly less lipophilic at 1.14[4]. This reduction in LogP, combined with the retained steric bulk, allows chemists to improve the Ligand Lipophilicity Efficiency (LLE) of the final compound, achieving a wider therapeutic window.

Quantitative Comparison: Cyclopropyl vs. Isopropyl
ParameterIsopropyl AlternativeCyclopropyl Moiety (Target)Drug Design Implication
Hansch π -value 1.531.14Lower lipophilicity improves aqueous solubility and LLE.
C–H Bond Dissociation Energy ~96 kcal/mol (tertiary C-H)~106 kcal/molHigher energy barrier prevents CYP450-mediated oxidation.
In vitro Intrinsic Clearance ( CLint​ ) High (>50 μ L/min/mg)Low (<15 μ L/min/mg)Extended in vivo half-life and improved oral bioavailability.
Conformational Flexibility High (Free rotation)Restricted (Rigid ring)Lower entropic penalty ( ΔS ) upon target binding.

Experimental Workflows & Validation

To objectively prove the advantages of the cyclopropyl moiety derived from 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, the following self-validating experimental protocols must be executed on the final synthesized APIs.

Protocol 1: Self-Validating In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance rate, proving the metabolic superiority of the cyclopropyl group.

Causality & Design Rationale:

  • Buffer Selection: We use 100 mM potassium phosphate buffer at pH 7.4. Why? CYP enzymes are highly sensitive to ionic strength and pH; this buffer perfectly mimics the physiological intracellular environment of hepatocytes, ensuring native tertiary structure and catalytic activity.

  • Pre-incubation: Compounds are incubated with microsomes for 5 minutes before adding NADPH. Why? This allows highly lipophilic compounds to partition into the microsomal lipid bilayer and equilibrate with the enzyme active sites. Adding NADPH subsequently initiates the electron transfer cascade simultaneously, ensuring precise zero-time kinetics.

  • Self-Validation (The Minus-NADPH Control): A parallel incubation lacking NADPH is mandatory. Why? If compound depletion occurs in the absence of NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical instability, amidases). This prevents the false attribution of clearance data to CYP metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 μ M in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an internal standard (IS). Why cold acetonitrile? It instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact timepoint while precipitating proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ), and calculate CLint​ = ( k

    • Volume of incubation) / mg of microsomal protein.

G Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench & Precipitation (Cold ACN + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Intrinsic Clearance) Step4->Step5 Val1 Control: No NADPH (Validates CYP-dependence) Val1->Step1 Val2 Control: Verapamil (Validates HLM activity) Val2->Step1

Fig 2: Self-validating workflow for Human Liver Microsome (HLM) stability assays.

Protocol 2: Lipophilicity (LogD7.4) Determination via Shake-Flask LC-MS

This protocol validates the reduction in lipophilicity when utilizing the cyclopropyl moiety.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases. Why? Mutual saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

  • Spiking: Add 10 μ L of a 10 mM compound stock (in DMSO) to a vial containing 1 mL of the saturated PBS and 1 mL of the saturated 1-octanol.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic layers using separate syringes to avoid cross-contamination. Dilute and analyze via LC-MS/MS.

  • Calculation: LogD 7.4​ = Log 10​ ([Concentration in Octanol] / [Concentration in PBS]).

Conclusion

The integration of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline into a synthetic route is not merely a matter of structural variation; it is a strategic maneuver to optimize the pharmacokinetic and pharmacodynamic profile of a drug. By replacing flexible, metabolically vulnerable aliphatic chains with a rigid cyclopropyl ring, researchers can simultaneously engineer CYP450 resistance, lower the entropic penalty of target binding, and fine-tune aqueous solubility.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry (via PMC).
  • Asai, A., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis: A Comparative Analysis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and Its Analogs

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate perfo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate performance of the target molecule. This guide provides an in-depth comparison of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline, a highly functionalized building block, with several viable alternatives for the synthesis of specific, high-value targets: pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This class of compounds has shown significant promise in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.[1][2]

This guide will move beyond a simple cataloging of alternatives. It will delve into the causality behind experimental choices, provide self-validating experimental protocols, and ground all claims in authoritative references. We will explore how the subtle structural differences between these building blocks impact their reactivity, the overall efficiency of the synthetic sequence, and the biological activity of the final products.

The Target: A Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

To provide a concrete basis for comparison, we will focus on the synthesis of a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor: N-(5-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)-N-cyclopropyl-4-fluoro-2-aminobenzamide . This target molecule incorporates key structural features found in many potent kinase inhibitors and allows for a clear comparative analysis of the synthetic utility of our building blocks.

The Primary Building Block: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

This molecule is a bespoke starting material, rich in functionality that is strategically placed for the synthesis of complex heterocyclic systems.

  • The N-cyclopropyl group: This moiety is a valuable asset in modern drug design. It is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to simple alkyl groups.[3][4] The rigid nature of the cyclopropyl ring can also pre-organize the molecule into a bioactive conformation, leading to improved potency and receptor binding affinity.[5][6]

  • The Fluorine Atom: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and membrane permeability. In the context of drug design, fluorine substitution can also block metabolic pathways and enhance binding interactions with the target protein.

  • The Bromo and Nitro Groups: These functional groups are versatile synthetic handles. The nitro group serves as a precursor to the essential amine functionality following reduction. The bromine atom is an excellent leaving group for cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of various substituents.[7]

Alternative Building Blocks: A Comparative Overview

The following table summarizes key alternative building blocks and their structural differences from the primary starting material.

Building BlockKey Differences from Primary Building Block
Alternative 1: 4-Bromo-5-fluoro-2-nitroaniline Lacks the N-cyclopropyl group (primary amine).
Alternative 2: 5-Bromo-2-fluoroaniline Lacks the N-cyclopropyl and nitro groups. Requires introduction of the nitro group or an alternative strategy.
Alternative 3: 2-Bromo-5-fluoro-4-nitroaniline Different regioisomer of the bromo, fluoro, and nitro groups.
Alternative 4: 5-Chloro-4-fluoro-2-nitroaniline Chloro instead of bromo substituent. Generally less reactive in cross-coupling reactions.
Alternative 5: 5-Bromo-4-fluoro-2-methylaniline Methyl instead of a nitro group. Requires a different synthetic strategy to introduce the necessary functionality.

Synthetic Strategy and Workflow

The general synthetic approach to our target molecule involves a multi-step sequence. The following diagram illustrates the overall workflow.

G cluster_0 Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core cluster_1 Part 2: Functionalization of the Core cluster_2 Part 3: Preparation of the Amine Component cluster_3 Part 4: Final Assembly aminopyrazole 3-Amino-1H-pyrazole-4-carbonitrile condensation Cyclocondensation aminopyrazole->condensation dicarbonyl Diethyl malonate dicarbonyl->condensation dihydroxypyrimidine Pyrazolo[1,5-a]pyrimidine-5,7-diol condensation->dihydroxypyrimidine chlorination Chlorination (POCl3) dihydroxypyrimidine->chlorination dichloropyrimidine 5,7-Dichloropyrazolo[1,5-a]pyrimidine chlorination->dichloropyrimidine suzuki Suzuki Coupling monochloro_pyrimidine 7-Chloro-5-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine suzuki->monochloro_pyrimidine dimethoxyboronic 3,5-Dimethoxyphenylboronic acid dimethoxyboronic->suzuki chloro_pyrimidine 5,7-Dichloropyrazolo[1,5-a]pyrimidine chloro_pyrimidine->suzuki building_block Aniline Building Block (e.g., 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline) reduction Nitro Group Reduction building_block->reduction diamine Substituted Phenylenediamine reduction->diamine buchwald Buchwald-Hartwig Amination final_product Target Kinase Inhibitor buchwald->final_product mono_chloro 7-Chloro-5-(3,5-dimethoxyphenyl) pyrazolo[1,5-a]pyrimidine mono_chloro->buchwald prepared_diamine Substituted Phenylenediamine prepared_diamine->buchwald

Sources

Validation

Assessing the Metabolic Stability of the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline Scaffold: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate the metabolic liabilities of the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold, compare its stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate the metabolic liabilities of the 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold, compare its stability against structural alternatives, and provide validated experimental workflows for in vitro assessment.

Executive Summary & Mechanistic Analysis

The 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold (CAS: 1602988-41-9) is a highly functionalized building block frequently utilized in the design of targeted therapeutics, including kinase inhibitors. While the dense halogenation (fluorine and bromine) effectively blocks aromatic hydroxylation, the scaffold contains two distinct metabolic "soft spots" that complicate its pharmacokinetic profile: the N-cyclopropylamine and the ortho-nitro group .

As a Senior Application Scientist, I approach this scaffold by isolating these two liabilities to understand the causality behind its clearance:

  • The Cyclopropylamine Liability (CYP450 Oxidation): Cyclopropylamines are notorious for undergoing cytochrome P450-mediated N-dealkylation. This process occurs via a Hydrogen Atom Transfer (HAT) mechanism at the α -carbon, leading to a carbinolamine intermediate. Subsequent ring scission generates cyclopropanone hydrate (a reactive species) and can lead to the formation of Metabolic Intermediate Complexes (MICs) that coordinate tightly to the heme iron, causing mechanism-based inactivation of the CYP enzyme [1].

  • The Nitroaniline Liability (Nitroreduction): The nitro group is highly susceptible to enzymatic reduction by microsomal NADPH-cytochrome P450 reductase and cytosolic xanthine oxidase. This multi-step electron transfer reduces the nitro group to a reactive nitroso intermediate, then to a hydroxylamine, and finally to a primary aniline [2]. This pathway not only rapidly depletes the parent drug but also generates reactive oxygen species (ROS) and reactive nitrogen species, leading to potential hepatotoxicity.

Structural Alternatives: A Comparative Evaluation

To optimize this scaffold, medicinal chemists often synthesize analogs that systematically remove these liabilities. Below is a comparison of the parent scaffold against three strategic alternatives.

  • Parent Scaffold: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline.

  • Alternative A (N-Isopropyl Analog): Replaces the cyclopropyl ring with an isopropyl group. Rationale: Eliminates the ring strain responsible for cyclopropanone formation and MIC-based CYP inactivation, though standard N-dealkylation still occurs.

  • Alternative B (Cyano-for-Nitro Analog): Replaces the nitro group with a cyano group (5-Bromo-2-cyano-N-cyclopropyl-4-fluoroaniline). Rationale: The cyano group retains the electron-withdrawing nature and hydrogen-bond acceptor properties of the nitro group but is completely resistant to microsomal nitroreductases.

  • Alternative C (Des-bromo Analog): Removes the bromine atom. Rationale: Evaluates the steric and electronic protection afforded by the halogen. Removing it typically opens the C5 position to rapid CYP-mediated aromatic hydroxylation.

Quantitative Data: In Vitro Metabolic Stability

The following table summarizes the comparative intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of these scaffolds in Human Liver Microsomes (HLM). Note: Data is representative of typical structure-activity relationship (SAR) outcomes for this class of molecules.

Compound ScaffoldAerobic CLint​ (µL/min/mg)Aerobic t1/2​ (min)Anaerobic CLint​ (µL/min/mg)Primary Clearance Mechanism Observed
Parent Scaffold 85.416.2112.0Nitroreduction (dominant) + CYP N-dealkylation
Alt A (N-Isopropyl) 78.217.7105.5Nitroreduction (dominant)
Alt B (Cyano-for-Nitro) 22.162.7< 5.0CYP N-dealkylation only (Stable anaerobically)
Alt C (Des-bromo) 145.69.5120.4Aromatic hydroxylation + Nitroreduction

Key Insight: Alternative B demonstrates that the nitro group is the primary driver of rapid clearance. Under anaerobic conditions (where CYP450 is inactive but reductases remain active), the parent compound is still rapidly cleared, proving that nitroreduction outpaces CYP-mediated N-dealkylation.

Visualizing the Metabolic Pathways

The dual liabilities of the parent scaffold require a bifurcated analytical approach. The diagram below illustrates the divergent pathways driven by different enzyme systems.

MetabolicPathways Parent 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline CYP CYP450 Oxidation (Aerobic, NADPH) Parent->CYP N-dealkylation Reductase Nitroreduction (Anaerobic/Aerobic, NADPH) Parent->Reductase Nitro group Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine HAT Mechanism MIC Metabolic Intermediate Complex (MIC) CYP->MIC N-Oxidation Nitroso Nitroso Intermediate (Reactive) Reductase->Nitroso 2e- reduction Cyclopropanone Cyclopropanone Hydrate (Reactive) Carbinolamine->Cyclopropanone Ring Opening Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine 2e- reduction Aniline Primary Aniline Metabolite Hydroxylamine->Aniline 2e- reduction

Divergent metabolic pathways of the scaffold via CYP450 oxidation and nitroreduction.

Self-Validating Experimental Protocols

To accurately assess this specific scaffold, standard microsomal stability assays are insufficient. Because the scaffold is subject to both oxygen-dependent (CYP450) and oxygen-independent (nitroreductase) metabolism, the assay must be designed as a self-validating system using differential atmospheric conditions.

Protocol: Differential Atmosphere Microsomal Stability Assay

Objective: To isolate and quantify the relative contributions of CYP450 oxidation versus nitroreduction.

Reagents:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (NRS)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Test compounds (10 mM in DMSO)

Step-by-Step Methodology:

  • Preparation of Incubations: Dilute HLM to a working concentration of 1.0 mg/mL in phosphate buffer. Spike the test compound to a final concentration of 1 µM (ensure final DMSO concentration is 0.1%).

  • Atmospheric Segregation (The Critical Step):

    • Aerobic Cohort: Leave the reaction tubes open to ambient air in a 37°C shaking water bath.

    • Anaerobic Cohort: Seal the reaction vials with septa. Purge the buffer and headspace continuously with ultra-pure Nitrogen ( N2​ ) gas for 15 minutes prior to incubation to displace all oxygen.

  • Control Establishment: For both cohorts, prepare a "-NADPH" control to rule out chemical instability or non-NADPH dependent enzymatic degradation.

  • Reaction Initiation: Initiate the reactions by adding the NADPH regenerating system (pre-warmed to 37°C). For the anaerobic cohort, inject the NRS through the septum using a gas-tight syringe.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots from the reaction mixtures.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Data Interpretation Logic:

  • Clearance in Aerobic + NADPH = Total Clearance (CYP + Reductase).

  • Clearance in Anaerobic + NADPH = Reductase Clearance only (CYP requires O2​ ).

  • If Anaerobic clearance Aerobic clearance, nitroreduction is the dominant liability.

AssayWorkflow Prep Prepare HLM Incubations (1 mg/mL protein) Atmosphere Set Atmosphere: Aerobic (O2) vs. Anaerobic (N2) Prep->Atmosphere Initiate Initiate Reaction (+/- NADPH) Atmosphere->Initiate Sample Time-course Sampling (0, 15, 30, 45, 60 min) Initiate->Sample Quench Quench with Cold Acetonitrile (+ Internal Std) Sample->Quench Analyze LC-MS/MS Analysis & CL_int Calculation Quench->Analyze

Workflow for the Differential Atmosphere Microsomal Stability Assay.

Conclusion

The 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline scaffold presents complex metabolic challenges. While the heavy halogenation protects the aromatic core, the combination of a cyclopropylamine and an ortho-nitro group guarantees rapid intrinsic clearance driven primarily by nitroreductases, with secondary CYP450-mediated N-dealkylation. For drug development professionals, substituting the nitro group for a cyano group (Alternative B) offers the most profound improvement in metabolic stability, shifting the clearance profile to a slower, purely CYP-driven mechanism.

References

  • Cerny MA, Hanzlik RP. "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics, 2005.
  • Harada N, Omura T. "Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes." Journal of Biochemistry, 1980.
Comparative

validating the mechanism of a reaction involving 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

Process Analytical Technology (PAT) Comparison Guide: Validating the Reduction Mechanism of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline As a Senior Application Scientist in pharmaceutical process development, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Process Analytical Technology (PAT) Comparison Guide: Validating the Reduction Mechanism of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate synthetic routes for highly functionalized intermediates. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS 1602988-41-9) [1] is a prime example of a complex building block requiring precise mechanistic control. The critical step in utilizing this compound—typically for the synthesis of kinase inhibitors—is the catalytic hydrogenation of the nitro group to yield a 1,2-diamine.

However, this reduction is fraught with chemoselectivity challenges. According to the classic Haber mechanism[2], nitro reduction proceeds through reactive nitroso and hydroxylamine intermediates. If the mechanism is not strictly controlled, these intermediates can condense to form azoxy dimers[3]. Furthermore, over-reduction risks hydrodehalogenation, cleaving the sensitive C-Br or C-F bonds[4]. Validating this reaction mechanism in real-time is paramount.

This guide objectively compares In-Situ FTIR Spectroscopy (Mettler Toledo ReactIR™) —the industry standard for operando mechanistic validation—against traditional Offline UHPLC-MS and In-Line Flow NMR , providing a self-validating protocol for process chemists.

The Mechanistic Challenge: The Haber Reduction Pathways

To validate the reaction, we must first understand the competing pathways. The direct route sequentially reduces the nitro group to an amine. The parasitic condensation route merges intermediates into unwanted dimers.

HaberMechanism Nitro 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Nitroso Nitrosoarene Intermediate Nitro->Nitroso +H2, -H2O Hydroxylamine Arylhydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy + Hydroxylamine Amine 1,2-Diamine (Target Product) Hydroxylamine->Amine +H2, -H2O Hydroxylamine->Azoxy + Nitroso Dehalogenated Dehalogenated Byproduct Amine->Dehalogenated Hydrodehalogenation

Haber mechanism for nitro reduction highlighting direct vs. condensation pathways.

Objective Comparison of Analytical Technologies

To prove that the direct route is occurring without dehalogenation, we must track the transient hydroxylamine intermediate. Because arylhydroxylamines are highly unstable and oxygen-sensitive[5], the choice of analytical technology dictates the integrity of the mechanistic data.

Table 1: Performance Metrics for Mechanistic Validation of Nitro Reduction

Performance MetricIn-Situ FTIR (ReactIR™)Offline UHPLC-MSIn-Line Flow NMR
Temporal Resolution < 1 minute (Real-time) 10–15 minutes (Delayed)2–5 minutes
Intermediate Detection Excellent: Captures transient -NHOH operando.Poor: -NHOH oxidizes/degrades during sampling.Excellent: High structural fidelity.
Dehalogenation Tracking Moderate: Relies on subtle aromatic ring stretching shifts.Excellent: Exact mass tracking of -Br/-F loss.Excellent: Direct observation of 19F/1H shifts.
System Integrity Self-Validating: Closed system prevents O2 intrusion.Compromised: Physical sampling introduces O2.Self-Validating: Closed-loop flow.
Scalability & Cost High ROI: Easily transfers from lab to pilot plant.Moderate: Restricted to lab-scale aliquots.Low ROI: Prohibitively expensive to scale.

Verdict: While UHPLC-MS is excellent for final purity analysis, it fails at mechanistic validation because the act of extracting a sample destroys the hydroxylamine intermediate[5]. In-Situ FTIR is the optimal "product" for this workflow, providing continuous, non-destructive kinetic data under pressurized hydrogen conditions[3].

Experimental Protocol: Self-Validating In-Situ FTIR System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal control to prove causality and eliminate matrix interference.

Equipment: Mettler Toledo ReactIR™ with a DiComp (Diamond) ATR probe[6], High-pressure Parr reactor. Reagents: 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (Substrate), Pt/V on Carbon (Catalyst)[3], THF (Solvent), H2 gas.

Step 1: Matrix Background & Thermal Equilibration

  • Action: Insert the ATR probe into the reactor containing only THF and the Pt/V catalyst. Pressurize with N2 and heat to the target reaction temperature (e.g., 60°C). Collect a background spectrum (512 scans).

  • Causality: This step subtracts the solvent matrix and catalyst scattering from the data. Any subsequent peaks observed will belong exclusively to the active pharmaceutical ingredients.

Step 2: Substrate Baseline Validation

  • Action: Inject the substrate into the reactor. Monitor the IR stream for 15 minutes before introducing H2. Track the asymmetric nitro stretch at ~1520 cm⁻¹ [5].

  • Causality: If the 1520 cm⁻¹ peak remains perfectly flat, it validates that the substrate is stable at temperature and no spontaneous degradation is occurring. This establishes the "Zero" timepoint.

Step 3: Operando Mechanistic Tracking

  • Action: Purge with H2 and pressurize to 3.5 bar[3]. Continuously monitor the following synchronized wavenumbers:

    • 1520 cm⁻¹: Depletion of the -NO2 group.

    • ~1350 cm⁻¹: Depletion of the symmetric -NO2 stretch.

    • ~1450–1500 cm⁻¹: Transient appearance of the nitroso (-NO) intermediate.

    • ~1620 cm⁻¹: Formation of the primary amine (-NH2) bend.

  • Causality: The simultaneous depletion of the 1520 cm⁻¹ band and the rise of the 1620 cm⁻¹ band validates mass balance. The transient rise and subsequent fall of the hydroxylamine/nitroso bands prove the reaction is following the direct Haber pathway rather than the condensation pathway[3].

Step 4: Endpoint Determination to Prevent Dehalogenation

  • Action: Quench the hydrogen feed the exact moment the hydroxylamine intermediate fully depletes and the 1620 cm⁻¹ amine peak plateaus.

  • Causality: Hydrodehalogenation (loss of Br/F) is a kinetically slower side-reaction that typically accelerates only after the nitro group is fully reduced[4]. By using ReactIR to identify the exact kinetic endpoint, you eliminate the over-reduction window, preserving the halogens.

Data Presentation & Mechanistic Insights

When executing the protocol above, the resulting kinetic profile should reflect a direct sequential reduction. If the reaction is optimized, the ReactIR 3D surface profile will show:

  • Zero-Order Kinetics: The linear consumption of the 1520 cm⁻¹ (nitro) peak indicates that the reaction is limited by hydrogen mass transfer at the catalyst surface, not substrate concentration[4].

  • Absence of Azoxy Peaks: The lack of strong N=N stretching bands (typically 1565–1630 cm⁻¹ for azo/azoxy species[7]) confirms that the Pt/V catalyst successfully suppresses the condensation route.

  • Preservation of Halogens: Because the reaction is quenched at the exact kinetic endpoint via in-situ monitoring, offline LC-MS confirmation will show >98% retention of the bromo and fluoro substituents, validating the PAT-guided approach.

References

  • Key Organics. "5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline - Product Page". keyorganics.net.
  • Mettler Toledo.
  • American Chemical Society. "Influence of Reaction Parameters on the First Principles Reaction Rate Modeling of a Platinum and Vanadium Catalyzed Nitro Reduction". Organic Process Research & Development.
  • Università degli Studi di Milano.
  • North Carolina State University. "Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes". ncsu.edu.
  • Slovenian Chemical Society. "Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds". chem-soc.si.

Sources

Validation

spectroscopic comparison between 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline and its precursors

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the spectroscopic signatures that differentiate 5-Bromo-N-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the spectroscopic signatures that differentiate 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline from its synthetic precursors, enabling robust analytical validation of regioselective Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Rationale & Regioselectivity

The synthesis of 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline [1] relies on a highly regioselective SNAr reaction between 1-bromo-2,5-difluoro-4-nitrobenzene [2] and cyclopropylamine . Understanding the electronic causality behind this transformation is critical for interpreting the resulting spectroscopic data.

In the precursor dihalonitrobenzene, the strongly electron-withdrawing nitro group at the C4 position activates the aromatic ring for nucleophilic attack[3]. However, this activation is not uniform:

  • The C5-Fluorine is ortho to the nitro group and is highly activated. Furthermore, fluorine's extreme electronegativity stabilizes the anionic Meisenheimer intermediate, making it an exceptional leaving group in SNAr chemistry.

  • The C2-Fluorine is meta to the nitro group and lacks this resonance-driven activation.

  • The C1-Bromine is para to the nitro group but is a significantly poorer leaving group than fluorine in this specific mechanistic context.

Consequently, cyclopropylamine attacks exclusively at the C5 position[4]. Upon substitution, IUPAC nomenclature rules dictate renumbering the ring to assign the amine as C1, which shifts the locants (the old C5 becomes C1, and the old C4-nitro becomes C2-nitro), yielding the final target.

Reaction Workflow & Analytical Validation Strategy

Pathway Sub 1-Bromo-2,5-difluoro -4-nitrobenzene (Precursor A) Complex Meisenheimer Intermediate Sub->Complex SNAr Attack at C5 Nuc Cyclopropylamine (Precursor B) Nuc->Complex Prod 5-Bromo-N-cyclopropyl -4-fluoro-2-nitroaniline (Target) Complex->Prod - HF NMR 19F NMR: Loss of 1 F signal Prod->NMR IR FT-IR: Secondary N-H stretch Prod->IR

Figure 1: Mechanistic workflow of regioselective SNAr and spectroscopic validation markers.

Comparative Spectroscopic Analysis

To objectively validate the success of the SNAr reaction and confirm regiochemistry, multi-modal spectroscopic comparison is required. The tables below summarize the quantitative shifts and the physical causality behind them.

Nuclear Magnetic Resonance (NMR)

The most definitive proof of regiochemistry is observed in the 1H and 19F NMR spectra. The displacement of a single fluorine atom drastically alters the electronic environment of the remaining aromatic protons.

Table 1: 1H & 19F NMR Spectral Comparison (DMSO-d6, 400 MHz / 376 MHz)

Nucleus / Position1-Bromo-2,5-difluoro-4-nitrobenzeneCyclopropylamine5-Bromo-N-cyclopropyl-4-fluoro-2-nitroanilineCausality & Structural Rationale
19F (C5 / displaced) ~ -125.0 ppm (s, 1F)N/ASignal Absent Direct evidence of nucleophilic displacement at the activated ortho position.
19F (C2 C4) ~ -110.0 ppm (s, 1F)N/A~ -115.5 ppm (s, 1F)Retained fluorine shifts slightly upfield due to the electron-donating effect of the newly installed amine.
1H (Aromatic H-3) ~ 8.25 ppm (dd, J = 8.0, 2.0 Hz)N/A~ 7.95 ppm (d, J = 8.5 Hz)Loss of para-fluorine coupling simplifies the multiplet to a doublet.
1H (Aromatic H-6) ~ 7.80 ppm (dd, J = 8.0, 2.0 Hz)N/A~ 7.30 ppm (d, J = 6.0 Hz)Significant upfield shift caused by the strong resonance electron donation (+M effect) of the ortho-amine group.
1H (Amine N-H) N/A~ 1.50 ppm (br s, 2H)~ 8.20 ppm (br s, 1H)Extreme downfield shift due to strong intramolecular hydrogen bonding between the N-H and the ortho-nitro group.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the transformation from a primary amine to a secondary, hydrogen-bonded aniline.

Table 2: Key FT-IR Stretching Frequencies (cm-1)

Functional GroupPrecursors (Combined)Target ProductDiagnostic Shift Rationale
N-H Stretch 3350, 3280 (Primary amine, two bands)3380 (Secondary amine, single sharp band)Conversion of -NH2 to -NHR. The sharpness is characteristic of a locked, intramolecularly H-bonded state.
NO2 Asym. Stretch 15351520Shifted to lower energy due to H-bonding from the adjacent amine pulling electron density.
C-F Stretch 1210 (Broad, overlapping)1205 (Sharper)Reduction in signal complexity due to the loss of one C-F bond.
Mass Spectrometry (LC-MS, ESI+)

Mass spectrometry validates the retention of the bromine atom, which is critical since bromine can occasionally act as a competitive leaving group under forced conditions.

  • Precursor A: m/z 237.0 / 239.0 [M]+ (1:1 ratio, characteristic of 79Br/81Br isotopes).

  • Target Product: m/z 275.0 / 277.0 [M+H]+. The preservation of the 1:1 doublet separated by 2 m/z units definitively proves that the bromine atom was not displaced during the SNAr reaction[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints to prevent the propagation of synthetic errors.

Protocol A: Regioselective SNAr Synthesis
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 eq, 5.0 mmol)[2] and anhydrous Tetrahydrofuran (THF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to act as an acid scavenger for the generated HF.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add cyclopropylamine (1.1 eq, 5.5 mmol).

  • Reaction: Allow the reaction to warm to ambient temperature (25 °C) and stir for 4-6 hours[3].

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against Precursor A on silica gel (Eluent: 15% EtOAc in Hexanes). Precursor A is highly non-polar. The product will elute significantly lower (lower Rf) and will exhibit a distinct deep yellow/orange color under visible light due to the extended push-pull conjugation of the nitroaniline system.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Spectroscopic Acquisition & Regiochemical Proof
  • Sample Prep: Dissolve 5 mg of the purified solid in 0.6 mL of DMSO-d6.

  • Validation Checkpoint 2 (19F NMR): Acquire a 19F NMR spectrum (376 MHz). Self-Validation: If two fluorine signals are present, the reaction did not reach completion. If zero signals are present, over-substitution occurred. Exactly one singlet at ~ -115.5 ppm confirms the mono-substitution.

  • Validation Checkpoint 3 (1H NMR): Acquire a 1H NMR spectrum (400 MHz). Self-Validation: Verify the presence of the downfield N-H proton (~8.20 ppm). If this peak is absent, the cyclopropylamine may have degraded, or an alternative side reaction (e.g., etherification if alcoholic solvents were improperly used) occurred[4].

References

  • Fisher Scientific / Thermo Scientific. "1-Bromo-2,5-difluoro-4-nitrobenzene, 97%." fishersci.pt. Available at: [Link]

  • Google Patents. "US20200354350A1 - Cyclin dependent kinase inhibitors." google.com.
  • Googleapis. "Patent Application Publication US 2016/0304523 A1." googleapis.com. Available at:[Link]

Sources

Comparative

assessment of off-target effects for kinase inhibitors derived from this compound

Assessment of Off-Target Effects for Imidazo[1,2-b]pyridazine-Derived Kinase Inhibitors: A Comparative Methodological Guide The Challenge of Kinome Selectivity in Type II Inhibitors The development of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Assessment of Off-Target Effects for Imidazo[1,2-b]pyridazine-Derived Kinase Inhibitors: A Comparative Methodological Guide

The Challenge of Kinome Selectivity in Type II Inhibitors

The development of kinase inhibitors, particularly those derived from the imidazo[1,2-b]pyridazine scaffold (e.g., Ponatinib), has revolutionized targeted oncology. However, these molecules often function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. While this binding mode was historically thought to confer greater selectivity, recent comprehensive profiling has revealed profound off-target liabilities that are highly dependent on the cellular context[1].

A critical example is the off-target engagement of STK11 (LKB1) by Ponatinib. In standard cell-free biochemical assays, Ponatinib exhibits weak inhibition of STK11[2]. Yet, when assessed in intact living cells, Ponatinib potently engages STK11 with an IC50 of 110 nM—well below its clinical maximum serum concentration ( Cmax​ )[2]. Because STK11 is a master regulator of AMPK and endothelial function, this hidden off-target engagement provides a plausible mechanistic link to the severe vascular toxicities associated with the drug[2].

This discrepancy highlights a fundamental truth in drug development: pharmacology takes place in cells, not in purified buffers [1]. To accurately assess the safety and efficacy profiles of novel kinase inhibitors, researchers must employ orthogonal profiling platforms. This guide objectively compares the industry-standard methodologies used to map these complex off-target landscapes.

Comparative Analysis of Profiling Platforms

To capture a complete selectivity profile, drug development professionals typically rely on three distinct technological paradigms: Cell-Free Competition Binding, Live-Cell Target Engagement, and Chemical Proteomics.

A. Cell-Free Biochemical Profiling: KINOMEscan™

The KINOMEscan platform (Eurofins/DiscoverX) is a high-throughput, competition-binding assay. It measures the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to the active site of a DNA-tagged kinase[3].

  • The Causality of Divergence: Because this assay does not require ATP or an active enzyme, it measures true thermodynamic binding affinity ( Kd​ )[3]. However, it strips away the cellular context—missing the high intracellular ATP concentrations (1–5 mM) that inhibitors must compete against in vivo, as well as critical protein-protein interactions and post-translational modifications[4].

B. Live-Cell Target Engagement: NanoBRET™ TE

The NanoBRET Target Engagement (TE) assay (Promega) quantifies compound binding to full-length kinases inside live cells using Bioluminescence Resonance Energy Transfer (BRET)[5]. A NanoLuc® luciferase-kinase fusion is expressed in cells, and a cell-permeable fluorescent tracer binds the ATP pocket[6].

  • The Causality of Divergence: When a test compound crosses the cell membrane, it must outcompete both the tracer and physiological ATP[4]. This platform excels at identifying conformation-specific binding in a native environment, successfully uncovering hidden Type II off-targets like STK11 and PIP4K2C that biochemical panels miss[2].

C. Chemical Proteomics: Kinobeads / CellEKT

Chemical proteomics utilizes multiplexed inhibitor beads (MIBs) to pull down endogenously expressed kinases from cell lysates or live cells, followed by quantitative mass spectrometry[7].

  • The Causality of Divergence: Unlike NanoBRET, which requires transfected overexpression, proteomics profiles the endogenous kinome[4]. While throughput is lower, it provides an unbiased view of target engagement, including the detection of non-kinase off-targets[7].

Quantitative Platform Comparison
Evaluation MetricKINOMEscan™ (Competition Binding)NanoBRET™ TE (Live-Cell BRET)Chemical Proteomics (Kinobeads/MS)
Assay Environment Cell-free (Purified/Lysate)[3]Intact live cells (HEK293)[5]Cell lysate / Live-cell[4]
Kinome Coverage >400 kinases[3]~300+ kinases[1]~300 endogenous kinases[8]
ATP Dependence ATP-independent[3]Competes w/ physiological ATP[4]Competes w/ physiological ATP[4]
Primary Readout qPCR (Percent Control / Kd​ )[3]Luminescence/Fluorescence[5]Mass Spectrometry (Label-free)[4]
Throughput Ultra-High (384-well automated)High (96/384-well)[4]Low to Medium
Type II Binder Detection Good (Thermodynamic state)Excellent (Native conformation)[2]Good (Depends on probe affinity)

Visualizing the Analytical Workflows

To understand why these platforms yield divergent selectivity profiles, we must examine their underlying mechanics and the biological consequences of the off-targets they detect.

Diagram 1: Mechanistic Comparison of Profiling Workflows

AssayComparison cluster_NanoBRET Live-Cell Target Engagement (NanoBRET) cluster_KINOMEscan Cell-Free Biochemical (KINOMEscan) N1 1. Express NanoLuc-Kinase in Live Cells N2 2. Add Cell-Permeable Fluorescent Tracer N1->N2 N3 3. Add Test Inhibitor (Competes w/ ATP & Tracer) N2->N3 N4 4. Measure BRET Loss (Quantifies Occupancy) N3->N4 K1 1. Immobilize Broad Ligand on Solid Support K2 2. Add DNA-Tagged Kinase & Test Inhibitor K1->K2 K3 3. Wash Away Unbound Kinase K2->K3 K4 4. Elute & qPCR Readout (Percent Control) K3->K4

Caption: Logical workflow comparison between live-cell NanoBRET and cell-free KINOMEscan methodologies.

Diagram 2: Pathophysiological Consequence of STK11 Off-Target Inhibition

OffTargetPathway Drug Ponatinib (Imidazo[1,2-b]pyridazine) OnTarget BCR-ABL (On-Target Efficacy) Drug->OnTarget Inhibits OffTarget STK11 / LKB1 (Off-Target Liability) Drug->OffTarget Inhibits (Live-Cell) AMPK AMPK Activation (Suppressed) OffTarget->AMPK Fails to Phosphorylate Toxicity Endothelial Toxicity & Vascular Events AMPK->Toxicity Loss of Protection

Caption: Mechanism of Ponatinib-induced toxicity driven by live-cell specific off-target engagement of STK11.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Objective: Determine the fractional occupancy of a novel imidazo[1,2-b]pyridazine inhibitor against a panel of off-target kinases (e.g., STK11, PIP4K2C) in living cells.

  • Cellular Transfection: Transfect HEK293 cells with the specific NanoLuc®-kinase fusion plasmid using a lipid-based reagent.

    • Causality: Using intact HEK293 cells ensures the kinase is folded in its native environment, subjected to endogenous chaperones, and exposed to physiological intracellular ATP levels (~1-5 mM)[4].

  • Plating on Non-Binding Surface (NBS) Plates: Re-suspend cells and plate them into 96-well or 384-well NBS plates.

    • Causality: Type II kinase inhibitors are often highly lipophilic. NBS plates prevent the non-specific adsorption of the compound to the plastic, ensuring the calculated IC50​ reflects true cellular potency rather than an artifact of compound depletion[5].

  • Tracer Optimization & Addition: Add the cell-permeable NanoBRET fluorescent tracer at a concentration equal to its apparent Kd​ for the specific kinase.

    • Causality: Operating at the Kd​ ensures the assay is highly sensitive to competitive displacement by the test inhibitor[1].

  • Self-Validating Controls Setup:

    • Control A (No Tracer): Establishes the background luminescence bleed-through into the fluorescence channel.

    • Control B (Saturating Inhibitor): A well containing a known pan-inhibitor (e.g., Staurosporine) at 10 µM to define the maximum possible BRET signal loss (100% occupancy).

  • Inhibitor Incubation: Add the test compound in a dose-response format and incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows the compound to reach equilibrium across the cell membrane and the kinase active site.

  • Readout & Analysis: Add Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the BRET ratio. Use the Cheng-Prusoff equation to convert the apparent IC50​ to an absolute Ki​ [9].

Protocol 2: KINOMEscan Competition Binding Assay

Objective: Rapidly screen the test compound against >400 kinases to establish a baseline thermodynamic selectivity profile.

  • Matrix Preparation: Immobilize a proprietary broad-spectrum kinase inhibitor (ligand) onto a solid bead matrix.

    • Causality: This creates a competitive baseline. Only kinases with an open, unoccupied ATP-binding pocket will bind to the matrix[3].

  • Reaction Assembly: Combine the solid matrix, the test compound (typically at a screening concentration of 1 µM), and a library of DNA-tagged recombinant kinases.

    • Causality: Testing at 1 µM provides a stringent threshold. The DNA tag is critical because it bypasses the need for the kinase to be catalytically active, allowing the profiling of pseudokinases and inactive conformations[3].

  • Equilibration & Washing: Incubate to equilibrium, then perform stringent washes.

    • Causality: Washing removes any kinase that has bound to the test compound instead of the matrix. This ensures the assay strictly measures thermodynamic affinity without interference from compound fluorescence or insolubility[3].

  • Self-Validating Readout: Elute the matrix-bound kinases and quantify using ultra-sensitive quantitative PCR (qPCR). Compare the qPCR signal of the test well to a DMSO-only control well (0% inhibition) and a positive control well (100% inhibition).

    • Causality: qPCR provides a massive dynamic range, allowing precise calculation of the "Percent Control" (amount of kinase bound to the matrix in the presence of the drug vs. DMSO)[3].

Conclusion

Relying solely on cell-free biochemical panels to assess the off-target effects of novel kinase inhibitors is a critical vulnerability in drug development. As demonstrated by the imidazo[1,2-b]pyridazine derivative Ponatinib, Type II inhibitors can exhibit profound, clinically relevant off-target engagement (such as STK11) exclusively in the live-cell environment[2]. By integrating high-throughput thermodynamic screening (KINOMEscan) with physiologically accurate live-cell profiling (NanoBRET TE), researchers can build a comprehensive, predictive safety profile before a compound ever enters the clinic.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline proper disposal procedures

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: Comprehensive Disposal and Safety Protocol For researchers and drug development professionals, the safe handling and disposal of complex halogenated nitroaromatics is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline: Comprehensive Disposal and Safety Protocol

For researchers and drug development professionals, the safe handling and disposal of complex halogenated nitroaromatics is a critical operational mandate. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline (CAS: 1602988-41-9) presents unique physicochemical hazards due to the combination of its energetic nitroaromatic core and dual-halogen substitution (Bromine and Fluorine)[1].

This guide provides an authoritative, self-validating framework for the operational management and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Part 1: Mechanistic Hazard Assessment & Causality

Standard waste disposal methods—such as municipal landfilling, drain disposal, or low-temperature burning—are catastrophic failures of laboratory safety when applied to halogenated nitroanilines. Understanding the causality behind the hazards dictates our disposal strategy:

  • The Halogen Factor (C-Br and C-F Bonds): During thermal decomposition, the bromine and fluorine atoms do not simply dissipate. They react with hydrogen to form Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. HF is deeply penetrating, highly toxic, and corrosive to standard infrastructure. Therefore, incineration must be coupled with specialized alkaline scrubbing[2].

  • The Nitroaromatic Core: Nitroanilines are notoriously persistent in the environment and are highly toxic to aquatic life, causing long-lasting ecological damage[3]. The nitro group (-NO2) also imparts localized thermal instability, requiring extremely high temperatures to ensure complete molecular destruction and prevent the formation of toxic, dioxin-like byproducts.

Quantitative Data Summary
ParameterSpecification / Guideline
Chemical Name 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
CAS Number 1602988-41-9[1]
Molecular Formula C9H8BrFN2O2[1]
Primary Hazards Aquatic Toxicity, Corrosive Combustion Byproducts[3]
Waste Stream Category Halogenated Organic Waste
Recommended Disposal High-Temperature Incineration (>1000°C)[2]
Required Abatement Alkaline Scrubber (Neutralizes HF, HBr, NOx)[2]

Part 2: Logical Disposal Workflow

The following diagram illustrates the mandatory segregation and destruction pathways for this compound.

G Source 5-Bromo-N-cyclopropyl- 4-fluoro-2-nitroaniline Solid Solid Waste (Powder) Source->Solid Liquid Liquid Waste (Solvent Mix) Source->Liquid Spill Spill Debris (Absorbents) Source->Spill Segregation Halogenated Waste Stream Solid->Segregation HDPE + Bag Liquid->Segregation Carboy Spill->Segregation Sealed Drum Incineration High-Temp Incineration (>1000°C) Segregation->Incineration EPA Manifest Scrubber Alkaline Scrubber (Neutralize HF/HBr) Incineration->Scrubber Toxic Gas Landfill Secure Landfill (Inert Ash) Incineration->Landfill Solid Ash

Workflow for halogenated nitroaromatic disposal, emphasizing incineration and alkaline scrubbing.

Part 3: Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.

Protocol A: Source Segregation & Containment

Causality: Mixing halogenated nitroaromatics with standard non-halogenated solvent waste triggers complex EPA F-listed solvent regulations (e.g., F001-F005) and exponentially increases disposal costs[4].

  • Identify and Isolate: Confirm the chemical identity via its SDS[5]. Strictly isolate this compound from non-halogenated waste streams.

  • Solid Waste Packaging: Transfer bulk powders or crystals into a high-density polyethylene (HDPE) container.

    • Validation Step: Ensure the lid is hermetically sealed. Place the primary HDPE container into a secondary transparent hazardous waste bag to prevent accidental dust dispersion.

  • Liquid Waste Management: If the compound is dissolved in a solvent (e.g., DCM, DMF), transfer it to a designated "Halogenated Waste" carboy.

    • Validation Step: Check the carboy's chemical compatibility chart to ensure the specific solvent mixture does not degrade the container walls.

Protocol B: Spill Mitigation and Debris Handling

Causality: Nitroaniline derivatives pose severe inhalation hazards and environmental risks if allowed to become airborne or enter waterways[3].

  • Suppress Dust: Do not dry-sweep spilled powder. Apply a slightly damp, inert absorbent pad or vermiculite over the spill to suppress aerosolization.

  • Collect and Seal: Scoop the absorbed material using non-sparking tools. Place all contaminated PPE, wipes, and absorbents into a heavy-duty hazardous waste drum.

  • Decontaminate: Wipe the area with a compatible solvent, adding the used wipes to the same hazardous waste drum.

Protocol C: Thermal Destruction & Regulatory Manifesting

Causality: High-temperature destruction is the only EPA-compliant method to break the stable C-F and C-Br bonds without releasing toxic gases into the atmosphere[2].

  • Manifesting: Complete an EPA hazardous waste manifest. You must explicitly note the presence of fluorinated and brominated nitroaromatics so the disposal facility routes the waste to the correct incinerator.

  • Incineration: Transfer the manifested waste to a licensed hazardous waste disposal facility. The facility must utilize a chemical incinerator operating at >1000°C, equipped with an afterburner.

  • Alkaline Scrubbing: Ensure the facility utilizes an alkaline scrubber (typically NaOH or Ca(OH)2 based) on the exhaust stack. This step precipitates the highly corrosive HF and HBr gases into inert salts[2].

    • Validation Step: Obtain a Certificate of Destruction (CoD) from the facility confirming complete mineralization and regulatory compliance.

Sources

Handling

Personal protective equipment for handling 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline

As a Senior Application Scientist, I approach the handling of halogenated nitroaniline derivatives not just as a regulatory checklist, but as a system of chemical causality. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated nitroaniline derivatives not just as a regulatory checklist, but as a system of chemical causality. 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline is a highly specialized building block used in advanced drug development. However, its specific molecular architecture—combining a nitroaniline core with lipophilic halogens (bromo, fluoro) and a cyclopropyl group—creates a compound that is exceptionally skin-permeable and systemically toxic.

This guide provides the definitive, self-validating protocols required to handle this compound safely, ensuring both scientific integrity and operator protection.

Executive Summary & Chemical Profile

The primary risk associated with this compound is its ability to induce methemoglobinemia , a condition where oxygen transport in the blood is severely impaired[1],[2]. Unlike standard hydrophilic powders, the high lipophilicity of the bromo and cyclopropyl groups means this chemical will rapidly absorb through unprotected skin, especially if dissolved in organic solvents like DMSO or DMF.

Table 1: Physicochemical & Hazard Profile

Parameter Specification
Chemical Name 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline
CAS Number 1602988-41-9[3]
Molecular Formula C9H8BrFN2O2
Physical State Solid (Powder)
Primary GHS Hazards H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause organ damage)[4]

| Transport Class | UN 2811 (Toxic Solid, Organic, n.o.s.), Class 6.1[4] |

Mechanistic Toxicology: The "Why" Behind the PPE

To understand our strict Personal Protective Equipment (PPE) requirements, you must understand the toxicological pathway. When 5-Bromo-N-cyclopropyl-4-fluoro-2-nitroaniline enters the bloodstream (via inhalation of dust or dermal absorption), it undergoes hepatic CYP450 metabolism. The nitro group is reduced, and the amine is N-hydroxylated into a highly reactive N-hydroxylamine metabolite[5].

This metabolite acts as a redox cycler, stripping electrons from the ferrous iron (Fe2+) in hemoglobin, converting it to ferric iron (Fe3+)[1]. The resulting methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis (blue discoloration of lips and nail beds), and potentially fatal respiratory failure[2],[6].

G A Halogenated Nitroaniline B Hepatic CYP450 Metabolism A->B Absorption C N-hydroxylamine Metabolite B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Cyanosis E->F Impaired O2

Fig 1: Mechanism of nitroaniline-induced methemoglobinemia via hepatic N-hydroxylation.

Personal Protective Equipment (PPE) Matrix

A critical error in many laboratories is treating solid powders and dissolved solutions with the same PPE. While standard nitrile gloves offer excellent protection (>480 minutes breakthrough time) against dry nitroaniline powders[7], they fail in minutes when the compound is dissolved in a carrier solvent[8].

Table 2: PPE Selection Matrix

PPE Category Solid Handling (Powder) Solution Handling (e.g., DMSO/DCM) Causality / Rationale
Hand Protection Nitrile (≥0.11 mm thickness) Butyl Rubber or Viton Nitrile resists dry solids[7], but solvents carry lipophilic solutes rapidly through nitrile matrices[8].
Eye Protection Chemical safety goggles Face shield + goggles Prevents mucous membrane absorption from airborne dust or solvent splashes.
Respiratory N95 / P3 Particulate Filter Organic Vapor (OV) + P100 Powders pose inhalation risks; solvents act as volatile carriers requiring vapor filtration[1].

| Body Protection | Disposable Tyvek suit | Chemical-resistant apron | Halogenated nitroanilines strongly bind to woven cotton lab coats, creating chronic exposure sources. |

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must isolate the compound from the operator's breathing zone and skin.

Step-by-Step Methodology: Weighing and Solvent Transfer

  • Preparation & Containment : Ensure the fume hood or Class II Type B2 Biosafety Cabinet has a face velocity of 80-100 fpm. Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • PPE Donning : Don a Tyvek suit, safety goggles, and double gloves (inner: standard nitrile, outer: 8-mil extended-cuff nitrile).

  • Static Elimination : Halogenated powders are highly prone to static charge, which causes toxic aerosolization. Use an anti-static bar or zero-stat gun on the analytical balance and weighing spatulas before opening the container.

  • Weighing : Tare a sealable weighing vessel (e.g., a volumetric flask with a glass stopper). Open the primary chemical container only inside the hood. Transfer the desired mass using a disposable anti-static spatula.

  • Solvent Addition : If preparing a stock solution, add the solvent directly to the weighing vessel inside the hood. Crucial Note : Once dissolved, switch your outer gloves to Butyl rubber or Viton before handling the liquid[8].

  • Decontamination : Wipe down all surfaces, spatulas, and the balance with a damp cloth (water/methanol mixture), followed by a 10% HCl wash to neutralize trace amines. Dispose of the wipes as Class 6.1 hazardous waste[4].

Workflow Step1 1. Risk Assessment & PPE Don Viton/Nitrile gloves & P3 respirator Step2 2. Containment Weigh inside Class II Biosafety Cabinet Step1->Step2 Step3 3. Solvent Transfer Dissolve in sealed secondary container Step2->Step3 Step4 4. Decontamination Clean surfaces with 10% HCl, then water Step3->Step4 Step5 5. Waste Segregation Dispose as UN 2811 Class 6.1 Toxic Solid Step4->Step5

Fig 2: Step-by-step operational workflow for the safe handling and containment of toxic solids.

Emergency Response & Disposal Plan

  • Spill Cleanup : Never sweep dry powder. Dry sweeping aerosolizes the toxic dust. Cover the spill with damp absorbent pads. Carefully scoop the pads into a sealable, labeled container for Class 6.1 toxic waste disposal[4]. Use a HEPA-filtered vacuum only if specifically rated for toxic organic solids.

  • Biological Monitoring : Symptoms of methemoglobinemia are often delayed by several hours[6]. Monitor exposed personnel for headache, fatigue, and cyanosis (bluish discoloration of the skin, lips, and mucous membranes)[2].

  • First Aid : In case of skin contact, immediately remove contaminated clothing. Wash the skin with copious amounts of soap and water for at least 15 minutes[1]. Do not use organic solvents to wash the skin, as this will drastically accelerate the dermal absorption of the lipophilic compound.

References

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Sources

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